molecular formula C4H3N3S B1278033 2-Aminothiazole-5-carbonitrile CAS No. 51640-52-9

2-Aminothiazole-5-carbonitrile

Cat. No.: B1278033
CAS No.: 51640-52-9
M. Wt: 125.15 g/mol
InChI Key: YJTBHWXNEMGNDC-UHFFFAOYSA-N
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Description

2-Aminothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H3N3S and its molecular weight is 125.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-thiazole-5-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTBHWXNEMGNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434789
Record name 2-Aminothiazole-5-carbonitrile
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Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51640-52-9
Record name 2-Aminothiazole-5-carbonitrile
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Record name 2-amino-1,3-thiazole-5-carbonitrile
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Foundational & Exploratory

2-Aminothiazole-5-carbonitrile: A Strategic Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminothiazole-5-carbonitrile (CAS: 51640-52-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors and azo dyes. Its structural duality—combining a nucleophilic exocyclic amine with an electrophilic nitrile group on an electron-deficient thiazole core—makes it a versatile "linchpin" scaffold. In medicinal chemistry, it serves as a critical precursor to 2-aminothiazole-5-carboxamides , a pharmacophore found in potent Src, p38, and CDK2 inhibitors. This guide details its physicochemical identity, validated synthesis protocols, and its pivotal role in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
IUPAC Name 2-Amino-1,3-thiazole-5-carbonitrile
CAS Number 51640-52-9
Molecular Formula C₄H₃N₃S
Molecular Weight 125.15 g/mol
Appearance Tan to reddish-brown crystalline solid
Melting Point 204–208 °C (dec.)
Solubility Soluble in DMSO, DMF, warm ethanol; sparingly soluble in water
pKa (Predicted) ~2.5 (thiazole nitrogen), ~10.5 (amine)
Key Functional Groups Primary amine (Nucleophile), Nitrile (Electrophile/Precursor)

Synthetic Routes & Manufacturing

The synthesis of this compound typically avoids direct cyanation of the sensitive aminothiazole ring due to competing N-substitution. The industry-standard route involves the dehydration of the corresponding oxime, derived from 2-amino-5-formylthiazole.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Aminothiazole Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 2-Amino-5-formylthiazole Step1->Inter1 Formylation Step2 Condensation (NH2OH·HCl) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Oximation Step3 Dehydration (HCOOH / Ac2O) Inter2->Step3 Product 2-Aminothiazole- 5-carbonitrile Step3->Product - H2O

Caption: Step-wise synthetic pathway from commercially available 2-aminothiazole to the 5-carbonitrile derivative via formylation and oxime dehydration.

Validated Experimental Protocol: Oxime Dehydration Method

Context: This protocol describes the conversion of 2-amino-5-formylthiazole to the nitrile. This method is preferred over Sandmeyer-type cyanation because it avoids toxic cyanide salts and heavy metals.

Reagents:

  • 2-Amino-5-formylthiazole (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Formic acid (98%, anhydrous)

  • Sodium formate (1.5 eq)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-formylthiazole (10 mmol) in formic acid (20 mL).

  • Oximation: Add hydroxylamine hydrochloride (12 mmol) and sodium formate (15 mmol). The sodium formate buffers the solution, preventing acid-catalyzed degradation of the thiazole ring.

  • Reaction: Heat the mixture to reflux (100–105 °C) for 4–6 hours.

    • Mechanistic Note: Formic acid acts as both solvent and dehydrating agent. The aldehyde first forms the oxime (

      
      ), which then undergoes elimination of water to form the nitrile (
      
      
      
      ).
  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear, replaced by the nitrile (
    
    
    
    ).
  • Workup: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~6–7 using concentrated ammonium hydroxide (

    
    ).
    
    • Critical Control Point: Do not exceed pH 8, as the thiazole ring can ring-open under strongly basic conditions.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from ethanol/water (4:1) to yield This compound as reddish-brown needles.

Reactivity Profile & Derivatization

The molecule possesses three distinct reactive sites: the exocyclic amine (nucleophile), the nitrile (electrophile), and the C-4 position (CH, susceptible to substitution).

Reactivity Diagram

Reactivity_Profile Core 2-Aminothiazole- 5-carbonitrile Rxn1 Hydrolysis (H2SO4 or NaOH) Core->Rxn1 Rxn2 Acylation (R-COCl / Pyridine) Core->Rxn2 Rxn3 Sandmeyer Rxn (NaNO2 / CuBr) Core->Rxn3 Rxn4 Cyclization (Amidines) Core->Rxn4 Prod1 2-Aminothiazole- 5-carboxamide (Kinase Inhibitor Motif) Rxn1->Prod1 Prod2 N-Acyl Derivatives (Peptidomimetics) Rxn2->Prod2 Prod3 2-Bromo-5-cyanothiazole (Coupling Partner) Rxn3->Prod3 Prod4 Thiazolo[4,5-d]pyrimidines (Purine Mimics) Rxn4->Prod4

Caption: Divergent synthesis pathways utilizing the 2-amino and 5-cyano functionalities.

Medicinal Chemistry Applications

This compound is rarely the final drug; it is a privileged intermediate . Its primary utility lies in its conversion to the 2-aminothiazole-5-carboxamide motif, a key hydrogen-bonding element in the ATP-binding pocket of kinases.

Case Study: Kinase Inhibitor Synthesis

In the development of inhibitors for Src family kinases (e.g., Dasatinib analogs) and CDK2 , the 5-cyano group serves as a masked amide.

Drug ClassTargetRole of ScaffoldMechanism of Action
Src Inhibitors Src/AblH-bond Donor/AcceptorThe 2-amino group binds to the "hinge region" of the kinase (Glu/Met residues), while the 5-substituent (derived from nitrile) extends into the solvent-exposed region or hydrophobic pocket.
p38 Inhibitors p38 MAPKSelectivity FilterThe 5-carboxamide (hydrolyzed nitrile) forms critical H-bonds with the backbone of the kinase activation loop, locking the protein in an inactive conformation.
Antiprotozoals CryptosporidiumPharmacophoreNitazoxanide analogs often utilize the 5-nitro or 5-cyano thiazole core to disrupt pyruvate:ferredoxin oxidoreductase (PFOR) pathways.

Strategic Insight: Researchers often use the nitrile over the ester or acid during early synthesis stages because the nitrile is robust against the harsh basic conditions often required to functionalize the 2-amino position (e.g., Buchwald-Hartwig couplings). Once the complex 2-amino substituent is installed, the nitrile is gently hydrolyzed to the active amide.

Handling & Safety Information

GHS Classification:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H331: Toxic if inhaled.

  • H318: Causes serious eye damage.

Expert Handling Note: While less volatile than lower molecular weight nitriles, this compound can release toxic fumes (NOx, SOx, HCN) under fire conditions.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless controlled, as in hydrolysis).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation, leading to darkening of the solid over time.

References

  • Preparation of 2-amino-5-cyanothiazoles and their preparation. US Patent 4324899A. (1982). Detailed protocol for oxime dehydration using formic acid.Link

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2. Journal of Medicinal Chemistry. (2004). Describes the use of aminothiazole scaffolds in CDK2 inhibition.Link

  • 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Expert Opinion on Drug Discovery. (2020). Comprehensive review of the scaffold's utility and toxicity profile.[1]Link

  • PubChem Compound Summary: 2-Amino-1,3-thiazole-5-carbonitrile. National Center for Biotechnology Information. (2025). Physical properties and safety data.[2][3]Link

Sources

2-Aminothiazole-5-carbonitrile CAS number 51640-52-9

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 2-Aminothiazole-5-carbonitrile (CAS 51640-52-9) Subtitle: Synthetic Architectures, Reactivity Profiles, and Medicinal Applications

Executive Summary

This compound (CAS: 51640-52-9), also known as 2-amino-5-cyanothiazole, is a critical heterocyclic intermediate in the synthesis of bioactive small molecules and advanced functional dyes. Distinguished by its push-pull electronic structure—featuring an electron-donating amino group at position 2 and an electron-withdrawing cyano group at position 5—it serves as a versatile scaffold for nucleophilic and electrophilic functionalization.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and strategic applications in drug discovery, specifically targeting kinase inhibition and neurodegenerative pathways.

Physicochemical Characterization

The following data aggregates experimental values from verified chemical repositories and technical literature.

PropertyValue / DescriptionNote
CAS Number 51640-52-9
Molecular Formula C₄H₃N₃S
Molecular Weight 125.15 g/mol
Appearance Light brown to off-white crystalline solidDarkens upon oxidation/light exposure
Melting Point 204–208 °CDecomposes near MP (Source: Sigma)
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents
pKa (Predicted) ~2.5 (Thiazole N), ~13 (Amine NH)Weakly basic due to electron-withdrawing CN
Spectral Signature IR: ~2210 cm⁻¹ (C≡N stretch), 3300-3400 cm⁻¹ (NH₂)Distinct nitrile band confirms 5-substitution

Synthetic Methodologies

To ensure high purity and yield, the Rosenmund-von Braun cyanation of the 5-bromo precursor is the most robust, field-proven protocol. While direct cyclization methods exist, they often suffer from regioselectivity issues (yielding pyrimidines).

Primary Route: Bromination-Cyanation Sequence

This two-step protocol minimizes side reactions and utilizes stable, crystallizable intermediates.

Step 1: Bromination of 2-Aminothiazole

  • Reagents: 2-Aminothiazole, Bromine (

    
    ) or N-Bromosuccinimide (NBS), Acetic Acid (
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The 5-position is highly activated by the sulfur atom and the 2-amino group.

  • Protocol: Dissolve 2-aminothiazole in glacial acetic acid. Add

    
     dropwise at <10°C. The product, 2-amino-5-bromothiazole hydrobromide , precipitates as a solid. Neutralize with 
    
    
    
    to isolate the free base.

Step 2: Cyanation (Nucleophilic Aromatic Substitution)

  • Reagents: 2-Amino-5-bromothiazole, Copper(I) Cyanide (

    
    ), DMF or NMP.
    
  • Mechanism: Metal-mediated nucleophilic substitution. The electron-rich nature of the thiazole ring makes standard

    
     difficult; Copper coordination facilitates the leaving group displacement.
    
  • Protocol:

    • Suspend 2-amino-5-bromothiazole (1.0 eq) and CuCN (1.5 eq) in dry DMF.

    • Heat to reflux (140–150°C) for 4–6 hours under inert atmosphere (

      
      ).
      
    • Quench: Pour into aqueous

      
       or ethylenediamine solution to decompose the copper complex.
      
    • Extraction: Extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water.

Visual Synthesis Workflow

Synthesis Start 2-Aminothiazole Inter 2-Amino-5-bromothiazole (Stable Intermediate) Start->Inter Electrophilic Subst. Product This compound (Target) Inter->Product Rosenmund-von Braun Br Br2 / AcOH <10°C CN CuCN / DMF Reflux, 150°C

Caption: Step-wise synthesis via the stable 5-bromo intermediate, avoiding pyrimidine byproducts.

Reactivity & Derivatization

The this compound scaffold offers two distinct vectors for chemical modification, essential for Fragment-Based Drug Design (FBDD).

  • C2-Amine (Nucleophile):

    • Acylation: Reacts with acid chlorides to form amide linkers (common in kinase inhibitors).

    • Sandmeyer Reaction: Diazotization (

      
      ) followed by substitution allows replacement of 
      
      
      
      with halides (
      
      
      ) or hydrogen, retaining the 5-cyano group.
    • Buchwald-Hartwig Coupling: Pd-catalyzed coupling with aryl halides to form diarylamines .

  • C5-Nitrile (Electrophile):

    • Hydrolysis: Converts to Carboxamide (

      
      ) or Carboxylic Acid  (
      
      
      
      ) under acidic/basic conditions.
    • Cyclization: Reaction with sodium azide (

      
      ) yields the Tetrazole  bioisostere.
      
    • Reduction: Hydrogenation yields Aminomethyl derivatives (

      
      ).
      

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in inhibitors of ATP-binding proteins.

Case Study A: Neurodegeneration (Autophagy Activators)

Recent research utilizes the this compound core to develop Nitazoxanide-based derivatives for Alzheimer's disease.

  • Mechanism: The scaffold modulates autophagy, promoting the clearance of

    
    -amyloid aggregates.
    
  • SAR Insight: The 5-cyano group improves metabolic stability compared to the 5-nitro group found in the parent drug (Nitazoxanide), while maintaining hydrogen bond acceptor capability.

Case Study B: Kinase Inhibition (Src/Abl)

The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • Design Strategy: The 2-amino group forms a critical H-bond with the hinge residue (e.g., Met318 in c-Src). The 5-substituent (Cyano) projects into the solvent-accessible region or a hydrophobic pocket, tuning potency and selectivity.

Drug Discovery Pipeline Visualization

DrugDesign Scaffold This compound (Scaffold) Mod1 Derivatization: Amide Coupling at C2 Scaffold->Mod1 Mod2 Derivatization: Nitrile Hydrolysis/Bioisostere Scaffold->Mod2 Target1 Kinase Hinge Binder (Src / Abl) Target2 Autophagy Modulator (Alzheimer's) Target3 Cannabinoid Ligand (CB1 / CB2) Mod1->Target1 Mimics Adenine Mod1->Target2 Improves BBB Permeability Mod2->Target3 Polarity Tuning

Caption: Divergent synthesis pathways utilizing the scaffold for distinct therapeutic targets.

Safety & Handling (MSDS Summary)

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H318: Causes serious eye damage.

  • Precautionary Measures:

    • Wear chemical-resistant gloves and eye protection (goggles/face shield).

    • Avoid dust formation; use in a fume hood to prevent inhalation.

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[1]

References

  • Li, X. et al. (2020). Discovery of nitazoxanide-based derivatives as autophagy activators for the treatment of Alzheimer's disease. Acta Pharmaceutica Sinica B . Link[2]

  • Schaefer, B. et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7,408,069 B2 . Link

  • Griffith, D. A. et al. (2015). Compounds as cannabinoid receptor ligands and uses thereof. US Patent 9,006,275 B2 . Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10057507, 2-Amino-1,3-thiazole-5-carbonitrile. Link

  • Fisher Scientific. (2021). Safety Data Sheet: this compound. Link

Sources

2-Aminothiazole-5-carbonitrile structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Aminothiazole-5-carbonitrile: Structure, Properties, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for designing therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] This guide focuses on a key derivative, this compound, a valuable building block for pharmaceutical research and development. We will explore its fundamental structure, physicochemical properties, synthesis, and critical role in the generation of novel therapeutic candidates. The presence of the cyano group at the 5-position offers unique electronic properties and a synthetic handle for further molecular elaboration, making it a compound of significant interest to researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 51640-52-9) is a solid, crystalline compound featuring a thiazole ring substituted with an amino group at the 2-position and a nitrile (cyano) group at the 5-position.[6][7][8] The aromatic thiazole core, combined with the electron-donating amino group and the electron-withdrawing nitrile group, establishes a unique electronic profile that dictates its reactivity and interaction with biological targets.

The exocyclic amino group can act as a hydrogen bond donor and acceptor, a critical feature for molecular recognition at receptor binding sites. The nitrile group is a potent hydrogen bond acceptor and can also participate in various chemical transformations, serving as a precursor for carboxamides, carboxylic acids, or tetrazoles, thereby expanding the synthetic diversity of its derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-amino-1,3-thiazole-5-carbonitrile
CAS Number 51640-52-9[6][8]
Molecular Formula C₄H₃N₃S[6][8]
Molecular Weight 125.15 g/mol [8]
Appearance Solid[8]
Melting Point 185-187 °C; 204-208 °C[6][8]
Storage Store in a cool, dry place[6][9]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques. The following tables outline the expected spectral data based on its chemical structure and analysis of related 2-aminothiazole compounds.[10][11]

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9 - 8.2Singlet1HH4 (thiazole ring)The proton at the C4 position is deshielded by the adjacent sulfur atom and the electron-withdrawing nitrile group.
~7.5 - 7.8Broad Singlet2H-NH₂The protons of the primary amine are exchangeable and typically appear as a broad signal.
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~170C2Carbon attached to two heteroatoms (S and N) and the exocyclic amino group.
~145C4Olefinic carbon of the thiazole ring, deshielded by adjacent sulfur and the C5-nitrile.
~115-C≡NCharacteristic shift for a nitrile carbon.
~90C5Carbon bearing the nitrile group, significantly shielded.
Table 4: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200N-HAsymmetric & Symmetric Stretch (Amine)
2230 - 2210-C≡NStretch (Nitrile)
1640 - 1600C=NStretch (Thiazole Ring)
1550 - 1500N-HBend (Amine)
Table 5: Predicted Mass Spectrometry Data
m/zFragmentRationale
125[M]⁺Molecular Ion
99[M-CN]⁺Loss of the nitrile group.
58[C₂H₂N₂S]⁺Fragmentation of the thiazole ring.

Synthesis and Reactivity

The synthesis of 2-aminothiazole derivatives is most famously achieved via the Hantzsch thiazole synthesis . This versatile method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.[10][12] For this compound, a suitable starting material would be an α-halo-β-cyanocarbonyl compound.

An alternative and highly efficient modern approach involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.[13] This method has been successfully applied to the large-scale synthesis of the anticancer drug Dasatinib, which features a 2-aminothiazole-5-carboxamide core structurally related to the 5-carbonitrile.[13]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_halo_ketone α-Halocarbonyl (e.g., α-bromo-β-cyanoketone) condensation Hantzsch Condensation alpha_halo_ketone->condensation thiourea Thiourea thiourea->condensation product This compound condensation->product

Caption: Generalized Hantzsch synthesis for 2-aminothiazole derivatives.

Experimental Protocol: Generalized Hantzsch Synthesis

Causality: This protocol outlines a foundational method for constructing the 2-aminothiazole ring. The choice of an α-halocarbonyl and thiourea is based on their complementary reactivity, where the sulfur of thiourea acts as a nucleophile attacking the carbonyl-activated α-carbon, leading to cyclization.

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition : To the stirred solution, add the appropriate α-halo-β-cyanocarbonyl compound (1.0 equivalent) dropwise or portion-wise at room temperature.

  • Reaction Progression : Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Neutralize with a mild base, such as a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Purification : Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[10]

  • Validation : Confirm the identity and purity of the final product using the spectroscopic methods detailed above (NMR, IR, MS).

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged core in drug discovery, with derivatives showing a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][14][15]

The 5-cyano-substituted analog is a particularly attractive starting point for library synthesis. The nitrile can be hydrolyzed to a carboxylic acid or converted into a carboxamide, moieties that are present in numerous potent kinase inhibitors. For instance, the blockbuster drug Dasatinib , a multi-targeted tyrosine kinase inhibitor used to treat leukemia, contains a 2-aminothiazole-5-carboxamide core.[13][15][16] Synthetic strategies targeting Dasatinib and its analogs often start from precursors closely related to this compound.[13][17]

Table 6: Biological Activities of Representative 2-Aminothiazole Derivatives
Compound ClassBiological Target / ActivityDisease AreaSource(s)
2-Aminothiazole-5-carboxamidesMultiple Tyrosine Kinases (e.g., BCR-ABL)Cancer (Leukemia)[15][16]
Substituted 2-AminothiazolesAurora Kinase InhibitionCancer[4]
Various 2-Aminothiazole AnalogsAntiproliferative activity against various cancer cell lines (breast, colon, etc.)Cancer[15][16][18]
General 2-AminothiazolesAntibacterial, Antifungal, Anti-HIV, Anti-inflammatoryInfectious & Inflammatory Diseases[3][4]
The Duality: Privileged Structure vs. Toxicophore

While the 2-aminothiazole ring is celebrated for its role in successful drugs, it is also classified as a potential "toxicophore".[2] This concern arises from its susceptibility to metabolic activation, particularly oxidation of the thiazole ring, which can lead to the formation of reactive metabolites. These metabolites can covalently bind to cellular macromolecules, potentially causing toxicity. Therefore, while leveraging the benefits of this scaffold, medicinal chemists must remain vigilant and assess the metabolic stability and potential for reactive metabolite formation early in the drug discovery process.

Drug_Discovery_Logic Scaffold This compound (Core Scaffold) Modification Synthetic Modification (e.g., Nitrile Hydrolysis) Scaffold->Modification Versatility Library Library of Analogs (e.g., Carboxamides) Modification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (ADMET Profiling) Lead->Optimization Safety & Efficacy Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow starting from this compound.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][19]

  • GHS Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[8]

  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][20]

Conclusion

This compound is a high-value chemical entity for drug discovery and development. Its structure combines the proven biological relevance of the 2-aminothiazole scaffold with the synthetic flexibility of the nitrile group. This allows for the efficient generation of diverse chemical libraries aimed at a wide array of therapeutic targets. While researchers must be mindful of the potential for metabolic liabilities associated with the thiazole ring, the continued success of drugs derived from this scaffold underscores its profound importance. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working to develop the next generation of innovative medicines.

References

  • Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. ResearchGate. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available at: [Link]

  • This compound, CasNo.51640-52-9. Chemical Technology Co.,LTD. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

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The 2-Aminothiazole-5-carbonitrile Scaffold: Mechanistic Insights & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-Aminothiazole-5-carbonitrile scaffold, a privileged pharmacophore in medicinal chemistry. It details the compound's chemical reactivity, synthesis, and biological mechanism of action (MoA), specifically within the context of kinase inhibition and drug design.

Executive Summary

This compound (2-amino-5-cyanothiazole) is a critical heterocyclic building block used in the discovery of bioactive small molecules. While not a standalone drug, it serves as a high-value pharmacophore —a structural framework that defines how a molecule interacts with a biological target.

Its primary utility lies in kinase inhibition (e.g., Src, Abl, CDK) and antimicrobial drug design . The 5-nitrile (cyano) group is electronically significant; it is a strong electron-withdrawing group (EWG) that modulates the basicity of the 2-amino group and the thiazole ring nitrogen, optimizing the scaffold's hydrogen-bonding capability and metabolic stability.

Chemical Mechanism of Action: Synthesis & Reactivity

The formation of the this compound core typically follows a Hantzsch-type condensation or a modified cyclization involving thiourea and an electrophilic nitrile precursor.

Synthetic Pathway (Hantzsch Condensation)

The most robust route involves the reaction of thiourea with an


-halo-acrylonitrile derivative or an alkoxymethylene malononitrile equivalent under controlled conditions.
  • Reactants: Thiourea (Nucleophile) + 2-Chloroacrylonitrile (Electrophile).

  • Mechanism:

    • S-Alkylation: The sulfur atom of thiourea attacks the

      
      -carbon of the acrylonitrile derivative (or 
      
      
      
      -carbon depending on leaving group placement).
    • Cyclization: The terminal amine of the thiourea intermediate attacks the nitrile or carbonyl equivalent to close the ring.

    • Aromatization: Loss of water or leaving groups drives the formation of the aromatic thiazole ring.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of synthesizing the scaffold and its downstream derivatization into active kinase inhibitors.

Synthesis_Workflow Thiourea Thiourea (Nucleophile) Intermediate S-Alkyl Isothiourea Intermediate Thiourea->Intermediate S-Alkylation Precursor 2-Halo-acrylonitrile (Electrophile) Precursor->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Intramolecular Attack Scaffold 2-Aminothiazole- 5-carbonitrile Cyclization->Scaffold -HCl / -H2O Deriv Amide Coupling/ Sandmeyer Rxn Scaffold->Deriv Functionalization Drug Bioactive Kinase Inhibitor Deriv->Drug SAR Optimization

Caption: Step-wise chemical genesis of the this compound scaffold.

Biological Mechanism of Action: Kinase Inhibition[1]

The this compound moiety acts as a Type I ATP-competitive inhibitor . Its efficacy is derived from its ability to mimic the adenine ring of ATP, fitting snugly into the "hinge region" of protein kinases.

The "Donor-Acceptor" Hinge Binding Motif

Kinase active sites have a conserved hinge region where ATP binds via hydrogen bonds. The 2-aminothiazole core exploits this:

  • H-Bond Donor: The exocyclic 2-amino group (-NH2) donates a hydrogen bond to the backbone carbonyl of a specific hinge residue (e.g., Met318 in c-Src).

  • H-Bond Acceptor: The thiazole ring nitrogen (N3) accepts a hydrogen bond from the backbone amide nitrogen of the hinge.

Role of the 5-Cyano Group (Electronic Tuning)

The 5-carbonitrile group is not just a passive spacer; it is a functional "tuner":

  • pKa Modulation: The nitrile group is electron-withdrawing (

    
    ). It pulls electron density away from the ring nitrogen (N3) and the exocyclic amine.
    
    • Effect: This lowers the pKa of the ring nitrogen (making it less basic). A less basic nitrogen is often preferred to avoid protonation at physiological pH, which could energetically penalize desolvation upon entering the hydrophobic kinase pocket.

  • Metabolic Stability: Electron-rich thiazoles are prone to oxidation (sulfoxidation) by CYP450 enzymes. The electron-deficient 5-CN ring is more resistant to oxidative metabolism, prolonging the drug's half-life (

    
    ).
    
Visualization: Hinge Region Interaction

Hinge_Binding cluster_pocket ATP Binding Pocket Hinge_BB_CO Hinge Backbone (C=O) Hinge_BB_NH Hinge Backbone (N-H) Thiazole_N3 Thiazole N3 (Acceptor) Hinge_BB_NH->Thiazole_N3 H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Thr/Met) Thiazole_NH2 2-Amino Group (Donor) Thiazole_NH2->Hinge_BB_CO H-Bond (2.8 Å) CN_Group 5-Cyano Group (Electronic Tuner) CN_Group->Gatekeeper Steric/Van der Waals Avoidance

Caption: Molecular interaction map showing the critical H-bond network between the scaffold and the kinase hinge region.

Experimental Protocols

Protocol: Synthesis of this compound Derivatives

Note: This is a generalized procedure for coupling the scaffold to an acyl chloride to create a potential kinase inhibitor.

Reagents:

  • This compound (1.0 eq)

  • Aryl acid chloride (1.1 eq)

  • Pyridine (or Triethylamine) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add pyridine (2.0 mmol) dropwise at

    
    . Stir for 10 minutes.
    
  • Acylation: Slowly add the aryl acid chloride (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (10 mL). Extract with DCM (

    
     mL). Wash organic layer with 1N HCl (to remove pyridine), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the


 of the synthesized derivative against a target kinase (e.g., c-Src).

Methodology:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme Prep: Dilute recombinant c-Src kinase to 2 nM in assay buffer.

  • Substrate: Use a peptide substrate labeled with a fluorophore (e.g., Coumarin-linked peptide).

  • Reaction:

    • Add 5

      
      L of test compound (serially diluted in DMSO) to a 384-well plate.
      
    • Add 10

      
      L of Enzyme/Substrate mix.
      
    • Initiate reaction with 5

      
      L of ATP (
      
      
      
      concentration).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add Stop Solution (EDTA). Measure fluorescence intensity (Ex/Em specific to probe).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Data Summary: Electronic Effects

The following table summarizes how the 5-CN substitution compares to other common groups at the 5-position, highlighting why CN is preferred for specific drug profiles.

Substituent (R)Electronic EffectHammett

Effect on Ring N3 BasicityMetabolic Stability
-H Neutral0.00High (prone to protonation)Low (Oxidation prone)
-CH3 Electron Donating-0.17Very HighLow
-Cl Weakly Withdrawing+0.23ModerateModerate
-CN Strongly Withdrawing +0.66 Low (Optimized neutral form) High
-NO2 Very Strongly Withdrawing+0.78Very Low (Poor solubility)High

References

  • Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Metwally, K. A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules. Link

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. Link

  • US Patent 4324899A. "2-Amino-5-cyanothiazoles and their preparation." Link

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A Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives: From Privileged Scaffold to Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole moiety is a heterocyclic scaffold of paramount importance in medicinal chemistry and drug discovery.[1] Regarded as a "privileged structure," its unique electronic properties and versatile synthetic accessibility have allowed for its incorporation into a multitude of biologically active molecules. This scaffold is not merely a theoretical construct; it forms the core of several clinically approved drugs, including the kinase inhibitors Dasatinib and Alpelisib, which underscore its therapeutic relevance.[1][2]

Derivatives of 2-aminothiazole exhibit an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects.[1][3][4] This wide range of bioactivity makes the 2-aminothiazole nucleus a fertile ground for the development of novel therapeutic agents targeting a diverse array of diseases.

This technical guide provides an in-depth exploration of the major biological activities of 2-aminothiazole derivatives. We will delve into their mechanisms of action, present detailed protocols for their biological evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for creating the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[5] Its enduring utility lies in its straightforwardness and adaptability, allowing for the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6] Understanding this synthesis is crucial as the choice of starting materials directly dictates the substitutions on the final derivative, which in turn profoundly influences its biological activity.

The causality behind this one-pot procedure is an elegant sequence of nucleophilic attack and cyclization. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Tautomerization product 2-Aminothiazole Derivative cyclization->product Elimination of H2O

Caption: General workflow of the Hantzsch thiazole synthesis.

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone in modern oncology drug discovery.[1] Its derivatives have been shown to target a wide range of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2] The development of resistance to existing chemotherapeutics necessitates the investigation of novel small molecules like these, which can offer alternative mechanisms of action and potentially overcome resistance.[1][7]

Mechanism of Action: Multi-Targeted Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis. Many derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Key kinase targets include:

  • Src and Abl Kinases: Dasatinib, a potent inhibitor of these kinases, is a prime example of a clinically successful 2-aminothiazole-based drug used in the treatment of chronic myeloid leukemia (CML).[1]

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. Alpelisib is an approved α-specific PI3K inhibitor for treating certain types of breast cancer.[1]

  • Cyclin-Dependent Kinases (CDKs): Compounds like SNS-032 are selective inhibitors of CDKs, which are essential for cell cycle progression. Their inhibition leads to cell cycle arrest and apoptosis.[1]

Other anticancer mechanisms include the disruption of DNA integrity, induction of reactive oxygen species (ROS), and inhibition of enzymes like topoisomerase and histone deacetylases (HDACs).[1][7]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Src Src Kinase RTK->Src Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Src->Proliferation CDK CDK/Cyclin CellCycle Cell Cycle Progression CDK->CellCycle Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibition Aminothiazole->Src Inhibition Aminothiazole->CDK Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Simplified signaling pathways targeted by 2-aminothiazole anticancer agents.

In Vitro Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which serves as a proxy for cell viability. The causal principle is that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in signal indicates reduced metabolic activity, and therefore, reduced cell viability or proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count the cells using a hemocytometer or automated cell counter, and resuspend in fresh complete medium.[7]

    • Seed 4,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL. The optimal seeding density must be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminothiazole derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours. The incubation time is critical and should be sufficient to observe a therapeutic effect.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. This allows for the formazan crystals to form. Visually inspect for purple precipitates under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Anticancer Activity

The results from cytotoxicity assays are typically summarized to compare the potency of different derivatives.

Derivative IDModificationCell LineIC₅₀ (µM)[4]
Lead-01 4-phenylMCF-7 (Breast)15.2
Lead-02 4-(4-chlorophenyl)MCF-7 (Breast)8.5
Lead-03 4-(4-bromophenyl)MCF-7 (Breast)7.9
5-FU (Control) -MCF-7 (Breast)11.8

Data are hypothetical and for illustrative purposes.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents urgent.[8] 2-Aminothiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[3][4][9] Their mechanism often involves disrupting essential cellular processes in microbes, and the scaffold is present in established antimicrobial drugs, including some cephalosporin antibiotics and sulfathiazole.[10][11]

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse and can include:

  • Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, some derivatives can interfere with the enzymes responsible for building the peptidoglycan layer in bacteria.

  • Disruption of DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antimicrobial drugs.

  • Inhibition of Metabolic Pathways: Some sulfonamide-containing derivatives can act as competitive inhibitors in the folic acid synthesis pathway, which is essential for microbial growth.

  • Disruption of Fungal Cell Membranes: In fungi, derivatives can interfere with ergosterol synthesis, leading to compromised membrane integrity.

In Vitro Evaluation: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standardized and widely used technique for determining MIC values.[12]

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate (e.g., Mueller-Hinton Agar) overnight.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility.

    • Dilute this adjusted suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation:

    • In a 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a stock solution of the test compound in the broth at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

    • The final volume in each well is 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow start Prepare Bacterial Inoculum (0.5 McFarland Standard) dilution Perform 2-Fold Serial Dilution of 2-Aminothiazole Derivative in 96-Well Plate start->dilution inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) dilution->inoculate incubate Incubate Plate (37°C, 18-20h) inoculate->incubate read Visually Determine MIC (Lowest Concentration with No Growth) incubate->read end MIC Value Reported (µg/mL) read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. 2-aminothiazole derivatives have emerged as promising anti-inflammatory agents, often acting by modulating key inflammatory pathways.[3][5]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes and signaling pathways that produce inflammatory mediators:

  • Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX): These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, which are potent inflammatory molecules.

  • Suppression of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory mediator. Many derivatives can suppress the expression or activity of iNOS.

  • Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Inhibition of this pathway can downregulate the expression of numerous pro-inflammatory genes.

In Vitro Evaluation: Nitric Oxide Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection and induces a strong inflammatory response. The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite, using the Griess reagent.

Experimental Protocol: NO Inhibition Assay

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

    • Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • A pink/magenta color will develop. Read the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not simply due to cell death.

Other Biological Activities

Beyond the major areas discussed, 2-aminothiazole derivatives show promise in several other therapeutic fields.

  • Neuroprotective Activity: Certain derivatives have been shown to protect neuronal cells from oxidative stress and oxygen-glucose deprivation-induced injury, suggesting potential applications in treating neurodegenerative diseases.[3][13][14]

  • Antioxidant Activity: Many compounds can scavenge free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][11] This activity can contribute to their anti-inflammatory and neuroprotective effects.

  • Antiviral Activity: Some derivatives have shown activity against various viruses, including influenza A, by interfering with viral replication or entry.[11]

Challenges and Future Perspectives

While the 2-aminothiazole scaffold is a privileged structure, it is not without its challenges. It has also been classified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites.[15] This highlights the critical need for thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling early in the drug discovery process.

The future of 2-aminothiazole research is bright. The hybridization of this scaffold with other pharmacophores (e.g., flavonoids, coumarins) to create multi-targeted ligands is a promising strategy for enhancing efficacy and overcoming drug resistance.[1][15][16] Continued exploration of structure-activity relationships, guided by computational modeling and innovative synthetic strategies, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.

Conclusion

The 2-aminothiazole core is a validated and highly versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential for development into new therapeutics for cancer, infectious diseases, and inflammatory conditions. A deep understanding of the underlying mechanisms of action, coupled with robust and validated experimental protocols for evaluation, is essential for translating this potential from the laboratory to the clinic. As research continues, the 2-aminothiazole scaffold will undoubtedly remain a central focus of drug discovery efforts for years to come.

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  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

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The 2-Aminothiazole Scaffold: A Double-Edged Sword in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole core represents one of the most "privileged" yet polarized scaffolds in modern medicinal chemistry. Ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib) and third-generation cephalosporins, its capacity to function as a bioisostere of the phenol ring and its superior hydrogen-bonding capabilities in the kinase hinge region make it indispensable. However, this utility is counterbalanced by significant liabilities: metabolic activation leading to idiosyncratic toxicity and frequent classification as a Pan-Assay Interference Compound (PAINS). This technical guide provides a rigorous analysis of the scaffold's utility, synthetic pathways, toxicity mechanisms, and optimization strategies for the senior drug discovery scientist.

Part 1: The Privileged Interface

Kinase Hinge Binding Mechanics

The 2-aminothiazole moiety is exceptionally suited for ATP-competitive inhibition. In the context of type I kinase inhibitors, the thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (C2-NH2) acts as a hydrogen bond donor.

Case Study: Dasatinib (Sprycel) Dasatinib, a dual Src/Abl inhibitor, exemplifies this binding mode. The 2-aminothiazole motif anchors the molecule within the ATP-binding pocket of the ABL kinase.

  • Interaction: The thiazole nitrogen accepts a proton from the backbone amide of Met318 (in ABL), while the exocyclic amino group donates a proton to the backbone carbonyl of the same residue.

  • Selectivity: The geometry of the thiazole ring allows for specific vector exploration into the solvent-exposed regions, permitting the attachment of solubilizing groups (e.g., the hydroxyethyl-piperazine tail in Dasatinib).

FDA-Approved 2-Aminothiazole Therapeutics

The versatility of the scaffold extends beyond oncology into antimicrobials and GPCR modulators.

Drug NameTargetIndicationKey Structural Role of 2-Aminothiazole
Dasatinib BCR-ABL/SrcCML, ALLHinge binder (ATP mimic); Critical H-bond donor/acceptor.
Abemaciclib CDK4/6Breast CancerHinge binder; confers selectivity for CDK4/6 over other kinases.
Cefdinir PBP (Bacteria)Bacterial InfectionC3-side chain; enhances penetration through gram-negative outer membranes.
Avatrombopag TPO ReceptorThrombocytopeniaNon-peptide mimetic; interacts with transmembrane domain.
Alpelisib PI3K

Breast CancerScaffolding element orienting the warhead for isoform selectivity.

Part 2: Synthetic Mastery

The Hantzsch Thiazole Synthesis

Despite the emergence of C-H activation methods, the Hantzsch synthesis remains the industrial gold standard due to its robustness and atom economy. It involves the condensation of


-haloketones with thioureas (or thioamides).

Mechanism of Action:

  • S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the

    
    -carbon of the haloketone (SN2 displacement).
    
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Visualization: Hantzsch Reaction Mechanism

HantzschMechanism Reactants Reactants (Alpha-Haloketone + Thiourea) Intermediate1 S-Alkylation (Thioimidate Intermediate) Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclization (Hydroxy-thiazoline) Intermediate1->Intermediate2 Intramolecular N-Attack Product Dehydration & Aromatization (2-Aminothiazole) Intermediate2->Product - H2O

Caption: Step-wise mechanism of the Hantzsch synthesis: Nucleophilic attack, cyclization, and aromatization.

Part 3: The Liability Profile (The "Bad")

Metabolic Activation & Toxicity

The 2-aminothiazole ring is a known "structural alert" in toxicology.[1] The electron-rich nature of the ring makes it susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

The Mechanism of Bioactivation:

  • S-Oxidation: CYP450 oxidizes the sulfur to a sulfoxide or sulfone.

  • Epoxidation: Alternatively, the C4-C5 double bond undergoes epoxidation.

  • Ring Opening: These unstable intermediates can undergo ring opening to form reactive

    
    -dicarbonyl species or iminoquinones.
    
  • Covalent Binding: These electrophiles react with nucleophilic residues (Cysteine, Lysine) on proteins, leading to haptenization and immune-mediated idiosyncrasies (e.g., hepatotoxicity).

Visualization: Metabolic Activation Pathway

MetabolicToxicity cluster_intermediates Reactive Intermediates Parent 2-Aminothiazole Drug CYP CYP450 Metabolism (Oxidation) Parent->CYP Epoxide Thiazole Epoxide CYP->Epoxide Sulfoxide S-Oxide / Sulfone CYP->Sulfoxide RingOpen Ring Opening (Iminoquinone / Dicarbonyl) Epoxide->RingOpen Instability Sulfoxide->RingOpen Adduct Protein Adduct (Hepatotoxicity) RingOpen->Adduct + Protein (Cys/Lys) GSH Glutathione Conjugate (Detoxification) RingOpen->GSH + GSH (Trapping)

Caption: Bioactivation pathway showing the divergence between detoxification (GSH) and toxicity (Protein Adducts).

PAINS and Frequent Hitters

2-aminothiazoles often appear as PAINS (Pan-Assay Interference Compounds) in High-Throughput Screening (HTS).

  • Mechanism: They can sequester metal ions needed for enzymatic assays or undergo redox cycling.

  • Validation: Hits containing this scaffold must be validated using orthogonal assays (e.g., SPR, NMR) to ensure specific binding rather than assay interference.

Part 4: Optimization & Mitigation Strategies

To retain the potency of the 2-aminothiazole while mitigating toxicity, medicinal chemists employ specific structural modifications.[2]

Blocking Metabolic Hotspots
  • C5-Substitution: The C5 position is the most electron-rich and prone to oxidation. Introducing an electron-withdrawing group (EWG) such as Fluorine (-F) or a Trifluoromethyl (-CF3) group at C5 deactivates the ring towards oxidation.

  • Amine Modification: Alkylation or acylation of the exocyclic amine reduces the electron density of the ring, lowering the propensity for bioactivation.

Scaffold Hopping (Bioisosteres)

If the toxicity liability is insurmountable, scaffold hopping is required.

  • 2-Aminooxazole: Lower lipophilicity, but often less potent due to weaker H-bonding.

  • 1,2,4-Thiadiazole: Reduced electron density (extra nitrogen), significantly higher metabolic stability, but may alter vector orientation.

Visualization: Optimization Decision Tree

OptimizationLogic Start Hit Compound (2-Aminothiazole) CheckTox GSH Trapping Assay (Reactive Metabolites?) Start->CheckTox Positive Positive (>5% Adducts) CheckTox->Positive High Risk Negative Negative (<1% Adducts) CheckTox->Negative Low Risk Strategy1 Block C5 Position (Add -F, -Cl, -CF3) Positive->Strategy1 First Pass Strategy2 Scaffold Hop (Thiadiazole/Oxazole) Positive->Strategy2 If C5 Block Fails Proceed Proceed to PK/PD Negative->Proceed Strategy1->CheckTox Re-test

Caption: Logical workflow for assessing and mitigating reactive metabolite risks in aminothiazole leads.

Part 5: Experimental Protocols

Protocol: General Hantzsch Synthesis of 2-Aminothiazoles

This protocol is a self-validating system; the formation of a precipitate indicates success.

Reagents:

  • Acetophenone derivative (

    
    -bromo ketone) (1.0 eq)
    
  • Thiourea (2.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the

    
    -bromo ketone in absolute ethanol (5 mL/mmol) in a round-bottom flask.
    
  • Addition: Add 2.0 equivalents of thiourea directly to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material spot should disappear.
    
  • Workup: Cool the reaction to room temperature. A hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into saturated aqueous

    
    . The free base 2-aminothiazole will precipitate as a solid.
    
  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol: Glutathione (GSH) Trapping Assay

Essential for validating the "Toxicophore" liability.

Objective: Detect reactive electrophilic metabolites via LC-MS/MS.

Procedure:

  • Incubation: Incubate the test compound (

    
    ) with Human Liver Microsomes (HLM, 1 mg/mL) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH) at a distinct excess (

    
    ) fortified with NADPH (
    
    
    
    ).
  • Controls: Run a negative control (no NADPH) and a positive control (e.g., Clozapine or Diclofenac).

  • Termination: After 60 minutes at

    
    , quench with ice-cold Acetonitrile.
    
  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

  • Detection: Perform a Neutral Loss Scan of 129 Da (characteristic of the pyroglutamic acid moiety loss from GSH adducts).

    • Self-Validation: The presence of a parent mass + 307 Da (GSH) peak indicates the formation of a reactive metabolite.

References

  • Das, J., et al. (2006).[3] "2-aminothiazole as a novel kinase inhibitor template.[3] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. [Link]

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link]

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Synthesis." [Link]

  • FDA Label. "Sprycel (Dasatinib) Prescribing Information." [Link]

Sources

The 2-Aminothiazole Pharmacophore: A Master Key for Kinase Inhibition and Oncological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold represents one of the most versatile and "privileged" structures in modern oncology. Its capacity to mimic the adenine ring of ATP allows it to function as a potent ATP-competitive inhibitor across multiple kinase families, including Src, Abl, and Aurora kinases. This guide dissects the structural utility of the scaffold, provides validated synthetic protocols for library generation, and outlines rigorous biological evaluation workflows. It is designed for medicinal chemists and pharmacologists seeking to leverage this pharmacophore for next-generation drug discovery.

The Structural Basis of "Privilege"

The term "privileged scaffold" refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The 2-aminothiazole core achieves this through specific electronic and steric properties that make it an ideal "hinge binder" in the ATP-binding pocket of protein kinases.

ATP Mimicry and Hinge Binding

Protein kinases catalyze phosphorylation by transferring the


-phosphate of ATP to a substrate. The ATP binding site is highly conserved, featuring a "hinge region" that connects the N-terminal and C-terminal lobes of the kinase.
  • Donor-Acceptor Motif: The nitrogen at position 3 (N3) of the thiazole ring acts as a hydrogen bond acceptor, while the exocyclic amine at position 2 (C2-NH2) acts as a hydrogen bond donor.

  • Geometry: This D-A (Donor-Acceptor) motif aligns perfectly with the backbone carbonyl and amide groups of the kinase hinge region residues (e.g., Met318 in c-Src).

  • Hydrophobic Interactions: Substituents at the C4 and C5 positions can be oriented to occupy the hydrophobic pockets (Selectivity Pocket and Back Pocket), allowing for the tuning of selectivity between different kinases (e.g., distinguishing Src from EGFR).

Case Study: Dasatinib (Sprycel)

Dasatinib is the archetypal success story of this scaffold. It is a dual Src/Abl inhibitor used in Chronic Myeloid Leukemia (CML).

  • Mechanism: It binds to the active conformation of the Abl kinase.[1]

  • Key Interaction: The 2-aminothiazole moiety forms critical H-bonds with the hinge region (Met318), anchoring the molecule, while the attached pyrimidine and substituent groups extend into the solvent-accessible regions and the hydrophobic pocket.

Mechanistic Pathways and Signaling

While 2-aminothiazoles are primarily known as kinase inhibitors, their utility extends to other oncological targets.

Primary Targets: The Kinome
  • Src Family Kinases (SFKs): Critical for tumor metastasis and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): Regulate cell cycle progression. 2-aminothiazole derivatives have shown potency against CDK2 and CDK9.

  • Aurora Kinases: Essential for cell division; inhibition leads to mitotic arrest and apoptosis.

Secondary Targets
  • Tubulin Polymerization: Some derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • Bcl-2 Family: Modulation of apoptotic pathways.

Visualization: Kinase Signaling Cascade Intervention

The following diagram illustrates where 2-aminothiazole inhibitors (like Dasatinib) intercept critical oncogenic signaling cascades.

KinaseCascade RTK Receptor Tyrosine Kinase (EGFR/VEGFR) RAS RAS (GTPase) RTK->RAS Activation SRC Src Family Kinases RTK->SRC Recruitment RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nuc Nucleus (Gene Transcription) ERK->Nuc Proliferation STAT STAT3/5 SRC->STAT STAT->Nuc Survival/Metastasis Inhibitor 2-Aminothiazole Inhibitors Inhibitor->RTK Inhibits Inhibitor->SRC Potent Inhibition

Figure 1: Intervention points of 2-aminothiazole scaffolds within the MAPK and JAK/STAT signaling pathways. Note the dual inhibition potential against RTKs and Src family kinases.

Technical Guide: Chemical Synthesis

To explore this scaffold, researchers must master the Hantzsch Thiazole Synthesis. It is the most robust method for generating 2-aminothiazole libraries.

The Hantzsch Protocol (Standardized)

This reaction involves the condensation of an


-haloketone with thiourea.[2]

Reagents:

  • Thiourea (1.0 equiv)

  • 
    -Haloketone (e.g., Phenacyl bromide derivatives) (1.0 equiv)
    
  • Solvent: Ethanol or Water (Green chemistry approach)

  • Base: Sodium acetate or Triethylamine (for neutralization)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of thiourea in 20 mL of Ethanol (absolute).

  • Addition: Add 10 mmol of the specific

    
    -haloketone dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate.

  • Neutralization: Filter the solid and resuspend in water. Adjust pH to ~8–9 using 10% Ammonium Hydroxide or Sodium Carbonate solution to liberate the free base.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Visualization: Hantzsch Synthesis Workflow

HantzschSynthesis Thiourea Thiourea (S=C(NH2)2) Reflux Reflux in EtOH (2-4 hrs, 78°C) Thiourea->Reflux HaloKetone α-Haloketone (R-CO-CH2-X) HaloKetone->Reflux Intermediate Thiazolium Salt (Precipitate) Reflux->Intermediate - H2O Base Neutralization (NH4OH, pH 9) Intermediate->Base Product 2-Aminothiazole Derivative Base->Product - HX

Figure 2: The Hantzsch Thiazole Synthesis pathway.[3] This condensation reaction is the primary route for generating 2-aminothiazole libraries.

Technical Guide: Biological Evaluation

Once synthesized, compounds must undergo a rigorous screening cascade.

In Vitro Cytotoxicity (MTT Assay)

This is the first-pass screen to determine the


 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, HeLa, HepG2).

Protocol:

  • Seeding: Seed tumor cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds at serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.5%) and a positive control (e.g., Dasatinib). Incubate for 48h.
  • Labeling: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Live cells convert yellow MTT to purple formazan crystals.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves to calculate

    
    .
    
Kinase Profiling (ADP-Glo Assay)

To confirm mechanism, specific kinase inhibition must be quantified. The ADP-Glo assay detects ADP generated by the kinase reaction.

Protocol:

  • Reaction: Mix Kinase (e.g., Src), Substrate, ATP, and Test Compound in a 384-well plate. Incubate for 60 min.

  • Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.

  • Readout: Measure luminescence. Lower light = Higher inhibition.

Data Summary: Structure-Activity Relationship (SAR) Trends
PositionModificationEffect on ActivityRationale
C2-Amine Acylation (Amide)VariableCan improve metabolic stability but may lose key H-bond donor capability.
C2-Amine Aryl/HeteroarylIncreases Expands contact with solvent-accessible region; critical for Dasatinib potency.
C4-Position Phenyl/Aryl groupIncreases Occupies the hydrophobic pocket of the kinase ATP site.
C5-Position Halogen (F, Cl, Br)Increases Modulates electronics and fills small hydrophobic cavities; prevents metabolic oxidation.

Future Outlook: PROTACs and Hybrids

The 2-aminothiazole scaffold is now evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): 2-aminothiazoles are being used as the "warhead" to bind the target protein (e.g., CDK), linked to an E3 ligase ligand. This leads to the degradation of the protein rather than just inhibition.

  • Hybrids: Conjugation with other pharmacophores (e.g., coumarin, quinoline) to tackle multi-drug resistance (MDR).

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[4][5] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[4][5] Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Mishra, C. B., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery."[6][7] Medicinal Chemistry Research.

  • BenchChem Protocols.
  • Tokarski, J. S., et al. (2006). "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants." Cancer Research.

Sources

Technical Guide: Antimicrobial and Antifungal Efficacy of 2-Aminothiazole Scaffolds

[1][2]

Executive Summary & Chemical Rationale

The 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets including bacterial DNA gyrase and fungal lanosterol 14



This guide details the structural basis of its activity, provides a validated Hantzsch synthesis protocol, outlines mechanistic pathways, and defines a self-validating workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 2-aminothiazole derivatives is governed by specific substitutions at the C4 and C5 positions and the N-functionalization of the amino group.

PositionModificationEffect on Bioactivity
C2-Amino Schiff Base Formation Enhances lipophilicity and cellular uptake; imine nitrogen acts as a hydrogen bond acceptor.
C2-Amino Sulfonamidation Mimics PABA; broadens antibacterial spectrum (sulfa-drug mechanism).
C4-Aryl Electron-Withdrawing Groups (EWG) Substituents like

,

, or

on the phenyl ring at C4 significantly increase potency by enhancing binding affinity to hydrophobic pockets.
C5 Halogenation Introduction of

or

at C5 blocks metabolic oxidation, increasing half-life and antifungal specificity.

Synthesis Protocol: The Hantzsch Condensation

The Hantzsch thiazole synthesis remains the gold standard for generating 2-aminothiazoles due to its reliability and atom economy. The following protocol is optimized for high yield and purity without chromatographic purification.

Reaction Mechanism Visualization

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the

1

HantzschMechanismReactantsReactants(α-Haloketone + Thiourea)S_AttackNucleophilic Attack(S-Alkylation)Reactants->S_AttackReflux/EtOHIntermediateIminothioetherIntermediateS_Attack->IntermediateCyclizationIntramolecularCyclizationIntermediate->Cyclization-HXDehydrationDehydration(-H₂O)Cyclization->DehydrationProduct2-AminothiazoleScaffoldDehydration->Product

Caption: Step-wise mechanistic flow of the Hantzsch synthesis yielding the 2-aminothiazole core.

Validated Experimental Procedure

Reagents:

  • Substituted

    
    -bromoacetophenone (10 mmol)
    
  • Thiourea (12 mmol)

  • Ethanol (absolute, 20 mL)

  • Ammonium hydroxide (for neutralization)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the specific

    
    -bromoacetophenone in 20 mL of absolute ethanol.
    
  • Addition: Add 12 mmol of thiourea. The slight excess ensures complete consumption of the alkyl halide.

  • Reflux: Attach a condenser and reflux the mixture for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting bromide spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole will precipitate.

  • Neutralization: Filter the solid and suspend it in water. Basify with ammonium hydroxide to pH 8–9 to liberate the free base.

  • Purification: Recrystallize from hot ethanol/water (1:1).

    • Validation: Product purity is confirmed if the melting point range is <2°C.

Mechanisms of Antimicrobial Action

2-Aminothiazoles exhibit a dual-mode of action, distinguishing them from single-target antibiotics.

Antibacterial Pathway (MurB & DNA Gyrase)

Derivatives, particularly Schiff bases, have shown affinity for DNA Gyrase (Subunit B) , preventing bacterial DNA replication. Additionally, inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase) disrupts peptidoglycan biosynthesis.

Antifungal Pathway (CYP51 Inhibition)

The nitrogen atoms in the thiazole ring can coordinate with the heme iron of lanosterol 14


-demethylase (CYP51)

MOAcluster_bacteriaAntibacterial Mechanismcluster_fungiAntifungal MechanismCompound2-AminothiazoleDerivativeTarget_Bac1DNA Gyrase(Subunit B)Compound->Target_Bac1BindingTarget_Bac2MurB(Cell Wall Synthesis)Compound->Target_Bac2InhibitionTarget_FunCYP51(14α-demethylase)Compound->Target_FunHeme CoordinationEffect_BacReplication Arrest &LysisTarget_Bac1->Effect_BacTarget_Bac2->Effect_BacPathway_FunErgosterolBiosynthesis BlockTarget_Fun->Pathway_FunEffect_FunMembraneDestabilizationPathway_Fun->Effect_Fun

Caption: Dual-target mechanism of action inhibiting bacterial replication and fungal membrane synthesis.

Biological Validation: MIC Determination Protocol

To ensure data reliability (E-E-A-T), use the Broth Microdilution Method adhering to CLSI/EUCAST guidelines. This quantitative method is superior to disk diffusion for determining potency.

Experimental Setup
  • Medium: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).

  • Inoculum: Adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Negative: Sterile DMSO (solvent control).

Workflow
  • Stock Prep: Dissolve compounds in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (range: 500

    
    g/mL to 0.9 
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of standardized inoculum to each well.
    
  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • Fungi:

      
       for 48 hours.
      
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Validation: Add Resazurin dye (0.01%) to confirm viability. Blue = Dead (Inhibited), Pink = Live.

Comparative Activity Data (Representative)

The following table summarizes typical MIC ranges (

Compound ClassS. aureus (G+)E. coli (G-)C. albicans (Fungi)
Unsubstituted 2-aminothiazole >100 (Inactive)>100>100
4-(4-Nitrophenyl) derivative 12.5 – 25.025.0 – 50.050.0
Schiff Base (Salicylaldehyde) 3.12 – 6.2512.56.25 – 12.5
Standard (Cipro/Fluconazole) 0.5 – 1.00.25 – 0.51.0 – 2.0

Note: Schiff bases generally outperform parent amines due to improved cell wall penetration.

References

  • Vertex AI Search. (2025).[2] Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis. [Link]

  • MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • EXCLI Journal. (2025). Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives. [Link]

2-Aminothiazole-5-carbonitrile: A Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and application of 2-Aminothiazole-5-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.

Technical Whitepaper & Operational Guide

Executive Summary

This compound (CAS: 51640-52-9) serves as a pivotal pharmacophore and synthetic intermediate in the development of small-molecule therapeutics. Its structural duality—offering both a nucleophilic exocyclic amine and an electrophilic nitrile handle—makes it an essential precursor for Src/Abl tyrosine kinase inhibitors (e.g., Dasatinib analogues) and a versatile diazo component in industrial chemistry.

This guide provides a validated technical framework for its synthesis, purification, and downstream conversion into bioactive amides, adhering to rigorous scientific standards suitable for drug development workflows.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2-Amino-1,3-thiazole-5-carbonitrile
CAS Number 51640-52-9
Molecular Formula C₄H₃N₃S
Molecular Weight 125.15 g/mol
Appearance Crystalline solid (Yellow to Reddish-Brown)
Melting Point 205°C – 207°C (decomposition)
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in Water
pKa (Predicted) ~2.5 (Thiazole N), ~13 (Exocyclic NH₂)
Stability Stable under standard conditions; sensitive to strong oxidizers

Validated Synthetic Protocol

The most robust industrial route utilizes the Hantzsch-type condensation of thiourea with alkoxymethylene malononitriles. This method is preferred over halogenation routes due to higher atom economy and the avoidance of lachrymatory


-haloketone intermediates.
Reaction Mechanism

The synthesis proceeds via a Michael addition-elimination sequence followed by intramolecular cyclization :

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of ethoxymethylene malononitrile.
    
  • Elimination: Loss of ethanol generates an intermediate thiouronium species.

  • Cyclization: The terminal amino group of the thiourea attacks the cyano group (or the central carbon, depending on tautomer), followed by aromatization to form the thiazole ring.

Step-by-Step Experimental Protocol

Reference Standard: Adapted from US Patent 4,324,899 and optimized for laboratory scale.

Reagents:

  • Thiourea (1.0 eq)

  • Ethoxymethylene malononitrile (1.0 eq)

  • Ethanol (Solvent, anhydrous preferred)

  • Base (Optional: Pyridine or Et₃N can catalyze, but often runs neutral)

Workflow:

  • Setup: Charge a 3-neck round-bottom flask with Ethoxymethylene malononitrile (12.2 g, 0.1 mol) and Absolute Ethanol (100 mL).

  • Addition: Add Thiourea (7.6 g, 0.1 mol) in portions while stirring at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) . Maintain reflux for 3–4 hours . The solution will typically darken to a deep orange/red.

  • Monitoring: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). Look for the disappearance of the malononitrile starting material (

    
    ).
    
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Neutralize carefully with concentrated

      
       if acidic byproducts are present (target pH 7–8).
      
    • Precipitation usually occurs upon cooling/neutralization.

  • Purification:

    • Filter the crude solid.[1][2]

    • Wash the cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Recrystallization: Dissolve crude solid in boiling ethanol (with activated charcoal if decolorization is needed). Filter hot and cool to crystallize.

  • Yield: Typical isolated yield is 80–88% .

Synthesis Workflow Diagram

Synthesis Reactant1 Thiourea (Nucleophile) Intermediate S-Alkyl Thiouronium Intermediate Reactant1->Intermediate Reflux, EtOH Michael Addition Reactant2 Ethoxymethylene Malononitrile Reactant2->Intermediate Reflux, EtOH Michael Addition Product 2-Aminothiazole- 5-carbonitrile Intermediate->Product Cyclization - EtOH Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Caption: Kinetic pathway for the condensation of thiourea and ethoxymethylene malononitrile.

Pharmaceutical Applications & Causality[5]

Precursor to Kinase Inhibitors (Dasatinib Class)

While commercial routes for Dasatinib (Sprycel®) often employ ethyl 2-aminothiazole-5-carboxylate, the 5-carbonitrile derivative is a high-value strategic alternative.

  • Causality: The nitrile group (-CN) is a "masked" amide. Under controlled hydrolysis, it converts to the primary carboxamide (-CONH₂), which is the exact motif required for the Dasatinib "tail" that interacts with the solvent-exposed region of the BCR-ABL kinase.

  • Advantage: The nitrile synthesis is often higher yielding and avoids the use of chlorinated

    
    -keto esters required for the carboxylate route.
    

Transformation Protocol (Nitrile


 Amide): 
  • Suspend this compound in polyphosphoric acid (PPA) or

    
    .
    
  • Heat to

    
     for 2 hours.
    
  • Quench onto ice/water to precipitate 2-aminothiazole-5-carboxamide .

Pharmacophore Logic

In medicinal chemistry, this scaffold is "privileged" due to its ability to engage in multiple binding modes:[3]

  • H-Bond Donor: The C2-amino group forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Met318 in c-Src).

  • H-Bond Acceptor: The thiazole Nitrogen (N3) acts as an acceptor.

  • Electronic Modulation: The C5-nitrile is strongly electron-withdrawing, reducing the pKa of the ring nitrogen and modulating metabolic stability.

Strategic Pathway Diagram

Pathways Nitrile 2-Aminothiazole- 5-carbonitrile Amide 2-Aminothiazole- 5-carboxamide Nitrile->Amide Acid Hydrolysis (H2SO4 or PPA) Dye Heterocyclic Azo Dyes Nitrile->Dye Diazotization & Coupling Drug Dasatinib (Kinase Inhibitor) Amide->Drug Coupling with Chloropyrimidine

Caption: Divergent synthesis utility: From nitrile scaffold to oncology drugs and industrial dyes.[4][5]

Quality Control & Impurity Profiling

To ensure pharmaceutical grade (API intermediate) quality, the following impurities must be monitored:

Impurity TypeOriginDetection MethodLimit (Typical)
Thiourea Unreacted starting materialHPLC / LC-MS< 0.1%
Malononitrile dimers Polymerization side-reactionHPLC< 0.5%
Elemental Sulfur Decomposition of thioureaResidue on Ignition< 0.1%
Residual Solvent Ethanol/MethanolGC-Headspace< 5000 ppm

References

  • Process for 2-Amino-5-cyanothiazoles. US Patent 4,324,899. (1982). Describes the core synthesis via ethoxymethylene malononitrile.

  • Dasatinib Synthesis & Intermediates. US Patent 7,408,069. (2008). Details the conversion of thiazole carboxylates/amides in kinase inhibitor synthesis.

  • 2-Aminothiazoles in Drug Discovery. Journal of Medicinal Chemistry. (2005). "Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor."[6]

  • PubChem Compound Summary. CID 10057507. 2-Amino-1,3-thiazole-5-carbonitrile physical data and safety profile.

  • ChemicalBook Profile. Synthesis methods and supplier data for 2-amino-5-cyanothiazole.

Sources

The 2-Aminothiazole Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Concept of Privileged Structures

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds. These recurring motifs, known as "privileged structures," possess the inherent ability to interact with multiple biological targets, making them highly valuable starting points for drug discovery.[1][2] The 2-aminothiazole core is a paramount example of such a scaffold, found in a wide array of therapeutic agents with diverse pharmacological activities.[3][4]

1.1 Defining the "Privileged" Status

A privileged structure is not merely a common chemical moiety; it is a scaffold that demonstrates a propensity to bind to various receptors and enzymes with high affinity. This versatility is often attributed to its specific arrangement of atoms, which allows for favorable interactions—such as hydrogen bonding, hydrophobic interactions, and pi-stacking—with the active sites of proteins. The 2-aminothiazole ring, with its unique combination of a nucleophilic amino group, a hydrogen bond-accepting imine nitrogen, and a sulfur atom, provides a trifecta of interaction points that contribute to its privileged status.

1.2 The Emergence of 2-Aminothiazole: A Historical Perspective

The journey of the 2-aminothiazole scaffold in medicine is a long and storied one. Its roots can be traced back to the era of sulfa drugs, with sulfathiazole being one of the earliest antimicrobial agents. Since then, this versatile core has been successfully incorporated into drugs targeting a vast range of diseases, from cancer and inflammation to neurological and infectious disorders.[3] This enduring relevance underscores the remarkable capacity of the 2-aminothiazole framework to serve as a template for the design of novel therapeutics. However, it is also important to note that the aminothiazole group has been classified as a potential toxicophore, warranting careful consideration during drug design to mitigate risks of metabolic activation.[1][2]

1.3 Physicochemical Properties and Pharmacokinetic Profile

The 2-aminothiazole scaffold generally imparts favorable physicochemical properties to drug candidates. Its relatively low molecular weight and polar surface area contribute to good oral bioavailability. Furthermore, the thiazole ring is metabolically stable, and the amino group provides a convenient handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

The Diverse Pharmacological Landscape of 2-Aminothiazole

The therapeutic applications of 2-aminothiazole derivatives are remarkably broad, a testament to their ability to interact with a multitude of biological targets.[3][4]

2.1 Targeting Protein Kinases in Oncology: The Dasatinib Story

One of the most prominent success stories of the 2-aminothiazole scaffold is the development of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5]

2.1.1 Mechanism of Action: Dual ABL/SRC Inhibition

Dasatinib's efficacy stems from its ability to inhibit multiple tyrosine kinases, with its primary target being the BCR-ABL fusion protein, a hallmark of Philadelphia chromosome-positive leukemias.[5] Unlike its predecessor, imatinib, which binds only to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[6] Additionally, dasatinib is a potent inhibitor of the SRC family of kinases (SFKs), which are involved in various cellular processes such as proliferation, adhesion, and migration.[7] By targeting both BCR-ABL and SFKs, dasatinib delivers a powerful one-two punch against cancer cells.[8][9]

2.1.2 Signaling Pathway Diagram

dasatinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) SRC SRC Family Kinases (SFKs) RTK->SRC PI3K PI3K RTK->PI3K RAS Ras RTK->RAS BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 BCR_ABL->RAS SRC->PI3K FAK FAK SRC->FAK SRC->STAT5 AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Adhesion, Migration AKT->Proliferation FAK->Proliferation STAT5->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC synthesis_workflow Start Starting Materials (α-Haloketone, Thiourea) Reaction Hantzsch Condensation (Conventional or Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Filtration/ Concentration) Monitoring->Workup Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HRMS) Purification->Analysis Final Pure 2-Aminothiazole Derivative Analysis->Final sar_logic Core 2-Aminothiazole Core C2-Amino Group C4-Position C5-Position C2_Mod Modulation of: - H-bond donation - Lipophilicity - Target engagement Core:f1->C2_Mod C4_Mod Modulation of: - Steric bulk - Hydrophobicity - Vector for additional interactions Core:f2->C4_Mod C5_Mod Modulation of: - Fine-tuning potency - Selectivity - Physicochemical properties Core:f3->C5_Mod

Sources

The 2-Aminothiazole Scaffold: A Privileged Template for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the 2-aminothiazole template in the context of kinase inhibitor design. We will delve into the synthetic methodologies, explore the intricate structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin the therapeutic efficacy of this remarkable heterocyclic motif. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the design and evaluation of novel 2-aminothiazole-based kinase inhibitors.

Introduction: The Enduring Significance of Kinases and the Rise of the 2-Aminothiazole Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2]

The 2-aminothiazole scaffold has emerged as a highly successful template for the development of potent and selective kinase inhibitors.[1] Its utility is exemplified by the clinically approved drug Dasatinib , a potent inhibitor of the BCR-ABL kinase used in the treatment of chronic myeloid leukemia (CML).[1][3] The success of the 2-aminothiazole core lies in its ability to be readily synthesized and functionalized, allowing for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity against a wide range of kinases.[1] This guide will provide a detailed exploration of this versatile scaffold, from its synthesis to its biological evaluation.

Synthetic Strategies: Building the 2-Aminothiazole Core

The most prominent and widely employed method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[1][4] This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][4]

The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The Hantzsch synthesis provides a straightforward route to a diverse array of 2-aminothiazole derivatives. Below is a generalized, yet detailed, protocol that can be adapted for various substrates.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).[5]

  • Attach a reflux condenser to the flask and place it on a magnetic stirrer with a hotplate.[5]

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring.[5]

  • Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature. The desired 2-aminothiazole product may precipitate out of the solution upon cooling.[5]

  • If a precipitate forms, collect the solid by vacuum filtration.[5]

  • If no precipitate is observed, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiazole derivative.[5]

Causality Behind Experimental Choices:

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • TLC Monitoring: TLC is a crucial technique for tracking the disappearance of the starting materials and the appearance of the product, allowing for the determination of the reaction's endpoint and preventing unnecessary heating that could lead to side product formation.

  • Recrystallization: This purification technique is based on the principle of differential solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

Diagram: General Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis reagents α-Haloketone + Thiourea in Ethanol reflux Reflux (2-4 hours) reagents->reflux Heat monitoring TLC Monitoring reflux->monitoring workup Cooling & Precipitation/Concentration reflux->workup purification Recrystallization workup->purification product Pure 2-Aminothiazole Derivative purification->product

Caption: A schematic overview of the Hantzsch synthesis for 2-aminothiazole derivatives.

Mechanism of Action and Structure-Activity Relationships (SAR)

The majority of 2-aminothiazole-based kinase inhibitors function as ATP-competitive inhibitors . They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

The 2-aminothiazole core typically serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. The various substituents on the thiazole ring then project into different pockets of the ATP-binding site, influencing the inhibitor's potency and selectivity.

Key Structural Features and their Impact on Activity:

  • Substitutions at the 2-amino group: This position is often functionalized with larger aromatic or heterocyclic groups that can extend into the solvent-exposed region or interact with specific residues in the ATP-binding pocket, significantly impacting selectivity. For example, in Dasatinib, a complex pyrimidine-piperazine moiety at this position is crucial for its high affinity for the Abl kinase.[6]

  • Substitutions at the C4 and C5 positions: These positions can be modified to modulate the inhibitor's physicochemical properties, such as solubility and cell permeability. Bulky groups at the C4 position can enhance hydrophobic interactions within the binding site. The C5 position is often a site for introducing groups that can form additional hydrogen bonds or occupy specific sub-pockets, further refining selectivity.[7]

Diagram: General ATP-Competitive Inhibition by 2-Aminothiazole Derivatives

Kinase_Inhibition cluster_kinase Kinase atp_pocket ATP-Binding Pocket substrate Substrate Protein atp_pocket->substrate Phosphorylates substrate_site Substrate Binding Site atp ATP atp->atp_pocket Binds inhibitor 2-Aminothiazole Inhibitor inhibitor->atp_pocket Competes & Binds Tightly substrate->substrate_site product Phosphorylated Product substrate->product

Caption: Competitive inhibition of a kinase by a 2-aminothiazole-based inhibitor.

Biological Evaluation: From Benchtop to Cellular Assays

The evaluation of novel 2-aminothiazole-based kinase inhibitors involves a multi-tiered approach, starting with in vitro biochemical assays to determine their potency against the target kinase, followed by cell-based assays to assess their efficacy in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is widely used for primary screening and profiling of kinase inhibitors due to its high sensitivity and broad applicability.[3]

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the kinase activity.[8]

Step-by-Step Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and the test compound (2-aminothiazole derivative) at various concentrations.

    • Incubate the reaction at room temperature for the desired period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin.[9]

    • Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.[9]

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) can then be calculated from the dose-response curve.

Causality Behind Experimental Choices:

  • Two-Step Process: The separation of the kinase reaction from the detection step minimizes interference from the test compounds with the detection reagents.

  • ATP Depletion: This step is crucial for reducing the background signal from the initial ATP, thereby increasing the assay's sensitivity and dynamic range.

  • Luminescent Readout: Luminescence-based assays are generally more sensitive than absorbance or fluorescence-based assays, allowing for the use of lower enzyme and substrate concentrations.

Diagram: ADP-Glo™ Kinase Assay Workflow

ADPGlo_Workflow step1 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) step2 2. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step1->step2 Incubate step3 3. Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase/Luciferin) step2->step3 Incubate (40 min) step4 4. Measure Luminescence (Signal ∝ ADP produced) step3->step4 Incubate (30-60 min) result IC50 Determination step4->result

Caption: A simplified workflow for the ADP-Glo™ kinase inhibition assay.

Cellular Activity Assessment: The MTT Cell Viability Assay

After determining the in vitro potency of a 2-aminothiazole derivative, it is essential to evaluate its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric assay for this purpose.[10]

Principle:

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-aminothiazole inhibitor and a vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.45 mg/mL.[11]

    • Incubate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability can be calculated relative to the vehicle-treated control cells, and the GI50 (the concentration of inhibitor required to inhibit cell growth by 50%) can be determined.

Causality Behind Experimental Choices:

  • Mitochondrial Activity: The assay specifically measures the activity of mitochondrial dehydrogenases, which is a good indicator of overall cellular metabolic activity and viability.

  • Colorimetric Detection: The formation of a colored product allows for easy and rapid quantification using a standard microplate reader.

  • Dose-Response and Time-Course: Treating cells with a range of concentrations and for different durations provides a comprehensive understanding of the compound's cytotoxic or cytostatic effects.

Representative 2-Aminothiazole-Based Kinase Inhibitors

The versatility of the 2-aminothiazole scaffold is evident in the diverse range of kinases that have been successfully targeted by inhibitors based on this core.

Compound/SeriesTarget Kinase(s)IC50 (nM)Reference
Dasatinib Abl, Src family kinases<1 - 1[12]
Aminothiazole Derivatives Aurora KinasesVaries[7][13]
Aminothiazole Derivatives CDK21 - 10[14][15]
Compound A CDK4, CDK6Potent & Selective[16]

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has proven to be an exceptionally fruitful template for the discovery and development of novel kinase inhibitors. Its synthetic accessibility, coupled with the ability to readily modulate its substitution pattern, has allowed for the creation of a wide array of potent and selective inhibitors targeting various kinases implicated in human diseases. The continued exploration of the chemical space around the 2-aminothiazole core, guided by a deeper understanding of kinase biology and structure-based drug design, holds immense promise for the development of the next generation of targeted therapeutics. As our knowledge of complex signaling networks expands, so too will the opportunities to design highly specific 2-aminothiazole-based inhibitors with improved efficacy and reduced off-target effects, ultimately leading to better treatment outcomes for patients.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021. Available at: [Link]

  • ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. 2021. Available at: [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. 2002. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. 2006. Available at: [Link]

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Google Patents.
  • 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase. RCSB PDB. 2006. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. 2023. Available at: [Link]

  • Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. PubMed. 2010. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. Available at: [Link]

  • 4YC8: C-Helix-Out Binding of Dasatinib Analog to c-Abl Kinase. RCSB PDB. 2016. Available at: [Link]

  • piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. 2006. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 2023. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. 2004. Available at: [Link]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. 2002. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. ResearchGate. 2006. Available at: [Link]

  • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide. Pharmaffiliates. Available at: [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. 2008. Available at: [Link]

  • Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments. NIH. 2013. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Aminothiazole-5-carbonitrile: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Aminothiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic profile, and reactivity, offering field-proven insights to inform its application in drug discovery and development.

Core Molecular Structure and Identifiers

This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The structure is characterized by an amino group at position 2 and a nitrile group at position 5. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable scaffold for library synthesis and lead optimization.

Systematic Name: 2-Amino-1,3-thiazole-5-carbonitrile[1]

Common Synonyms: 2-Amino-5-cyanothiazole

Molecular Formula: C₄H₃N₃S[1]

SMILES: Nc1ncc(s1)C#N

InChI Key: YJTBHWXNEMGNDC-UHFFFAOYSA-N

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a molecule is paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical data for this compound. It is important to note that while some experimental data is available, other parameters are based on predictive models, a common practice in early-stage drug discovery to guide experimental design.

PropertyValueSource
Molecular Weight 125.15 g/mol [1]
Melting Point 185-187 °C / 204-208 °CMultiple sources report slightly different ranges.
Boiling Point (Predicted) 330.4 ± 15.0 °CPredicted value; experimental determination is recommended for confirmation.
Density (Predicted) 1.45 ± 0.1 g/cm³Predicted value.
pKa (Predicted) 1.82 ± 0.10Predicted value for the protonated amine, indicating it is a weak base.
LogP (Predicted) 0.7Predicted value, suggesting moderate lipophilicity.[1]
Appearance Dark brown solid
Solubility Soluble in dilute mineral acids. Information on solubility in common organic solvents is limited, necessitating experimental determination.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic proton at the 4-position of the thiazole ring will likely appear as a singlet. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent nitrile group, likely shifting it downfield compared to unsubstituted 2-aminothiazole. The two protons of the amino group will also appear as a singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. We can anticipate four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the 115-120 ppm region. The carbons of the thiazole ring will have shifts influenced by the attached functional groups. The C2 carbon, attached to the amino group and the ring nitrogen, will be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected peaks include:

  • N-H stretching: A pair of bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N stretching: A sharp, strong absorption band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.

  • N-H bending: A band in the region of 1590-1650 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the aminothiazole chromophore. The presence of the nitrile group, an auxochrome, may cause a slight shift in the absorption wavelength compared to the parent 2-aminothiazole.

Experimental Protocols: A Guide to Characterization

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination
  • Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

  • Protocol:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination
  • Rationale: Understanding a compound's solubility in various solvents is critical for formulation, purification, and designing reaction conditions.

  • Protocol (Isothermal Saturation Method):

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

G cluster_solubility Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D Analyze filtrate concentration (e.g., HPLC-UV) C->D

Caption: Workflow for solubility determination.

Reactivity and Chemical Stability: A Field Perspective

The 2-aminothiazole moiety is a versatile building block, and its reactivity is well-documented. The presence of the electron-withdrawing nitrile group at the 5-position modulates the reactivity of the ring and the exocyclic amino group.

  • Amino Group Reactivity: The exocyclic amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. However, the electron-withdrawing effect of the nitrile group may slightly decrease its nucleophilicity compared to unsubstituted 2-aminothiazole.

  • Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, although the electron-withdrawing nitrile group will deactivate the ring towards this type of reaction.

  • Stability: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It may be sensitive to strong oxidizing agents and strong acids.

G cluster_reactivity Key Reactive Sites This compound This compound Amino Group (Nucleophilic) Amino Group (Nucleophilic) This compound->Amino Group (Nucleophilic) Acylation, Alkylation Thiazole Ring (Aromatic) Thiazole Ring (Aromatic) This compound->Thiazole Ring (Aromatic) Electrophilic Substitution (deactivated) Nitrile Group (Electrophilic Carbon) Nitrile Group (Electrophilic Carbon) Nitrile Group (Electrophilic Carbon)->this compound Hydrolysis, Reduction

Caption: Reactivity map of this compound.

Significance in Drug Discovery: A Privileged Scaffold

The 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] This scaffold is present in a number of approved drugs and clinical candidates. The introduction of a nitrile group at the 5-position can serve several purposes in drug design:

  • Modulation of Physicochemical Properties: The nitrile group can influence solubility, lipophilicity, and metabolic stability.

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, potentially leading to stronger interactions with a biological target.

  • Metabolic Blocker: The nitrile group can be used to block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

However, it is also important to consider that the 2-aminothiazole moiety has been identified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive species that may lead to toxicity.[2] Therefore, careful toxicological evaluation is essential during the development of any drug candidate containing this scaffold.

Conclusion

This compound is a valuable building block for medicinal chemists, offering a unique combination of structural features and reactivity. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with insights into its spectroscopic characterization and role in drug discovery. While further experimental data is needed for a complete profile, the information presented here serves as a solid foundation for researchers to leverage the potential of this intriguing molecule in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbonitrile. National Center for Biotechnology Information.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • Sigma-Aldrich. (n.d.). This compound. Merck.
  • Wikipedia. (2023, December 15). 2-Aminothiazole. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound CAS#: 51640-52-9.
  • BLD Pharm. (n.d.). 51640-52-9|this compound.
  • Amerigo Scientific. (n.d.). This compound (97%).
  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • ACS Publications. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 55(24), 10885–10896. [Link]

Sources

The 2-Aminothiazole Scaffold in Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) pharmacophore represents a "privileged scaffold" in agrochemical discovery due to its unique electronic profile, bioisosteric versatility, and capacity for diverse functionalization.[1] Unlike simple benzene rings, the thiazole core offers a sulfur-nitrogen heteroaromatic system that actively participates in hydrogen bonding and pi-stacking interactions within enzyme active sites.[1] This guide provides a deep technical analysis of 2-AT applications, focusing on fungicidal potency (specifically ethaboxam), herbicidal modes of action (PSII inhibition), and practical synthetic methodologies for scaffold generation.

Part 1: The Privileged Scaffold – Chemical Rationale

The utility of 2-aminothiazole stems from its ability to mimic peptide bonds and nucleobases while maintaining lipophilic character.[1]

Electronic & Structural Properties[1]
  • Bioisosterism: The thiazole ring is a classic bioisostere of pyridine and benzene, but with distinct dipole moments that enhance receptor binding affinity.

  • Basicity & H-Bonding: The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (at C2) serves as a donor.[1] This "donor-acceptor" motif is critical for binding to serine/threonine residues in target enzymes (e.g., fungal beta-tubulin or SDH complexes).[1]

  • Tautomerism: 2-aminothiazoles exist in equilibrium between the amino and imino forms.[1] While the amino form predominates in solution, the ability to tautomerize allows for dynamic adaptation to binding pockets.

Structure-Activity Relationship (SAR) Map

The biological activity of 2-AT derivatives is tightly controlled by substitution patterns at three key positions: N-2 (exocyclic nitrogen), C-4, and C-5.[1]

SAR_Map Core 2-Aminothiazole Core Scaffold N2 N-2 Position (Exocyclic Amine) Core->N2 C4 C-4 Position (Alpha to Nitrogen) Core->C4 C5 C-5 Position (Alpha to Sulfur) Core->C5 N2_Effect Lipophilicity Tuning (Amides/Ureas) Critical for Transport N2->N2_Effect C4_Effect Steric Bulk & Pi-Stacking (Aryl/Heteroaryl Groups) Determines Potency C4->C4_Effect C5_Effect Electronic Modulation (Halogens/EWG) Metabolic Stability C5->C5_Effect

Figure 1: SAR landscape of the 2-aminothiazole scaffold. The N-2 position is the primary vector for modifying solubility and transport, while C-4 substitutions drive target affinity.

Part 2: Fungicidal Dominance[1]

The most successful application of 2-AT derivatives is in fungicide development.[1] The scaffold serves as a precursor to Thiazole Carboxamides , a class of potent Oomycete inhibitors.

Case Study: Ethaboxam

Ethaboxam is a premier example of a 2-aminothiazole-derived fungicide.[1] It targets Phytophthora and Pythium species (Oomycetes) which are notoriously difficult to control with standard fungicides.[1]

  • Structure: N-(cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide.[1]

  • Mode of Action (MoA): Unlike Succinate Dehydrogenase Inhibitors (SDHIs) that often contain thiazoles, Ethaboxam inhibits beta-tubulin assembly during mitosis.[1] It binds to the colchicine site of tubulin, disrupting microtubule formation and halting cell division.

  • Significance: The 2-aminothiazole moiety in Ethaboxam is fully substituted (4-ethyl, 2-ethylamino), demonstrating that alkyl substitution at these positions is tolerated and necessary for the specific hydrophobic pocket of Oomycete tubulin.[1]

Table 1: Comparative Efficacy of Thiazole-Based Motifs

Compound ClassTarget PathogenPrimary Mode of ActionKey Structural Feature
Ethaboxam Oomycetes (Phytophthora)Beta-tubulin inhibition (Mitosis)2-ethylamino-4-ethylthiazole core
Thifluzamide Basidiomycetes (Rhizoctonia)SDHI (Complex II)Thiazole carboxamide (CF3 group at C4)
Thiabendazole Ascomycetes (Penicillium)Beta-tubulin inhibitionBenzimidazole-thiazole fusion

Part 3: Herbicidal & Insecticidal Utility[1]

Herbicides: Photosystem II Inhibition

Substituted 2-aminothiazoles, particularly those with lipophilic alkyl chains at the amino group, act as Photosystem II (PSII) inhibitors .

  • Mechanism: They compete with plastoquinone (PQ) for the Q_B binding site on the D1 protein of the PSII complex.

  • SAR Insight: Activity peaks with isopropyl or n-butyl side chains at the amine.[1][2] The thiazole ring mimics the aromatic nature of triazines (like Atrazine), pi-stacking with Phe265 in the D1 protein.

Insecticides: Nicotinic Modulation

While neonicotinoids (e.g., Thiamethoxam) typically utilize a chlorothiazole ring, the 2-aminothiazole scaffold is a key metabolic precursor and bioisostere. Derivatives often show activity as nicotinic acetylcholine receptor (nAChR) agonists, causing hyperexcitation in insects.

Part 4: Technical Protocol – Synthesis & Validation

This section details the Hantzsch Thiazole Synthesis , the industry-standard method for generating the 2-aminothiazole scaffold, followed by a validation bioassay.

Protocol A: Synthesis of 4-Aryl-2-Aminothiazole Scaffold

Objective: Synthesize 4-(4-chlorophenyl)thiazol-2-amine, a common precursor for fungicidal screening.[1]

Reagents:

  • 4-Chloroacetophenone (10 mmol)[1]

  • Thiourea (20 mmol)[1]

  • Iodine (10 mmol)[1]

  • Ethanol (50 mL)

Step-by-Step Workflow:

  • Halogenation (In Situ): Dissolve 4-chloroacetophenone in ethanol. Add Iodine.[1] The iodine acts as a mild halogenating agent, generating the alpha-iodo ketone intermediate in situ.

  • Condensation: Add Thiourea immediately. The sulfur atom attacks the alpha-carbon, displacing the iodide.

  • Cyclization: Reflux the mixture for 4–6 hours. The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.

  • Work-up: Cool the reaction mixture. Neutralize with aqueous NH4OH to precipitate the free base.

  • Purification: Recrystallize from ethanol/water (4:1) to yield yellow crystals.[1]

Synthesis_Workflow Start Start: Acetophenone + Thiourea Step1 Step 1: Halogenation (Iodine/EtOH, Reflux) Start->Step1 Inter Intermediate: Alpha-Iodoketone Step1->Inter Step2 Step 2: Cyclization (Hantzsch Condensation) Inter->Step2 Product Product: 2-Aminothiazole Derivative Step2->Product Validation Validation: NMR & Mp Check Product->Validation

Figure 2: The Hantzsch synthesis pathway.[1] This "one-pot" protocol avoids the isolation of lachrymatory alpha-haloketones.[1]

Protocol B: Antifungal Bioassay (Poisoned Food Technique)

Objective: Determine the EC50 of the synthesized derivative against Fusarium oxysporum.

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 min.

  • Dosing: Dissolve the 2-AT derivative in DMSO. Add to molten PDA (45°C) to achieve final concentrations of 10, 50, 100, and 200 ppm.

  • Control: Prepare PDA plates with DMSO only (Negative Control) and a commercial standard (e.g., Carbendazim) as Positive Control.

  • Inoculation: Place a 5mm mycelial plug of F. oxysporum in the center of each plate.

  • Incubation: Incubate at 25°C ± 2°C for 5-7 days.

  • Calculation: Measure colony diameter. Calculate % Inhibition =

    
    , where C is control growth and T is treatment growth.[1]
    

Part 5: Environmental Fate & Toxicology[1]

The 2-aminothiazole scaffold, while effective, carries specific environmental considerations that researchers must mitigate during lead optimization.

  • Aquatic Toxicity: Many 2-AT derivatives, including Ethaboxam, exhibit moderate to high toxicity to aquatic organisms (e.g., Daphnia magna).[1] This is often due to the lipophilic nature required for fungal cell penetration.

  • Metabolic Activation: The thiazole ring can undergo metabolic opening or oxidation at the sulfur, potentially leading to reactive metabolites. However, substitution at C-5 (e.g., with halogens or alkyl groups) significantly improves metabolic stability and reduces off-target toxicity.[1]

  • Soil Persistence: Thiazoles are generally moderately persistent.[1] Microbial degradation pathways often involve the hydrolysis of the amide bond (in derivatives like Ethaboxam) followed by ring cleavage.

References

  • Ethaboxam: PPDB: Pesticide Properties DataBase. University of Hertfordshire.[1] Retrieved from [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. National Institutes of Health (NIH).[1] Retrieved from [Link]

  • Amino- and urea-substituted thiazoles inhibit photosynthetic electron transfer. PubMed.[1] Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI). Retrieved from [Link][1]

  • Discovery of new PSII inhibitors: systematic investigation for herbicidal activity. Pest Management Science. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 2-Aminothiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Aminothiazole-5-carbonitrile via Vilsmeier-Haack Pathway

Abstract & Strategic Rationale

This compound is a critical intermediate in the synthesis of azo disperse dyes (providing the diazo component responsible for bathochromic shifts) and nitazoxanide-based pharmaceutical derivatives. While historical synthesis routes relied on the hazardous nucleophilic substitution of 5-halo-2-aminothiazoles using copper(I) cyanide (Rosenmund-von Braun reaction), this protocol details a safer, heavy-metal-free approach .

This guide utilizes a C5-selective Vilsmeier-Haack formylation followed by an oxime-dehydration sequence . This pathway is selected for its high atom economy, use of commodity reagents (POCl₃, DMF, NH₂OH), and avoidance of cyanide salts, making it suitable for scalable laboratory and pilot-plant operations.

Retrosynthetic Analysis

The synthesis is deconstructed into two primary operational stages:

  • C-C Bond Formation: Electrophilic aromatic substitution at the C5 position of the electron-rich thiazole ring using a Vilsmeier reagent.

  • Functional Group Interconversion (FGI): Transformation of the aldehyde to a nitrile via an aldoxime intermediate.

Retrosynthesis Target This compound (Target) Intermediate1 Aldoxime Intermediate Target->Intermediate1 Dehydration (-H₂O) Intermediate2 2-Amino-5-formylthiazole Intermediate1->Intermediate2 Condensation (NH₂OH·HCl) SM 2-Aminothiazole (Commodity SM) Intermediate2->SM Vilsmeier-Haack (POCl₃/DMF)

Figure 1: Retrosynthetic disconnection strategy avoiding direct halogenation/cyanation.

Stage 1: Synthesis of 2-Amino-5-formylthiazole

Mechanism: The electron-rich C5 position of 2-aminothiazole attacks the electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ.

Materials & Reagents
ReagentCAS No.[1][2][3][4][5][6][7][8]Equiv.[1][8]Role
2-Aminothiazole 96-50-41.0Substrate
Phosphorus Oxychloride (POCl₃) 10025-87-31.5Electrophile Gen.
DMF (Anhydrous) 68-12-25.0 VolSolvent/Reagent
Sodium Acetate (sat. aq.) 127-09-3ExcessQuenching/Buffer
Experimental Protocol
  • Vilsmeier Reagent Formation:

    • Charge an oven-dried 3-neck Round Bottom Flask (RBF) with anhydrous DMF (5.0 volumes relative to substrate).

    • Cool to 0–5 °C using an ice/salt bath.

    • Add POCl₃ (1.5 eq) dropwise over 30 minutes. Critical: Maintain internal temperature < 10 °C to prevent thermal decomposition.

    • Stir at 0 °C for 30 minutes until a semi-solid or slurry (the chloroiminium salt) forms.

  • Substrate Addition:

    • Dissolve 2-aminothiazole (1.0 eq) in a minimum amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

    • Note: The reaction is exothermic. Control addition rate to maintain T < 10 °C.

  • Reaction & Heating:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to 60 °C for 3–4 hours.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.5) should appear.

  • Workup:

    • Cool the mixture to RT, then pour onto crushed ice (10 volumes).

    • Neutralize by slowly adding saturated Sodium Acetate solution (or Na₂CO₃) until pH ~6–7.

    • Observation: A yellow/orange precipitate (2-amino-5-formylthiazole) will form.

    • Stir for 2 hours to ensure complete hydrolysis of the iminium intermediate.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

Yield Expectation: 75–85% Characterization (Intermediate): MP: 122–132 °C. IR: ~1660 cm⁻¹ (C=O aldehyde).

Stage 2: Conversion to this compound

Mechanism: Condensation of the aldehyde with hydroxylamine yields the oxime, which is dehydrated to the nitrile. Acetic anhydride is used as the dehydrating agent; this may transiently acetylate the exocyclic amine, requiring a hydrolysis step if the free amine is desired.

Materials & Reagents
ReagentEquiv.Role
2-Amino-5-formylthiazole 1.0Substrate
Hydroxylamine HCl 1.2Oximation Agent
Sodium Acetate 1.5Base
Acetic Anhydride (Ac₂O) 5.0 VolDehydrating Agent
Ethanol SolventReaction Medium
Experimental Protocol
  • Oxime Formation:

    • Suspend 2-amino-5-formylthiazole in Ethanol (10 vol).

    • Add Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) dissolved in a minimum amount of water.

    • Reflux for 1–2 hours.

    • Cool to RT. Pour into water. Filter the oxime precipitate. (Dry thoroughly before the next step).

  • Dehydration (Nitrile Formation):

    • Suspend the dry oxime in Acetic Anhydride (5 vol).

    • Reflux for 2–3 hours.

    • Monitoring: TLC should show conversion to a less polar spot.

    • Quench: Cool and pour onto ice-water. Stir vigorously to hydrolyze excess Ac₂O.

    • Result: This typically yields N-(5-cyanothiazol-2-yl)acetamide (the acetylated product).

  • Hydrolysis (Optional - to recover free amine):

    • If the free amine is required (and acetylation occurred), reflux the wet cake in 10% HCl or 10% NaOH for 1 hour.

    • Neutralize to pH 7 to precipitate the free This compound .

    • Filter, wash with water, and recrystallize from Ethanol/Water.

Analytical Specifications

Upon isolation, the product must be validated against the following standards.

ParameterSpecificationNotes
Appearance Light yellow to tan powderDarkens on light exposure.
Melting Point 204–208 °C High purity standard [1]. Lower ranges (185°C) indicate impurities/solvates.
IR Spectrum 2210–2220 cm⁻¹ Distinct sharp peak for -C≡N stretch.
¹H NMR δ ~7.8–8.0 ppm (1H, s, C4-H)Singlet in DMSO-d₆.
Mass Spec [M+H]⁺ = 126.15Consistent with C₄H₃N₃S.

Workflow Visualization

Workflow Start Start: 2-Aminothiazole Step1 Vilsmeier Reaction (POCl3/DMF, 0°C -> 60°C) Start->Step1 Step2 Quench & Hydrolysis (NaOAc, Ice) Step1->Step2 Formation of Iminium Step3 Isolate 2-Amino-5-formylthiazole (Filtration) Step2->Step3 Precipitation Step4 Oximation (NH2OH.HCl, EtOH, Reflux) Step3->Step4 Aldehyde -> Oxime Step5 Dehydration (Ac2O, Reflux) Step4->Step5 Oxime -> Nitrile Step6 Hydrolysis (Deprotection) (Dilute Acid/Base) Step5->Step6 Remove N-Acetyl group Final Final: this compound Step6->Final Recrystallization

Figure 2: Step-by-step process flow for the synthesis.[8][9][10]

Safety & Troubleshooting

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be done slowly at < 10 °C.

  • Exotherm Control: The addition of 2-aminothiazole to the Vilsmeier complex is exothermic. Failure to control temperature leads to tar formation and low yields.

  • Cyanide Safety: Although this route avoids adding cyanide salts, the product is a nitrile. Treat with appropriate care (avoid strong acids that could theoretically liberate HCN, though aromatic nitriles are generally stable).

References

  • Sigma-Aldrich. (2025).[6] Product Specification: this compound. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole. Retrieved from

  • ChemicalBook. (2025). This compound Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis of 2-aminothiazole derivatives via Vilsmeier-Haack. PubMed Central.[11] Retrieved from

  • Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7408069B2). Retrieved from

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the Hantzsch Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a vast array of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key pharmacophore in drugs exhibiting antibacterial, anti-inflammatory, anticancer, and antifungal properties.[3][4] First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a remarkably robust and versatile method for constructing this valuable scaffold.[3]

This guide provides an in-depth exploration of the Hantzsch synthesis for preparing substituted 2-aminothiazoles, moving beyond simple procedural lists to explain the underlying chemical principles. We will examine the core mechanism, present detailed and validated protocols, discuss critical parameters for reaction optimization, and address key challenges such as regioselectivity.

The Core Mechanism: A Stepwise Annulation

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (typically an α-haloketone) and a thiourea derivative.[3][5] The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration, ultimately driven by the formation of a stable aromatic ring.[6]

The mechanism unfolds in three primary stages:

  • S-Alkylation: The process begins with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide ion and forms an isothiouronium salt intermediate.[7]

  • Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclized intermediate. This acid- or heat-catalyzed step results in the formation of a double bond, yielding the stable, aromatic 2-aminothiazole ring.[3]

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Isothiouronium Salt (S-Alkylation Intermediate) Reactants->Intermediate1 Nucleophilic Attack (SN2) -HX Intermediate2 Cyclized Intermediate (Hydroxylated Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration -H₂O

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols: From Classic to Contemporary

The versatility of the Hantzsch synthesis is reflected in the variety of available protocols. The choice of method often depends on the desired scale, substrate reactivity, and environmental considerations.

Protocol 1: Conventional Synthesis in Solution (Thermal)

This is the classic and most widely used approach, relying on a solvent and heat to drive the reaction to completion. It is highly reliable for a broad range of substrates.

Rationale: Using a solvent like ethanol ensures that the reactants are fully dissolved, maximizing molecular collisions. Heating (reflux) provides the necessary activation energy for the cyclization and dehydration steps, which can be slow at room temperature.[3]

  • Materials:

    • Substituted α-bromoacetophenone (1.0 mmol, 1.0 equiv)

    • Thiourea (1.2 mmol, 1.2 equiv)

    • Ethanol (95%, 10 mL)

    • 50 mL Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • Combine the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in the 50 mL round-bottom flask.[3]

    • Add 10 mL of ethanol to the flask.[3]

    • Attach the reflux condenser and place the assembly on a magnetic stirrer/hotplate.

    • Heat the mixture to reflux (approx. 80°C for ethanol) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 2-4 hours.

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 20 mL of cold water.

    • Neutralize the solution by slowly adding a 10% sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. This deprotonates the aminothiazole hydrobromide salt, causing the free base to precipitate.[7][8]

    • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with cold water to remove any inorganic salts.[7]

    • Dry the product in a vacuum oven or by air drying. The product can often be recrystallized from ethanol or an ethanol/water mixture for higher purity.[8]

Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)

This eco-friendly variation eliminates the need for organic solvents, reducing waste and potential environmental impact. The reaction is typically performed by grinding the reactants together or by gentle heating.[9]

Rationale: In the absence of a solvent, the reaction proceeds in a melt phase or solid state. This method is often faster and can lead to simpler workup procedures. It is particularly effective for reactive substrates.[9]

  • Materials:

    • 2-Bromoacetophenone (1.0 mmol, 1.0 equiv)

    • Thiourea (1.1 mmol, 1.1 equiv)

    • Mortar and pestle or a small beaker

    • Hotplate

  • Procedure:

    • Place the 2-bromoacetophenone and thiourea in a mortar.

    • Grind the two solids together vigorously with the pestle for 5-10 minutes. The reaction is often exothermic, and the mixture may become a paste or liquid.

    • Alternatively, combine the reactants in a beaker and heat gently on a hotplate to ~80-100°C for 15-30 minutes until the reaction is complete (monitored by TLC).

    • Allow the mixture to cool to room temperature.

    • Add ~15 mL of water to the solid mass and stir.

    • Neutralize with 10% sodium bicarbonate solution to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 3: Catalytic One-Pot Synthesis

Modern variations often employ catalysts to accelerate the reaction, allowing for milder conditions and improved yields. This example describes a general one-pot approach where the α-haloketone is generated in situ followed by the Hantzsch condensation.[8]

Rationale: Generating the often lachrymatory and unstable α-haloketone in situ avoids its isolation. A catalyst can activate the substrates, leading to faster reaction rates and potentially higher yields under milder conditions.[5]

  • Materials:

    • Substituted acetophenone (1.5 mmol, 1.5 equiv)

    • Thiourea (1.0 mmol, 1.0 equiv)

    • Halogenating agent (e.g., N-Bromosuccinimide (NBS) or Trichloroisocyanuric acid (TCCA)) (0.5 mmol)[8]

    • Catalyst (e.g., silica-supported tungstosilicic acid, 10 wt%)[5]

    • Ethanol (3.0 mL)

  • Procedure:

    • In a round-bottom flask, combine the acetophenone derivative, the halogenating agent (TCCA), and the catalyst in ethanol.[8]

    • Stir the mixture at 80°C for approximately 25-30 minutes to form the α-haloketone intermediate. Monitor by TLC.

    • Add the thiourea (1.0 mmol) to the reaction mixture.

    • Continue stirring at 80°C until the reaction is complete (typically 1-2 hours, monitor by TLC).

    • If using a heterogeneous catalyst, it can be recovered by filtration or centrifugation.[5][8]

    • Cool the mixture and perform the standard aqueous workup with neutralization as described in Protocol 1.

Optimization and Key Parameters

The success of the Hantzsch synthesis depends on careful control of several experimental variables.

ParameterConventional MethodSolvent-Free MethodCatalytic One-Pot MethodRationale & Field Insights
Temperature Reflux (e.g., ~80°C)Room Temp or 80-100°C80°CHeat is required to overcome the activation energy for cyclization and dehydration. Overheating can lead to side products.
Solvent Ethanol, MethanolNoneEthanolProtic solvents like ethanol are excellent for dissolving both reactants and the intermediate salts. Solvent-free is greener but substrate-dependent.
Reactant Ratio Slight excess of thiourea (1.1-1.2 equiv)Slight excess of thiourea (1.1 equiv)Excess of ketone (1.5 equiv)A small excess of thiourea ensures complete consumption of the more valuable α-haloketone. In one-pot, excess ketone is used to ensure full halogenation.
Work-up Aqueous with baseAqueous with baseAqueous with baseNeutralization with a weak base (e.g., NaHCO₃) is critical to deprotonate the product salt and induce precipitation for easy isolation.[8]
Reaction Time 2-4 hours5-30 minutes1-3 hoursSolvent-free methods are often significantly faster. Catalysts can reduce reaction times compared to the conventional thermal method.

Controlling Regioselectivity with N-Substituted Thioureas

A critical consideration for drug development professionals is the synthesis of N-substituted 2-aminothiazoles. When an N-monosubstituted thiourea is used, two different nitrogen atoms are available for the intramolecular cyclization step, leading to a potential regioselectivity issue.

The reaction conditions, particularly the pH, play a decisive role in determining the final product.[10]

  • Neutral Conditions: In a neutral solvent like ethanol, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole . The less sterically hindered and more nucleophilic nitrogen of the substituted amino group preferentially attacks the carbonyl carbon.[10]

  • Acidic Conditions: Under strongly acidic conditions (e.g., 10M HCl in ethanol), a mixture of isomers can be formed: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole . The acidic medium can protonate the nitrogens, altering their relative nucleophilicity and allowing the internal nitrogen to compete in the cyclization step.[10]

Regioselectivity Start α-Haloketone + N-Substituted Thiourea Path1 Neutral Conditions (e.g., Ethanol, Reflux) Start->Path1 Path2 Acidic Conditions (e.g., HCl/Ethanol) Start->Path2 Product1 2-(N-Substituted amino)thiazole (Major Product) Path1->Product1 Product2 Mixture of Isomers: 2-(N-Substituted amino)thiazole AND 3-Substituted 2-iminothiazole Path2->Product2

Caption: Influence of reaction conditions on regioselectivity.

Conclusion: A Timeless Synthesis for Modern Drug Discovery

The Hantzsch thiazole synthesis is a testament to the enduring power of classic organic reactions. Its reliability, high yields, and operational simplicity have secured its place in the synthetic chemist's toolbox for over a century.[5] For researchers in drug discovery, a thorough understanding of its mechanism, the nuances of its various protocols, and the factors governing its selectivity is essential. While the 2-aminothiazole scaffold is a privileged starting point, it is also classified as a potential toxicophore, warranting careful consideration in drug design.[1] By mastering the principles outlined in this guide, scientists can effectively leverage this powerful reaction to create diverse libraries of substituted 2-aminothiazoles, paving the way for the discovery of novel therapeutics.[4][11]

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Chem Simpatico. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9355-9365. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • El-Borai, M. A., Rizk, H. F., Abd-Aal, M. F., & El-Sayed, M. E. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1198. Available from: [Link]

  • Gontijo, R. J. D., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available from: [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • Gontijo, R. J. D., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available from: [Link]

  • Sharma, S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2911-2915. Available from: [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Available from: [Link]

  • ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

Sources

Application Note: Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for critical kinase inhibitors such as Dasatinib (Sprycel) and various antiviral agents. While laboratory-scale synthesis often relies on expensive coupling agents (HATU, PyBOP) or chromatographic purification, these methods are economically and environmentally unviable at the kilogram scale.

This Application Note details a process-intensified route designed for scalability. It prioritizes:

  • Chromatography-free purification: Relying on controlled crystallization.

  • Atom Economy: Utilizing the Hantzsch-like cyclization of

    
    -ethoxy acrylates.
    
  • Safety: Mitigating the hazards of handling elemental bromine and exothermic couplings.

Strategic Route Selection

The synthesis of 5-substituted thiazoles presents a regioselectivity challenge. Classic Hantzsch synthesis (using


-haloketones) typically yields the 4-isomer. To secure the 5-position, we utilize the 

-halogenation of

-alkoxyacrylates
followed by condensation with thiourea.[1]

We present two strategic modules:

  • Module A (The Ester Platform): Synthesis of the versatile intermediate ethyl 2-aminothiazole-5-carboxylate. Best for generating diverse libraries.

  • Module B (The Amidation): Converting the ester to the target amide via a scalable Mixed Anhydride method, avoiding the instability of 2-aminothiazole acid chlorides.

Process Logic Diagram

G Start Ethyl 3-ethoxyacrylate Bromination Step 1: Regioselective Bromination (NBS) Start->Bromination THF/H2O, 0°C Cyclization Step 2: Hantzsch-like Cyclization (Thiourea) Bromination->Cyclization In-situ Intermediate Ethyl 2-aminothiazole- 5-carboxylate Cyclization->Intermediate Crystallization (>90% Yield) Hydrolysis Step 3: Saponification (LiOH/NaOH) Intermediate->Hydrolysis Activation Step 4: Mixed Anhydride Activation (IBCF) Hydrolysis->Activation -10°C Amidation Step 5: Amine Coupling Activation->Amidation R-NH2

Caption: Workflow for the convergent synthesis of 2-aminothiazole-5-carboxamides avoiding chromatographic purification.

Module A: Synthesis of the Core Scaffold

Target: Ethyl 2-aminothiazole-5-carboxylate Scale: 100 g – 1 kg batch size

The "Why" (Mechanistic Insight)

Direct bromination of


-dicarbonyls with elemental bromine (

) is highly exothermic and corrosive. We utilize N-Bromosuccinimide (NBS) in a biphasic system.[2] NBS provides a slow, controlled release of electrophilic bromine. The presence of water is critical; it solvates the thiourea and facilitates the precipitation of the succinimide byproduct, keeping the product stream clean.
Protocol 1: One-Pot Cyclization

Reagents:

  • Ethyl 3-ethoxyacrylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Thiourea (1.1 equiv)

  • Solvent: THF/Water (1:1 v/v)

Procedure:

  • Preparation: Charge Ethyl 3-ethoxyacrylate and THF/Water into a reactor. Cool to 0–5°C.

  • Bromination: Add NBS portion-wise over 1 hour. Critical Control Point: Maintain temperature <10°C to prevent polymerization of the acrylate.

  • Cyclization: Once NBS addition is complete, add Thiourea in a single portion.

  • Reaction: Warm to reflux (approx. 65°C) and hold for 2 hours. The solution will turn yellow/orange.

  • Work-up (Crystallization):

    • Cool the mixture to 20°C.

    • Add aqueous Ammonium Hydroxide (25%) slowly to adjust pH to ~8. The product will precipitate as a beige solid.

    • Stir for 2 hours at 0°C to maximize yield.

    • Filter the solid and wash with cold water (2x) to remove succinimide and inorganic salts.

    • Dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Purity: >98% (HPLC) Key Impurity: Succinimide (removed via water wash).

Module B: Activation and Amidation

Target: Generic 2-aminothiazole-5-carboxamide Challenge: The 2-amino group is nucleophilic. Activating the carboxylic acid as an acid chloride (using


) often leads to self-polymerization or degradation unless the amine is protected (e.g., Boc).
Solution:  The Mixed Anhydride Method  (Isobutyl chloroformate) allows for activation at low temperatures without protecting the 2-amino group, provided the stoichiometry is strictly controlled.
Protocol 2: Hydrolysis & Coupling

Reagents:

  • Ethyl 2-aminothiazole-5-carboxylate (from Module A)[3][4]

  • NaOH (2M aq), Ethanol

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM) or Triethylamine

  • Target Amine (

    
    )
    

Step 2A: Saponification

  • Suspend the ester in Ethanol (5 vol).

  • Add 2M NaOH (2.0 equiv). Heat to 50°C for 1 hour.

  • Cool to room temperature. Acidify with 1M HCl to pH 3–4.

  • Filter the precipitated 2-aminothiazole-5-carboxylic acid .[5] Dry thoroughly.[6] Note: Moisture interferes with the next step.

Step 2B: Mixed Anhydride Coupling

  • Activation: Suspend the carboxylic acid (1.0 equiv) in anhydrous THF (10 vol).

  • Add NMM (1.1 equiv). Cool to -15°C (Cryogenic cooling is essential to prevent disproportionation of the anhydride).

  • Add Isobutyl Chloroformate (1.05 equiv) dropwise. Stir for 30 mins at -15°C.

  • Coupling: Add the Target Amine (1.1 equiv) dissolved in minimal THF.

  • Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Add water (10 vol). The product usually precipitates.[7]

  • Purification: Filter the solid. If purity is <98%, recrystallize from Ethanol/Water.

Process Engineering & Safety Controls

Thermal Hazards

The bromination step in Module A is exothermic. On a kilogram scale, active cooling jackets are required. Accumulation of NBS before reaction initiation can lead to a thermal runaway; ensure agitation is robust.

Impurity Profile (HPLC)
Retention Time (Rel)IdentityOriginControl Strategy
0.85SuccinimideByproduct (Step 1)Water wash during filtration.
1.00Target Product MainN/A
1.15DimerSelf-reaction (Step 2)Maintain T < -10°C during activation.
1.25Unreacted EsterIncomplete HydrolysisMonitor Step 2A via TLC/HPLC.
Diagram: Impurity Rejection Logic

P Crude Crude Reaction Mixture (Product + Succinimide + Salts) pH_Adjust pH Adjustment (NH4OH) Crude->pH_Adjust Filtration Filtration pH_Adjust->Filtration Solid Filter Cake (Product) Filtration->Solid Filtrate Mother Liquor (Succinimide, Salts) Filtration->Filtrate Waste Wash Water Wash Solid->Wash Final Pure Intermediate (>98%) Wash->Final

Caption: Impurity rejection strategy relying on solubility differences in aqueous media.

Expert Insight: The "Dasatinib" Exception

For highly sterically hindered amines (e.g., 2-chloro-6-methylaniline used in Dasatinib), the standard acid-activation route described in Module B often suffers from low yields (20–40%).

Alternative Protocol for Hindered Amines: Reverse the sequence.

  • React Ethyl 3-ethoxyacrylate with the hindered amine first to form the Acrylamide .

  • Perform the NBS/Thiourea cyclization on the Acrylamide. Note: This route is less convergent but necessary for bulky substrates.

References

  • Das, J., et al. (2006).[6] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib)."[6] Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Chen, Y., et al. (2010). "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc, 2010(6), 32-38. Link

  • Bristol-Myers Squibb Co. (2005).[5] "Process for preparing 2-aminothiazole-5-aromatic amides as kinase inhibitors." U.S. Patent 7,408,069.[5] Link

  • Weintraub, P. M., et al. (2011). "Synthesis of 2-Aminothiazole-5-carboxylates." Organic Process Research & Development, 15(5), 1108–1115. Link

Sources

High-Efficiency Polymer-Supported Synthesis of 2-Aminothiazoles: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), GPCR ligands, and antimicrobial agents. While classical Hantzsch condensation is effective, it often suffers from difficult purification and low throughput in solution phase.

This guide details two polymer-supported strategies that resolve these bottlenecks:

  • Solid-Phase Organic Synthesis (SPOS): Building the thiazole directly on resin-bound thioureas to generate peptidomimetics or DNA-encoded libraries.

  • Polymer-Assisted Solution Phase (PASP): Using sequestering resins (scavengers) to purify solution-phase reactions without chromatography.

Strategic Approaches: SPOS vs. PASP

FeatureSPOS (Resin-Bound Substrate) PASP (Resin-Bound Reagent)
Primary Utility Large combinatorial libraries, PeptidomimeticsRapid purification of single compounds
Reaction Kinetics Pseudo-dilution (favors cyclization)Standard solution kinetics
Purification Filtration (Wash & Go)Filtration (Scavenging impurities)
Scale Microgram to Milligram (Library scale)Milligram to Gram (Prep scale)
Automation Highly amenable (Split-and-pool)Amenable (Parallel synthesis)

Protocol A: SPOS via Resin-Bound Thiourea (The Hantzsch Route)

This protocol describes the synthesis of 2-aminothiazoles anchored to a Rink Amide linker. This approach is ideal for synthesizing thiazole-containing peptide mimetics.

Mechanism & Workflow

The synthesis relies on converting a resin-bound amine into a thiourea, followed by Hantzsch cyclization with an


-bromoketone.

SPOS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotection 1. Fmoc Removal (20% Piperidine) Resin->Deprotection Amine Resin-Bound Amine (Free NH2) Deprotection->Amine Thiourea_Step 2. Thiourea Formation (Fmoc-NCS) Amine->Thiourea_Step Thiourea Resin-Bound Thiourea Thiourea_Step->Thiourea Cyclization_Step 3. Hantzsch Cyclization (α-Bromoketone + Microwave) Thiourea->Cyclization_Step Thiazole Resin-Bound 2-Aminothiazole Cyclization_Step->Thiazole Cleavage_Step 4. Acid Cleavage (TFA/TIS/H2O) Thiazole->Cleavage_Step Final Final Product (2-Aminothiazole Carboxamide) Cleavage_Step->Final

Figure 1: Step-wise workflow for the Solid-Phase Synthesis of 2-Aminothiazoles on Rink Amide Resin.

Materials
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Reagents: Fmoc-isothiocyanate (Fmoc-NCS), 20% Piperidine in DMF, various

    
    -bromoketones.
    
  • Solvents: Anhydrous DMF (N,N-dimethylformamide), DCM (Dichloromethane).

Step-by-Step Methodology
Step 1: Resin Preparation & Deprotection
  • Swell 100 mg of Rink Amide resin in DCM (3 mL) for 20 mins, then drain.

  • Deprotection: Treat with 20% piperidine/DMF (2 mL) for 5 mins, drain, and repeat for 15 mins.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

    • QC Check: Perform a Kaiser Test (Ninhydrin). Positive result (Blue beads) confirms free amines.

Step 2: Thiourea Formation

Rationale: Direct reaction with isothiocyanates is cleaner than using thiophosgene, which is highly toxic.

  • Dissolve Fmoc-NCS (3.0 equiv) in anhydrous DMF (2 mL).

  • Add solution to the resin and shake at room temperature (RT) for 2 hours.

  • Drain and wash with DMF (5x) and DCM (5x).

  • Fmoc Removal: Treat with 20% piperidine/DMF (2 x 10 mins) to expose the free thiourea (-NH-CS-NH2).

    • Note: The resin-bound thiourea is stable but should be used immediately for cyclization to prevent oxidation.

Step 3: Hantzsch Cyclization (Microwave Assisted)

Rationale: Thermal heating often requires 12+ hours. Microwave irradiation accelerates the endothermic dehydration step.

  • Suspend resin in DMF (2 mL).

  • Add

    
    -bromoketone  (5.0 equiv).
    
  • Irradiation: Heat to 70°C for 20 minutes in a microwave reactor (Power: 50-100W).

    • Alternative: If no microwave is available, heat at 70°C in an oil bath for 4–6 hours.

  • Drain and wash extensively with DMF (5x), DCM (5x), MeOH (3x), and Et2O (3x).

  • Dry resin under vacuum.

Step 4: Cleavage & Isolation
  • Treat resin with cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

  • Collect filtrate and precipitate in cold diethyl ether.

  • Centrifuge to isolate the crude 2-aminothiazole peptide/amide.

Protocol B: PASP via Scavenging (Purification Strategy)

This approach is used when the synthesis is performed in solution, but polymer-supported reagents are used to remove excess starting materials, eliminating the need for column chromatography.

Workflow

Reaction: Amine +


-Bromoketone + PS-NCS  (Polymer-Supported Isothiocyanate) -> Thiazole (in solution).
Correction: The standard Hantzsch uses Thiourea + 

-Bromoketone.[1] Correct PASP Strategy:
  • Run Reaction: Thiourea (1.0 equiv) +

    
    -Bromoketone (1.2 equiv excess) in EtOH.
    
  • Scavenge Excess Electrophile: Add Polymer-Supported Thiophenol or Polymer-Supported Amine to react with unreacted

    
    -bromoketone.
    
  • Neutralize Acid: Use Polymer-Supported Carbonate (PS-CO3) to absorb the HBr generated.

Detailed Protocol
  • Reaction: In a vial, mix Thiourea (1.0 mmol) and substituted

    
    -bromoketone (1.2 mmol) in Ethanol (4 mL). Heat at reflux for 1 hour.
    
  • Scavenging:

    • Add PS-Trisamine (Resin-bound tris(2-aminoethyl)amine, 3.0 equiv relative to excess ketone) to the reaction mixture.

    • Add PS-Carbonate (3.0 equiv relative to theoretical HBr) to neutralize the salt and liberate the free base.

  • Incubation: Shake at RT for 2 hours. The PS-Trisamine reacts with the excess

    
    -bromoketone via nucleophilic substitution.
    
  • Filtration: Filter through a fritted cartridge. The resin retains the excess ketone and the HBr salts.

  • Result: The filtrate contains the pure 2-aminothiazole. Evaporate solvent to yield product.[2]

Critical Optimization Parameters

Solvent Effects

The Hantzsch reaction involves a nucleophilic attack followed by dehydration.[1]

  • DMF: Best for SPOS (swells polystyrene resins well).

  • Ethanol/Methanol: Best for Solution/PASP (protic solvents stabilize the transition state of the dehydration step).

  • PEG-Grafted Resins (e.g., TentaGel): Recommended if using water or alcohols in SPOS to ensure proper swelling.

Microwave vs. Thermal

Data suggests Microwave (MW) significantly improves purity by reducing side reactions (e.g., oxidative dimerization of thioureas).

ParameterThermal (Oil Bath)Microwave (MW)
Time 4 – 12 Hours10 – 30 Minutes
Temp 70°C – Reflux70°C – 100°C
Yield (Avg) 65 – 75%85 – 95%
Side Products Moderate (dimers)Low

Troubleshooting & Quality Control

Issue: Incomplete Cyclization (Intermediate Detected)
  • Symptom: Mass spec shows peak corresponding to the linear thioether intermediate (M+18 relative to product).

  • Cause: Dehydration step failed.

  • Solution: Treat resin with TFAA (Trifluoroacetic anhydride) / Pyridine in DCM for 30 mins to force dehydration.

Issue: Low Purity after Cleavage
  • Symptom: Presence of truncated sequences or adducts.

  • Cause: Incomplete Fmoc-NCS coupling or oxidation of the thiourea.

  • Fix:

    • Double couple the Fmoc-NCS step.

    • Use degassed DMF during the thiourea formation to prevent sulfur oxidation.

Validation Methods
  • On-Bead: FT-IR Microscopy. Look for the appearance of the C=S stretch (~1200 cm⁻¹) after thiourea formation and its disappearance after cyclization.

  • Off-Bead: LC-MS analysis of the crude cleavage product.

References

  • RSC Advances. (2017). Synthesis of aminothiazoles: Polymer-supported approaches. Royal Society of Chemistry.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • Lab on a Chip. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Retrieved from [Link]

Sources

Advanced Protocols for the One-Pot Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis of 2-aminothiazole derivatives Content Type: Application Notes and Protocols

Executive Summary & Strategic Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous clinical drugs including Abafungin (antifungal), Pramipexole (dopamine agonist), and various kinase inhibitors (e.g., Dasatinib).

Traditionally, the Hantzsch thiazole synthesis requires the condensation of


-haloketones with thiourea.[1] However, 

-haloketones are potent lachrymators, unstable, and toxic alkylating agents.

This Application Note details "One-Pot" methodologies that bypass the isolation of these hazardous intermediates. By generating the


-haloketone in situ from simple ketones, researchers achieve three critical advantages:
  • Safety: Elimination of direct exposure to lachrymatory halides.

  • Efficiency: Reduction of unit operations (filtration, drying, purification).

  • Atom Economy: Higher overall yields compared to stepwise synthesis.

Mechanistic Insight: The Iodine-Promoted Pathway

Understanding the mechanism is vital for troubleshooting low yields. In the preferred one-pot protocol, molecular Iodine (


) acts as both a halogenating agent and a mild Lewis acid catalyst.

The Reaction Logic:

  • Enolization: The ketone tautomerizes to its enol form.

  • In-situ Halogenation:

    
     reacts with the enol to form the 
    
    
    
    -iodoketone.
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon.
    
  • Cyclization & Dehydration: Intramolecular attack by nitrogen followed by loss of water and HI aromatizes the ring.

Figure 1: Mechanistic Pathway (DOT Visualization)

HantzschMechanism Ketone Ketone (Starting Material) Enol Enol Tautomer Ketone->Enol Tautomerization AlphaIodo α-Iodoketone (Transient Intermediate) Enol->AlphaIodo + I2 (In-situ) Iminothioether Iminothioether Intermediate AlphaIodo->Iminothioether + Thiourea (S-Attack) Thiourea Thiourea (Reagent) Thiourea->Iminothioether Cyclization Cyclization (- H2O, - HI) Iminothioether->Cyclization N-Attack Product 2-Aminothiazole Derivative Cyclization->Product Aromatization

Caption: Step-wise mechanistic flow of the Iodine-promoted one-pot Hantzsch synthesis, highlighting the transient nature of the


-iodoketone.

Experimental Protocols

Protocol A: The "Safety-First" Method (Iodine-Promoted)

Best for: Standard laboratory synthesis, scale-up, and substrates sensitive to harsh acids. Basis: This method utilizes molecular iodine to generate the reactive intermediate directly from the ketone [1].

Reagents:

  • Substituted Acetophenone/Ketone (1.0 mmol)

  • Thiourea (2.0 mmol)

  • Molecular Iodine (

    
    ) (1.0 mmol)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (5 mL)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the ketone in 5 mL of ethanol.

  • Addition: Add 2.0 mmol of thiourea and 1.0 mmol of molecular iodine.

  • Reaction: Reflux the mixture on a heating block/oil bath at 80°C for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot and the appearance of a polar fluorescent spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 20g) containing aqueous

      
       (or saturated 
      
      
      
      ) to basify to pH 8–9. Note: This step neutralizes the HI byproduct and precipitates the free base.
  • Isolation: Filter the solid precipitate, wash with cold water (2 x 10 mL), and dry.

  • Purification: Recrystallize from hot ethanol.

Protocol B: The "Green Chemistry" Method (Water/Glycerol)

Best for: Environmental compliance, avoiding volatile organic compounds (VOCs), and "Green" grants. Basis: Utilizing the hydrophobic effect in water or the high dielectric constant of glycerol to accelerate the reaction without catalysts [2].

Reagents:

  • Ketone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol) Used here as a greener halogen source than liquid Bromine.

  • Solvent: Glycerol-Water (1:1 v/v) or Pure Water.

Step-by-Step Procedure:

  • Mixing: To a flask containing Glycerol-Water (5 mL), add the ketone (1.0 mmol) and NBS (1.0 mmol). Stir at room temperature for 30 minutes.

    • Observation: The solution may change color slightly as the

      
      -bromoketone forms transiently.
      
  • Condensation: Add thiourea (1.2 mmol) to the same vessel.

  • Heating: Heat the mixture to 80–100°C for 1–2 hours.

    • Note: In pure water, the organic components may form an emulsion; vigorous stirring is required.

  • Isolation: Cool the mixture. The product often precipitates out directly. If using glycerol, add water to dilute the viscosity before filtration.

  • Wash: Wash the solid with water to remove succinimide (byproduct of NBS) and excess glycerol.

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, medicinal chemistry SAR studies, and difficult substrates. Basis: Dielectric heating significantly accelerates the dehydration step of the Hantzsch mechanism [3].

Reagents:

  • Ketone (1.0 mmol)

  • Thiourea (2.0 mmol)

  • Iodine (1.0 mmol)

  • Solvent: Minimal Ethanol (0.5 - 1.0 mL) or Solvent-free (neat).

Step-by-Step Procedure:

  • Preparation: Mix ketone, thiourea, and iodine in a microwave-safe vial. If using solvent, add just enough ethanol to create a slurry.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 100–150 Watts, 80°C, 5–10 minutes.

  • Work-up: Add cold aqueous

    
     (sodium thiosulfate) to the reaction vial to quench any unreacted iodine (removes purple color).
    
  • Basification: Adjust pH to 9 with ammonia solution. Filter the precipitate.[2][3][4]

Comparative Data Analysis

The following table summarizes the efficiency of the described protocols based on typical yields for acetophenone derivatives.

ParameterProtocol A (Iodine/Reflux)Protocol B (Green/Water)Protocol C (Microwave)
Reaction Time 2 – 4 Hours1 – 2 Hours5 – 15 Minutes
Typical Yield 85 – 92%75 – 88%90 – 96%
Atom Economy Moderate (Iodine waste)High (Water solvent)High (Low solvent)
Scalability High (Gram to Kilo)ModerateLow (Vial size)
Equipment Standard GlasswareStandard GlasswareMicrowave Reactor

Troubleshooting & Optimization

Workflow Logic for Optimization

The following diagram illustrates the decision-making process when yields are suboptimal.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC: Is Ketone remaining? Start->CheckTLC YesKetone Incomplete Halogenation CheckTLC->YesKetone Yes NoKetone Check for Tar/Baseline Spots CheckTLC->NoKetone No Action1 Increase Iodine (1.2 eq) or Temperature YesKetone->Action1 Action2 Product trapped as Salt? Check pH during workup NoKetone->Action2 Clean Baseline Action3 Polymerization occurring. Switch to Protocol B (Milder) NoKetone->Action3 Messy Baseline

Caption: Decision tree for troubleshooting common synthetic failures in Hantzsch condensations.

Critical Notes:
  • Basification is Key: The reaction produces the hydroiodide or hydrobromide salt of the thiazole, which is water-soluble. If you do not basify (pH > 8) during workup, your product will remain in the aqueous filtrate, leading to 0% isolated yield.

  • Iodine Cleanup: If the product is dark/purple after filtration, wash with 5% sodium thiosulfate solution to remove trapped iodine.

  • Substrate Sterics: Ortho-substituted ketones (e.g., 2,6-dimethylacetophenone) react significantly slower. Use Protocol C (Microwave) for these sterically hindered substrates.

References

  • ResearchGate:

  • ResearchGate:

  • Journal of University of Shanghai for Science and Technology: [3]

  • Organic Chemistry Portal:

  • Royal Society of Chemistry (RSC):

Sources

Application Note: Precision Synthesis of Dasatinib via the 2-Aminothiazole-5-carbonitrile Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the specific utility of 2-Aminothiazole-5-carbonitrile as a strategic starting material for Dasatinib synthesis, offering an alternative to the conventional ester-based routes.

Executive Summary

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myeloid Leukemia (CML). While conventional industrial routes often utilize ethyl 2-aminothiazole-5-carboxylate, this guide details the "Nitrile Route" . Utilizing This compound offers distinct advantages in atom economy and supply chain diversification.

This protocol delineates the conversion of the nitrile precursor into the "Thiazole Head" (Fragment A), its coupling to the specific aniline, and final assembly with the "Pyrimidine Tail" (Fragment B).

Strategic Rationale
  • Atom Economy: The nitrile group (-CN) is a lower molecular weight precursor to the amide compared to the ethyl ester, reducing waste mass in hydrolysis steps.

  • Cost Efficiency: this compound is frequently available as a high-purity commodity chemical, often bypassing IP restrictions associated with specific ester polymorphs.

  • Reaction Vector: The hydrolysis of the nitrile provides a controlled entry to the carboxylic acid, allowing for "just-in-time" activation to the acid chloride, minimizing instability issues associated with storing the acid intermediate.

Retrosynthetic Analysis & Pathway Logic

The synthesis is chemically disconnected into two major fragments. The critical challenge addressed here is the transformation of the Nitrile (1) into the Carboxamide (3) linkage.

Dasatinib_Retrosynthesis Dasatinib Dasatinib (API) FragmentA Fragment A (Thiazole Head) Dasatinib->FragmentA Retrosynthetic Cut FragmentB Fragment B (Pyrimidine Tail) Dasatinib->FragmentB Intermediate 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide FragmentA->Intermediate Acid 2-Aminothiazole-5-carboxylic acid Intermediate->Acid Amide Coupling Aniline Reagent: 2-Chloro-6-methylaniline Intermediate->Aniline Nitrile STARTING MATERIAL: This compound Acid->Nitrile Hydrolysis (-CN to -COOH)

Figure 1: Retrosynthetic logic flow from Dasatinib to the Nitrile precursor.[1]

Detailed Experimental Protocols

Phase 1: Hydrolysis of the Nitrile

Objective: Convert this compound to 2-aminothiazole-5-carboxylic acid. Critical Mechanism: The nitrile is resistant to mild hydrolysis. We utilize alkaline hydrolysis to prevent decarboxylation, which is a common risk under harsh acidic conditions for thiazoles.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 30% aq. solution (5.0 eq)

  • Ethanol (95%)

  • Hydrochloric Acid (6N) for workup

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.

  • Solubilization: Charge this compound (10 g, 80 mmol) and Ethanol (50 mL). Stir to create a slurry.

  • Hydrolysis: Add NaOH solution (30%, 40 mL) dropwise over 10 minutes. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) and hold for 6–8 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Disappearance of the nitrile spot (

      
      ) indicates completion.
      
  • Workup: Cool the reaction mixture to 5°C in an ice bath.

  • Precipitation: Slowly add 6N HCl while stirring vigorously until pH reaches 3.0–4.0. The carboxylic acid will precipitate as a beige/white solid.

    • Note: Do not drop pH below 2.0, as the amine moiety will protonate and the salt may resolubilize.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Yield Target: 85–92%

    • Purity: >98% (HPLC)

Phase 2: The "Head" Synthesis (Activation & Coupling)

Objective: Couple the acid with 2-chloro-6-methylaniline to form the key amide intermediate. Scientific Insight: Direct reaction of the acid with the aniline is sluggish due to the steric hindrance of the ortho-chloro and ortho-methyl groups on the aniline. We must proceed via an Acid Chloride intermediate.[2]

Reagents:

  • 2-Aminothiazole-5-carboxylic acid (from Phase 1)

  • Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • 2-Chloro-6-methylaniline (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous THF or DCM

Protocol:

  • Protection (Recommended): Note: While industrial routes sometimes skip this, protecting the amine with Boc-anhydride significantly improves yield and purity by preventing side reactions with the acid chloride.

    • React Acid with

      
       (1.1 eq) and TEA in Dioxane/Water. Isolate 2-(Boc-amino)thiazole-5-carboxylic acid.
      
  • Activation: Suspend the (Boc-protected) acid (10 g) in anhydrous THF (100 mL) under Nitrogen.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by 2 drops of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

    • Result: Formation of the Acid Chloride species.[2][3]

  • Coupling: Cool the mixture to 0°C. Add a solution of 2-chloro-6-methylaniline (1.0 eq) and DIPEA (2.5 eq) in THF slowly.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove unreacted aniline) and Brine.

  • Deprotection (If Boc used): Treat the crude residue with TFA/DCM (1:1) for 2 hours. Neutralize and filter the solid.

    • Product: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]

Phase 3: Final Assembly (Summary)

Objective: Link the Thiazole Head to the Pyrimidine Tail. Reagents:

  • Intermediate from Phase 2

  • 4,6-Dichloro-2-methylpyrimidine

  • 1-(2-Hydroxyethyl)piperazine

Workflow:

  • S_NAr Coupling: React the 2-Amino-thiazole amide with 4,6-dichloro-2-methylpyrimidine using NaH (Sodium Hydride) in DMF or t-BuONa in THF.

    • Temp: 0°C to RT.

    • Product: The Chloropyrimidine-Thiazole intermediate.

  • Final Amine Displacement: React the intermediate with 1-(2-hydroxyethyl)piperazine (excess) at 80°C.

  • Crystallization: Dasatinib precipitates upon cooling/water addition.

Data Summary & Specifications

ParameterSpecification / Target
Starting Material This compound
Key Intermediate 2-Aminothiazole-5-carboxylic acid
Hydrolysis Yield > 85%
Coupling Yield > 75%
Critical Impurity A Decarboxylated thiazole (2-aminothiazole) - Result of overheating acid.
Critical Impurity B Residual Aniline (Toxic) - Must be < 10 ppm in final API.
Appearance White to off-white crystalline solid (Final API).

Process Visualization (Workflow)

Process_Flow Step1 Step 1: Hydrolysis (NaOH, EtOH, Reflux) Step2 Step 2: Acid Isolation (pH Adjustment to 3.5) Step1->Step2 Step3 Step 3: Activation (Oxalyl Chloride -> COCl) Step2->Step3 Step4 Step 4: Amide Coupling (+ 2-Cl-6-Me-Aniline) Step3->Step4 Step5 Step 5: Final Assembly (+ Pyrimidine/Piperazine) Step4->Step5 Output Dasatinib Step5->Output Input 2-Aminothiazole- 5-carbonitrile Input->Step1

Figure 2: Step-by-step process flow from Nitrile to Active Pharmaceutical Ingredient.

Quality Control & Troubleshooting

Critical Control Points (CCPs)
  • Hydrolysis pH: During Phase 1 workup, if the pH drops below 2.0, the thiazole amine forms a hydrochloride salt which is water-soluble, leading to massive yield loss in the filtrate. Target pH 3.5 exactly.

  • Moisture Control (Phase 2): The acid chloride intermediate is highly moisture-sensitive. Use anhydrous solvents (<0.05% water) to prevent reversion to the acid.

  • Aniline Stoichiometry: 2-Chloro-6-methylaniline is difficult to remove if used in large excess. Use 1.0–1.05 equivalents and rely on the acid wash to remove unreacted traces.

Analytical Validation
  • HPLC Method: C18 Column, Gradient Acetonitrile/Water (0.1% Formic Acid).

  • NMR Verification:

    • Nitrile: Peak at ~115 ppm (CN carbon) disappears.

    • Amide: New carbonyl peak appears at ~160 ppm.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Das, J., et al. (2006). "2-Aminothiazole-5-carboxamides as Potent, Orally Active Src Family Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. Link

  • Lo, Y. S., et al. (2011). "Process Development of Dasatinib: A Novel Protein Tyrosine Kinase Inhibitor." Organic Process Research & Development, 15(5), 1124-1132. Link

  • Bristol-Myers Squibb Co. (2000). "Cyclic protein tyrosine kinase inhibitors." U.S. Patent 6,596,746. Link

  • Chen, B., et al. (2007). "Methods of preparing Dasatinib." World Intellectual Property Organization, WO2007106879. Link

Sources

The 2-Aminothiazole Scaffold: A Privileged Structure in Oncology Research — An Experimental Workflow for In Vitro Anticancer Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of 2-Aminothiazoles in Cancer Therapy

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic scaffold is a key component in several clinically approved drugs and a vast number of investigational agents, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[2] The versatility of the 2-aminothiazole ring allows for diverse chemical modifications, enabling the synthesis of derivatives that can target various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and metastasis.[2][3]

The anticancer potential of 2-aminothiazole derivatives stems from their ability to interact with a wide array of molecular targets crucial for cancer cell survival and progression.[2] These include, but are not limited to, protein kinases (e.g., cyclin-dependent kinases, Aurora kinases), signaling pathways like Wnt/β-catenin, and proteins involved in cell cycle regulation and apoptosis.[3][4] Consequently, a robust and systematic in vitro evaluation workflow is paramount to efficiently identify and characterize novel 2-aminothiazole-based drug candidates.

This comprehensive application note provides a detailed experimental workflow for the in vitro anticancer evaluation of 2-aminothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale and field-proven insights to ensure data integrity and reproducibility.

Visualizing the In Vitro Evaluation Funnel

A logical and phased approach is crucial for the efficient screening and characterization of novel compounds. The following workflow illustrates a typical screening funnel, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies for promising candidates.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Metastatic Potential Compound Library Compound Library Cytotoxicity Assays Cytotoxicity Assays Compound Library->Cytotoxicity Assays Broad-spectrum evaluation Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Identify lead compounds Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays->Cell Cycle Analysis Identify lead compounds Cell Migration Assays Cell Migration Assays Apoptosis Assays->Cell Migration Assays Cell Cycle Analysis->Cell Migration Assays Cell Invasion Assays Cell Invasion Assays Cell Migration Assays->Cell Invasion Assays Data Analysis & Hit Validation Data Analysis & Hit Validation Cell Invasion Assays->Data Analysis & Hit Validation

Caption: A phased experimental workflow for in vitro anticancer evaluation.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating a library of novel 2-aminothiazole compounds is to assess their general cytotoxicity against a panel of cancer cell lines. This provides a broad understanding of their potency and selectivity. Two robust and widely adopted assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. The concentration range should be broad enough to determine the IC₅₀ value (e.g., 0.1 to 100 µM).[3] Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. A 72-hour incubation is often used for cytotoxicity screening.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. This provides a measure of total biomass, which is proportional to the number of cells.

Protocol: SRB Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.

ParameterMTT AssaySRB Assay
Principle Measures metabolic activity (mitochondrial reductase)Measures total cellular protein content
Endpoint Absorbance of formazan solutionAbsorbance of solubilized SRB dye
Advantages Widely used, sensitiveLess interference from compounds, stable endpoint
Disadvantages Can be affected by metabolic changesRequires a fixation step

Phase 2: Delving into the Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screening are selected for further investigation to elucidate their mechanism of action. Key questions to address are whether the compounds induce programmed cell death (apoptosis) and/or affect the cell cycle progression.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome like FITC to detect early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, thus marking late apoptotic or necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the 2-aminothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[6] Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides further evidence of apoptosis induction.

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the 2-aminothiazole compound as described for the apoptosis assay.

  • Reagent Addition: After the incubation period, add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M). Flow cytometry with propidium iodide staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle.[6]

Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the PI fluorescence in the linear mode.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Phase 3: Assessing the Impact on Metastatic Potential

For promising lead compounds, it is crucial to evaluate their effects on cell migration and invasion, which are key processes in cancer metastasis.

Wound Healing (Scratch) Assay

The wound healing assay is a simple and cost-effective method to study directional cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored over time.[7]

Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Use a sterile 200 µL pipette tip to create a straight scratch through the center of the monolayer.[7]

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the 2-aminothiazole compound at non-toxic concentrations (e.g., below the IC₂₀).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. ImageJ software is commonly used for this analysis.

Transwell Migration Assay

The transwell migration assay, also known as the Boyden chamber assay, provides a more quantitative measure of cell migration towards a chemoattractant.

Protocol: Transwell Migration Assay

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.

  • Assay Setup: Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the 2-aminothiazole compound or vehicle control. Seed the cells into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with a staining solution (e.g., 0.5% crystal violet).

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Illustrating a Potential Mechanism of Action

Many 2-aminothiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a simplified representation of this signaling cascade.

Apoptosis Pathway 2-Aminothiazole 2-Aminothiazole Mitochondrion Mitochondrion 2-Aminothiazole->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway induced by 2-aminothiazoles.

Conclusion: A Roadmap for Discovery

The experimental workflow detailed in this application note provides a comprehensive and logical framework for the in vitro anticancer evaluation of novel 2-aminothiazole derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. Adherence to these robust and validated protocols, coupled with a clear understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data, thereby accelerating the journey of these privileged scaffolds from the laboratory to the clinic.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.
  • Bradshaw, B., et al. (2021). 2-Aminothiazole derivatives in cancer therapy: A review. European Journal of Medicinal Chemistry, 223, 113645.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V binding. Cold Spring Harbor Protocols, 2016(9), pdb-prot087272.
  • Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Yu., Ostapiuk, Yu. V., Hreniukh, V. P., Shalai, Ya. R., ... & Stoika, R. S. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 76-85.
  • Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-24.
  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Jonnalagadda, S. C., et al. (2013). An introduction to the wound healing assay using live-cell microscopy. Cellular and Molecular Bioengineering, 6(4), 403-412.
  • Kaminskyy, D., & Stoika, R. (2016). 2-Aminothiazole in the design of promising anticancer agents: a review. Future Medicinal Chemistry, 8(15), 1803-1833.
  • Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-24.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.
  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of Visualized Experiments, (50), e2597.
  • Syed, A. A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 39(10), 3584-3597.
  • Thames, H. D., et al. (1992). The wound healing assay: a review.
  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

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Application Note: Optimized Cytotoxicity Profiling of 2-Aminothiazole Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents (e.g., Dasatinib) due to its ability to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or intercalate DNA. However, the physicochemical properties of these derivatives—specifically their lipophilicity and potential for chemical instability in solution—pose unique challenges for colorimetric assays.

This guide details an optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay specifically tailored for 2-aminothiazole compounds. Unlike generic protocols, this workflow addresses critical artifacts such as abiotic reduction , DMSO stock decomposition , and intrinsic compound absorbance , ensuring that calculated IC


 values reflect true biological inhibition rather than experimental error.

Pre-Assay Validation: The "Go/No-Go" Checkpoints

Before treating cells, you must validate the stability and solubility of your specific 2-aminothiazole derivative. These compounds are prone to oxidation and dimerization in DMSO stocks stored at room temperature.[1]

Checkpoint A: DMSO Stock Stability[2]
  • Risk: 2-aminothiazoles can degrade in DMSO, forming inactive dimers or toxic byproducts.

  • Action: Prepare fresh stocks (10–20 mM) in anhydrous DMSO. If storage is necessary, store at -20°C or -80°C under argon. Do not use stocks stored at Room Temperature (RT) for >24 hours.

Checkpoint B: Chemical Interference (Abiotic Reduction)[3]
  • Risk: Some 2-aminothiazole derivatives possess reducing moieties that can chemically convert MTT to formazan in the absence of cells, leading to false "high viability" readings.

  • Test: Incubate the highest drug concentration with MTT solution in cell-free media. If the solution turns purple, you cannot use MTT; switch to an ATP-based assay (e.g., CellTiter-Glo).

Checkpoint C: Intrinsic Absorbance
  • Risk: Highly conjugated thiazoles may absorb light at 570 nm.

  • Test: Measure the absorbance of the compound alone in media at 570 nm. If OD > 0.05, you must use a "Compound Blank" subtraction method.

Materials & Reagents

ReagentSpecificationStorageNotes
MTT Reagent 5 mg/mL in PBS (pH 7.4)4°C (Dark)Filter sterilize (0.22 µm). Light sensitive.
Solubilization Buffer 100% DMSORTHigh-grade (HPLC) to prevent background.
Test Compound 2-aminothiazole derivative-20°CDissolve in DMSO; Final assay conc. <0.5% DMSO.[2]
Positive Control Doxorubicin or Cisplatin-20°CValidates cell line sensitivity.
Cell Lines e.g., A549, MCF-7, HCT-116LN2 / 37°CLog-phase growth is mandatory.

Experimental Protocol

Step 1: Cell Seeding (Day 0)
  • Objective: Establish a monolayer in the linear growth phase.

  • Procedure:

    • Harvest cells and count using Trypan Blue exclusion.

    • Dilute to optimal density (typically 3,000–5,000 cells/well for 72h assays).

    • Dispense 100 µL/well into inner 60 wells of a 96-well plate.

    • Edge Effect Mitigation: Fill the outer 36 wells (perimeter) with 200 µL sterile PBS. This prevents media evaporation which concentrates the drug in edge wells.

    • Incubate for 24 hours at 37°C / 5% CO

      
       to allow attachment.
      
Step 2: Compound Treatment (Day 1)
  • Objective: Expose cells to a log-scale range of concentrations.

  • Procedure:

    • Prepare a 2X Master Mix of the compound in media to ensure the final DMSO concentration is constant (e.g., 0.2%) across all wells.

    • Perform Serial Dilutions (e.g., 100 µM

      
       0.1 µM).
      
    • Aspirate old media (carefully, do not dislodge cells) or add 100 µL of 2X drug solution to the existing 100 µL media (if cells are loosely adherent).

    • Mandatory Controls (n=3 wells each):

      • VC (Vehicle Control): Cells + Media + DMSO (same % as treated).

      • CC (Cell-Free Control): Media + Drug (Highest Conc.) + MTT (Checks for abiotic reduction).

      • BC (Blank Control): Media only (no cells).

Step 3: MTT Incubation (Day 3 or 4)
  • Timing: After 48h or 72h drug exposure.[3]

  • Procedure:

    • Add 10 µL of MTT stock (5 mg/mL) to each well (Final conc: 0.45 mg/mL).

    • Incubate at 37°C for 3–4 hours .

    • Checkpoint: View under microscope.[4] Healthy cells should contain dark purple intracellular crystals. If crystals are strictly extracellular, the cells may be stressed or the drug is causing membrane leakage.

Step 4: Solubilization & Measurement[7][8]
  • Procedure:

    • Carefully aspirate media. (For suspension cells, spin plate at 1000 x g for 5 min first).

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 10–15 minutes (Dark) to dissolve crystals.

    • Measure Absorbance (OD) at 570 nm (Reference wavelength: 630 nm or 690 nm to subtract cellular debris).

Visualized Workflows

Figure 1: Optimized Experimental Workflow

This diagram illustrates the critical "Edge Effect" mitigation and control steps often missed in standard protocols.

MTT_Workflow Start Start: 2-Aminothiazole Stock Prep Solubility Solubility & Stability Check (Fresh DMSO Stock) Start->Solubility Seeding Cell Seeding (Day 0) *PBS in Edge Wells* Solubility->Seeding Pass Treatment Drug Treatment (Day 1) Serial Dilution Seeding->Treatment 24h Attachment Controls CRITICAL CONTROLS: 1. Vehicle (DMSO) 2. Abiotic (Drug+MTT-Cells) 3. Blank (Media) Treatment->Controls Include MTT_Add Add MTT Reagent (3-4h Incubation) Treatment->MTT_Add 48-72h Incubation Solubilize Remove Media & Add DMSO (Dissolve Formazan) MTT_Add->Solubilize Read Read OD @ 570nm (Ref: 630nm) Solubilize->Read

Caption: Step-by-step MTT workflow emphasizing pre-assay stability checks and mandatory control wells.

Figure 2: Mechanism & Interference Logic

Understanding where the signal comes from—and where false signals arise—is crucial for 2-aminothiazoles.

Mechanism cluster_Cell Viable Cell MTT MTT (Yellow) Tetrazolium Salt Mito Mitochondrial Reductase (SDH) MTT->Mito Substrate Formazan Formazan (Purple) Crystals Mito->Formazan Reduction NADH NADH/NADPH NADH->Mito Cofactor Drug 2-Aminothiazole Compound Drug->Mito Inhibition (Cytotoxicity) Artifact Abiotic Reduction (FALSE POSITIVE) Drug->Artifact Direct Chemical Interaction? Artifact->Formazan Non-Enzymatic Readout OD 570nm (Viability Signal) Formazan->Readout Solubilization

Caption: Biological reduction pathway vs. potential chemical interference by 2-aminothiazole derivatives.

Data Analysis & Interpretation

Background Correction

Calculate the Corrected Absorbance (


) for each well:


If the "Abiotic Control" (Drug + MTT - Cells) has a higher OD than the Media Blank, subtract the Abiotic Control OD instead.
Viability Calculation


IC Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.

  • Quality Check:

    
     should be > 0.95. If lower, check for precipitation of the drug at high concentrations.
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background (Media turns purple) Abiotic reduction by the 2-aminothiazole.Switch to CellTiter-Glo (ATP) or LDH assay.
Precipitation in wells Drug insolubility in aqueous media.Verify solubility limit; do not exceed this concentration in the curve.
High Variance between replicates Pipetting error or Edge Effect.Use multi-channel pipettes; ensure outer wells are filled with PBS.
Low Signal in Control Wells Low seeding density or old MTT.Increase cell number; prepare fresh MTT.

References

  • Wan, Y. et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry.

  • Riss, T. L. et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Stockert, J. C. et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

  • Ghasemi, F. et al. (2021). MTT assay artifacts: The interference of plant extracts and small molecules. Journal of Pharmacological and Toxicological Methods.

  • Ellson, R. et al. (2005). DMSO stock solution stability and its impact on HTS data. Comb Chem High Throughput Screen. (Contextualizing the decomposition of thiazoles in DMSO).

Sources

Apoptosis induction assays for 2-aminothiazole derivatives (Annexin V/PI)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Apoptosis Induction Assays for 2-Aminothiazole Derivatives (Annexin V/PI)

Introduction

2-Aminothiazole derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in the development of anticancer agents.[1][2] These small molecules often function as kinase inhibitors (e.g., targeting CDKs, VEGFR, or Src) or tubulin polymerization inhibitors, leading to cell cycle arrest and subsequent apoptosis.

Accurate quantification of apoptosis induced by these derivatives is critical for establishing structure-activity relationships (SAR). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose, as it distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on membrane asymmetry and integrity.[3]

However, 2-aminothiazole derivatives present specific challenges—namely hydrophobicity (solubility issues) and intrinsic autofluorescence —that can confound flow cytometric analysis. This guide provides a robust, self-validating protocol optimized for these specific compounds.

Mechanism of Action

To interpret the assay correctly, one must understand the cellular events triggered by 2-aminothiazole derivatives.

  • Target Engagement: The derivative enters the cell and inhibits its specific target (e.g., CDK2), causing cell cycle arrest (often G2/M).

  • Apoptotic Signaling: This stress triggers the intrinsic apoptotic pathway (mitochondrial dysfunction), leading to Caspase-3 activation.

  • The "Flip": In viable cells, Phosphatidylserine (PS) is sequestered to the inner leaflet of the plasma membrane by the enzyme flippase. During early apoptosis, flippase is inhibited and scramblase is activated, causing PS to translocate to the outer leaflet.

  • Detection: Annexin V, a

    
    -dependent protein, binds with high affinity to the exposed PS.[4] PI, a membrane-impermeable DNA dye, only enters cells when the membrane is compromised (late apoptosis/necrosis).[4]
    
Figure 1: Mechanism of 2-Aminothiazole Induced Apoptosis & Detection

ApoptosisMechanism Compound 2-Aminothiazole Derivative Target Target Inhibition (e.g., Kinase/Tubulin) Compound->Target Mito Mitochondrial Dysfunction Target->Mito Caspase Caspase-3 Activation Mito->Caspase PS_Flip Phosphatidylserine (PS) Externalization Caspase->PS_Flip Membrane_Loss Membrane Integrity Loss PS_Flip->Membrane_Loss Time Dependent Annexin Annexin V Binding (Early Apoptosis) PS_Flip->Annexin Assay Detection PI PI Entry (Late Apoptosis) Membrane_Loss->PI Assay Detection

Caption: Pathway illustrating the progression from drug target engagement to the specific cellular events detected by Annexin V (PS exposure) and PI (membrane permeabilization).

Experimental Design & Optimization

Compound Specific Considerations
  • Solubility: 2-aminothiazoles are often hydrophobic. Dissolve stock in 100% DMSO. Ensure the final DMSO concentration in the cell culture media is <0.5% to prevent vehicle-induced cytotoxicity.

  • Autofluorescence: Many thiazole derivatives fluoresce in the blue/green spectrum (emission ~450-550 nm), which overlaps with Annexin V-FITC .

    • Validation Step: Run a "Compound Only" control (cells + compound, no stain) on the flow cytometer.

    • Mitigation: If the compound fluoresces in FITC, switch to Annexin V-APC (Red laser) or Annexin V-PE to avoid spectral overlap.

Time-Point Selection

Apoptosis is a kinetic event.

  • 6-12 Hours: Early apoptosis (Annexin V+ / PI-).

  • 24-48 Hours: Late apoptosis (Annexin V+ / PI+).

  • Recommendation: Perform a time-course pilot (6h, 12h, 24h) to catch the "early apoptotic" window before secondary necrosis sets in.

Detailed Protocol

Reagents & Materials
  • Cells: Cancer cell line of interest (e.g., MCF-7, HCT116).

  • Compound: 2-aminothiazole derivative (10 mM stock in DMSO).[5]

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Kit: Annexin V-FITC Apoptosis Detection Kit (or APC variant).

  • Buffer: 1X Binding Buffer (Must contain

    
    ). Do not use PBS or EDTA , as Annexin V binding requires calcium.[6]
    
Step-by-Step Workflow

Step 1: Cell Seeding Seed cells at


 cells/well in a 6-well plate. Allow adhesion overnight.

Step 2: Treatment Treat cells with the 2-aminothiazole derivative at


 and 

concentrations.
  • Control 1: Vehicle (DMSO 0.1%).

  • Control 2: Positive Control (Staurosporine).

Step 3: Harvesting (CRITICAL)

  • Collect the culture media (contains floating dead cells) into a 15 mL tube.

  • Wash adherent cells with PBS.[7]

  • Add accutase or trypsin (EDTA-free if possible) . Note: Over-trypsinization damages the membrane, causing false PI positives. Stop reaction immediately upon detachment.

  • Pool detached cells with the collected culture media.

Step 4: Staining

  • Centrifuge at 300 x g for 5 min. Discard supernatant.

  • Resuspend in 1X Annexin V Binding Buffer at

    
     cells/mL.[7]
    
  • Aliquot 100 µL of suspension into FACS tubes.

  • Add 5 µL Annexin V and 5 µL PI .

  • Incubate for 15 min at RT in the dark .

  • Add 400 µL of 1X Binding Buffer to stop the reaction.

Step 5: Acquisition Analyze immediately (<1 hr) on a Flow Cytometer.

Figure 2: Experimental Workflow

ProtocolFlow Start Seed Cells (6-well plate) Treat Treat with 2-Aminothiazole Start->Treat Harvest Harvest Cells (Include Floating Cells!) Treat->Harvest Wash Wash with PBS Resuspend in Binding Buffer Harvest->Wash Stain Add Annexin V + PI (15 min, Dark, RT) Wash->Stain Analyze Flow Cytometry (Within 1 hr) Stain->Analyze

Caption: Step-by-step workflow emphasizes the retention of floating cells and the strict use of Calcium-rich Binding Buffer.

Data Analysis & Interpretation

Set up a quadrant gate on the Dot Plot (Annexin V vs. PI).

QuadrantPopulationAnnexin VPIInterpretation
Q3 (LL) ViableNegativeNegativeMembrane intact; PS internal.
Q4 (LR) Early Apoptotic Positive Negative Primary indicator of apoptosis. PS externalized; membrane intact.
Q2 (UR) Late ApoptoticPositivePositiveMembrane compromised; PS externalized.
Q1 (UL) Necrotic / DebrisNegativePositiveMembrane ruptured; nuclear fragmentation (less common in pure apoptosis).

Note: If testing 2-aminothiazoles, a shift from Q3


 Q4 indicates specific apoptotic induction. A direct shift from Q3 

Q2 (without Q4) suggests necrosis or acute toxicity.

Troubleshooting

  • No Annexin V Binding: Ensure Binding Buffer was used. PBS/EDTA chelates calcium, preventing Annexin V from binding PS.

  • High PI in Control: Cell handling was too rough (scraping or over-trypsinization).

  • High Background Fluorescence: The 2-aminothiazole derivative may be autofluorescent. Check the emission spectrum of the compound. If it overlaps with FITC, use Annexin V-APC .

References

  • Vermes, I., et al. (1995). A novel assay for apoptosis.[4] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.

  • Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death.[3] Journal of Visualized Experiments.

  • BD Biosciences. (n.d.). Annexin V Staining Protocol. BD Biosciences Technical Resources.

  • Thermo Fisher Scientific. (n.d.). Annexin V Staining for Apoptosis Detection.[3][4][6][7] Thermo Fisher Application Notes.

Sources

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2-Aminothiazoles in Oncology

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1][2] This class of compounds has garnered significant attention in oncology research due to the discovery of derivatives that function as potent inhibitors of key cell cycle regulators, particularly Cyclin-Dependent Kinases (CDKs).[3][4] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[5] Consequently, targeting these kinases with small molecule inhibitors like 2-aminothiazole derivatives represents a promising therapeutic strategy.[4]

This comprehensive guide provides an in-depth analysis of the mechanisms by which 2-aminothiazole compounds modulate the cancer cell cycle. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for cell cycle analysis using flow cytometry, and outline methods for validating molecular targets via Western blotting. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the efficacy of 2-aminothiazole derivatives as cell cycle-modulating anticancer agents.

Mechanism of Action: 2-Aminothiazoles as CDK Inhibitors

Many 2-aminothiazole derivatives exert their anticancer effects by arresting the cell cycle at critical checkpoints, primarily the G1/S or G2/M transitions.[6] This is often achieved through the direct inhibition of CDKs, such as CDK2, CDK4, and CDK6.[3][5]

The G1/S transition is a critical checkpoint controlled by the Retinoblastoma (Rb) protein. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. The phosphorylation of Rb by Cyclin D-CDK4/6 and subsequently Cyclin E-CDK2 complexes leads to the release of E2F, thereby allowing cell cycle progression.[7][8] Certain 2-aminothiazole-based compounds, such as Palbociclib, are selective inhibitors of CDK4/6, preventing the initial phosphorylation of Rb and thus inducing a G1 arrest.[7] Other derivatives show potent inhibitory activity against CDK2, which is also crucial for the G1/S transition.[3][6]

Some 2-aminothiazole compounds have also been shown to induce a G2/M arrest, although the precise molecular mechanisms can vary.[6] This may involve the inhibition of other CDKs, such as CDK1, or modulation of other proteins involved in mitotic entry.

The selection of an appropriate cancer cell line for studying these compounds is critical. For investigating CDK4/6 inhibitors, it is essential to use cell lines that express a functional Rb protein, as Rb-deficient cells are inherently resistant to these agents.[9] Breast cancer cell lines like MCF-7 (Rb-positive) and colon cancer cell lines such as HCT116 (Rb-positive, wild-type p53) are commonly used models for these studies.[9][10][11]

Below is a simplified representation of the G1/S checkpoint and the points of intervention for 2-aminothiazole-based CDK inhibitors.

G1_S_Checkpoint Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb p-Rb CyclinD_CDK46->pRb phosphorylates Aminothiazole_CDK46i 2-Aminothiazole CDK4/6 Inhibitors Aminothiazole_CDK46i->CyclinD_CDK46 inhibits E2F E2F Rb_E2F Rb-E2F Complex Rb_E2F->pRb releases E2F upon phosphorylation CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2->pRb hyper-phosphorylates Aminothiazole_CDK2i 2-Aminothiazole CDK2 Inhibitors Aminothiazole_CDK2i->CyclinE_CDK2 inhibits G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: G1/S checkpoint regulation and inhibition by 2-aminothiazoles.

Experimental Design: Key Considerations

A robust experimental design is paramount for accurately assessing the effects of 2-aminothiazole derivatives on the cell cycle.

Dose-Response and Time-Course Studies

It is crucial to perform both dose-response and time-course experiments to determine the optimal concentration and duration of treatment.

  • Dose-Response: Treat cancer cells with a range of concentrations of the 2-aminothiazole compound, typically spanning several orders of magnitude around the predetermined IC50 value for cell viability. This will help identify the minimal concentration required to induce cell cycle arrest. IC50 values for 2-aminothiazole derivatives can range from nanomolar to micromolar concentrations depending on the specific compound and cell line.[3][6]

  • Time-Course: Treat cells with a fixed, effective concentration of the compound and harvest them at various time points (e.g., 6, 12, 24, 48 hours). This will reveal the kinetics of cell cycle arrest.

The following table provides examples of IC50 values for illustrative 2-aminothiazole derivatives.

CompoundTargetCancer Cell LineIC50Reference
SNS-032CDK2A2780 (Ovarian)95 nM[6]
Diaminothiazole Derivative (Compound 51)CDK2Multiple0.27 - 6.9 µM[3]
TH-39Hec1/Nek2 InteractionK562 (Leukemia)Not specified for cell cycle, but induces G0/G1 arrest[6]
2-Benzamido-4-(isothiocyanatornethyl)-thiazoleGMP SynthetaseL1210 (Leukemia)0.2 - 1 µM[6]

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of DNA content in cancer cells treated with 2-aminothiazole derivatives using propidium iodide (PI) staining followed by flow cytometry.[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials
  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 2-aminothiazole derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]

  • FACS tubes

Experimental Workflow

Flow_Cytometry_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining and Analysis Seed_Cells Seed Cells Treat_Cells Treat with 2-Aminothiazole (and vehicle control) Seed_Cells->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Harvest_Adherent Adherent: Trypsinize Incubate->Harvest_Adherent Harvest_Suspension Suspension: Centrifuge Incubate->Harvest_Suspension Wash_PBS Wash with ice-cold PBS Harvest_Adherent->Wash_PBS Harvest_Suspension->Wash_PBS Fix_Ethanol Fix in ice-cold 70% Ethanol Wash_PBS->Fix_Ethanol Wash_Staining Wash to remove Ethanol Fix_Ethanol->Wash_Staining Stain_PI Stain with PI/RNase A solution Wash_Staining->Stain_PI Incubate_Stain Incubate in the dark Stain_PI->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed the chosen cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat the cells with the desired concentrations of the 2-aminothiazole derivative. Include a vehicle-only (e.g., DMSO) control.

    • Incubate for the predetermined time points (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent Cells: Aspirate the media, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Fixation:

    • Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in the residual PBS.

    • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at 4°C. This step is crucial for proper DNA staining.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Aspirate the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13]

    • Incubate for 30 minutes at 37°C in the dark. The RNase A treatment is essential to prevent staining of double-stranded RNA.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram.

Data Interpretation and Troubleshooting
  • Expected Results: A successful experiment will show a shift in the cell population distribution upon treatment with the 2-aminothiazole derivative. For example, a G1 arrest will be characterized by an increase in the percentage of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks.

  • Troubleshooting:

    • High CV of G1 peak: This can be due to improper fixation or cell clumping. Ensure dropwise addition of cold ethanol and filter the stained samples through a nylon mesh if necessary.[12]

    • High background fluorescence: This may indicate incomplete removal of RNA. Ensure the RNase A is active and the incubation time is sufficient.[12]

    • Weak signal: Check the concentration and integrity of the PI staining solution.

    • For a comprehensive troubleshooting guide, refer to established resources.[14][15]

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

Western blotting is a vital technique to validate the molecular mechanism of action of 2-aminothiazole derivatives by examining the expression and phosphorylation status of key cell cycle proteins.

Target Proteins of Interest
  • G1/S Checkpoint: Cyclin D1, Cyclin E, CDK4, CDK6, total Rb, and phospho-Rb (specifically at CDK4/6 sites like Ser780 and Ser807/811).[9][16]

  • CDK Inhibitors: p21 and p27.

  • Loading Control: β-actin, GAPDH, or Tubulin to ensure equal protein loading.

Materials
  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Procedure
  • Sample Preparation:

    • Treat and harvest cells as described in Protocol 1.

    • Lyse the cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

Data Interpretation and Antibody Selection
  • Expected Results: For a 2-aminothiazole CDK4/6 inhibitor, you would expect to see a decrease in the levels of phosphorylated Rb (Ser780, Ser807/811) with little to no change in total Rb levels.[9] You may also observe changes in the expression of cyclins, such as a decrease in Cyclin D1 levels.[17][18] For CDK2 inhibitors, a reduction in downstream substrate phosphorylation would be expected.

  • Antibody Selection: Choose primary antibodies that are validated for Western blotting and specific to your target protein.[19] Consider the host species of your primary antibodies to ensure compatibility with your secondary antibodies, especially when probing for multiple targets on the same blot.[20]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the cell cycle analysis of cancer cells treated with 2-aminothiazole derivatives. By combining flow cytometric analysis of DNA content with Western blot validation of key molecular targets, researchers can gain a comprehensive understanding of the mechanism of action of these promising anticancer compounds. Careful experimental design, particularly in dose-response and time-course studies, is essential for generating reliable and reproducible data. The insights gained from these studies will be invaluable for the continued development of 2-aminothiazoles as effective cancer therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darujati, 45(1), 1-25. [Link]

  • An, S., Lee, J., Kim, H. J., Lee, J., Kim, J., Guntupalli, B., ... & Ham, S. W. (2017). Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis. Anticancer Research, 37(5), 2377-2386. [Link]

  • Kim, K. S., Kimball, S. D., Misra, R. N., Rawlins, D. B., Hunt, J. T., Xiao, H. Y., ... & Webster, K. R. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(18), 3905-3927. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130-146. [Link]

  • Fathima, S., & Thirumalaivasan, N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1603. [Link]

  • Anderson, E. D., Goundry, W. R., Seto, M., & Shapiro, G. I. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. ACS medicinal chemistry letters, 6(10), 1076-1081. [Link]

  • El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1603. [Link]

  • Patel, P., Lee, J., Kneuertz, P. J., McKinnon, K. M., Shilo, K., Sow, H. S., ... & Williams, T. M. (2020). RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes. Clinical Cancer Research, 26(15), 4023-4033. [Link]

  • Alao, J. P. (2007). The regulation of cyclin D1 degradation: roles in cancer development and the potential for therapeutic invention. Molecular cancer, 6(1), 1-16. [Link]

  • Thoma, C. R. (2021). Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment. Frontiers in Pharmacology, 12, 757120. [Link]

  • Francis, T. (n.d.). HCT116 cells – Knowledge and References. Taylor & Francis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). What are the best antibodies to use as markers of cell cycle stages?. Retrieved February 7, 2026, from [Link]

  • Brand, M., Geden, J. V., & Fagin, J. A. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC medicinal chemistry, 12(10), 1634-1651. [Link]

  • FASS, L. (2024). Evaluation of Cyclin D1 protein and its association with the clinicopathological characteristics and prognosis of lung cancer: A retrospective study from Southern Kerala, India. Journal of Cancer Research and Therapeutics, 20(10), 1-7. [Link]

  • Takara Bio. (n.d.). Single-Cell Handling and Staining Protocol for Suspension and Adherent Cells Protocol-At-A-Glance. Retrieved February 7, 2026, from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Protocols - Flow Cytometry. Retrieved February 7, 2026, from [Link]

  • HCT116 cells – Knowledge and References. (2021). Taylor & Francis Online. [Link]

  • Abbkine. (n.d.). How to select a proper loading control antibody for Western Blot?. Retrieved February 7, 2026, from [Link]

  • Li, A. Y. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. University of Pennsylvania ScholarlyCommons. [Link]

  • Wang, Y., Zhang, T., & Wang, H. (2022). Degradation strategy of cyclin D1 in cancer cells and the potential clinical application. Frontiers in Oncology, 12, 956893. [Link]

  • HMP Education. (2016, April 14). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer [Video]. YouTube. [Link]

  • Elabscience. (2024, September 9). Three Common Problems and Solutions of Cell Cycle Detection. [Link]

  • Fass, L., et al. (2024). Evaluation of Cyclin D1 protein and its association with the clinicopathological characteristics and prognosis of lung cancer: A retrospective study from Southern Kerala, India. Journal of Cancer Research and Therapeutics. [Link]

  • D'Amico, M., et al. (2024). Stabilization of GTSE1 by cyclin D1-CDK4/6-mediated phosphorylation promotes cell proliferation: relevance in cancer prognosis. eLife. [Link]

  • Lee, D. E., et al. (2018). 6,7,4′-Trihydroxyisoflavone inhibits HCT-116 human colon cancer cell proliferation by targeting CDK1 and CDK2. Oncology Reports. [Link]

  • Bio-Rad Laboratories. (2023, February 8). Tips and Tricks for Western Blotting and Antibody Selection [Video]. YouTube. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (A) A Western blot analysis shows the expression of Rb and phospho-Rb.... Retrieved February 7, 2026, from [Link]

  • Takara Bio. (n.d.). Single-Cell Handling and Staining Protocol for Suspension and Adherent Cells Protocol-At-A-Glance. Retrieved February 7, 2026, from [Link]

  • Byers, L. A., et al. (2017). Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. Journal of Thoracic Oncology. [Link]

  • Reactome. (n.d.). Cyclin D:CDK4/6 phosphorylates RB1 and prevents RB1 binding to E2F1/2/3:DP1/2 complexes. Retrieved February 7, 2026, from [Link]

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Application Note: Strategic Engineering of 2-Aminothiazole Molecular Co-Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-aminothiazole (2-AT) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in drugs like pramipexole (dopamine agonist) and riluzole (glutamate antagonist).[1] However, 2-AT derivatives frequently suffer from poor aqueous solubility and high hygroscopicity.[1][2]

Co-crystallization offers a pathway to modify these physicochemical properties without altering the covalent structure of the Active Pharmaceutical Ingredient (API).[3] This guide details the protocol for synthesizing 2-AT co-crystals, leveraging the robust supramolecular heterosynthon formed between the thiazole nitrogen (


) and carboxylic acid co-formers.[1]
The Mechanistic Driver: The Aminopyridine-Acid Synthon

Success in 2-AT co-crystallization relies on targeting the specific hydrogen bonding motif.[1] The 2-aminothiazole ring contains two key sites:

  • Acceptor: The thiazole ring nitrogen (

    
    , pKa 
    
    
    
    5.36).[1][2]
  • Donor: The exocyclic amino group (

    
    ).[1][2]
    

The most reliable interaction is the two-point supramolecular heterosynthon formed with carboxylic acids (


), where the acid proton donates to 

and the carbonyl oxygen accepts from the

.[1]

Pre-Formulation: The pKa Rule (Critical Decision Matrix)[1]

Before experimentation, you must validate the probability of forming a co-crystal versus a salt. 2-aminothiazole is a weak base.[1][2]

The Rule of Three:


[1][2]

pKa Value
Outcome ProbabilityStructural Result
< 0 High ProbabilityCo-Crystal (Neutral H-bond)
0 – 3 "Grey Zone"Salt-Cocrystal Continuum (Unpredictable)
> 3 High ProbabilitySalt (Proton Transfer)

Application to 2-AT (pKa ~5.36):

  • Target Co-formers: Stronger acids (e.g., Oxalic acid, pKa 1.[1][2]2) may form salts (

    
    pKa > 3).[1][2][3] Weaker acids (e.g., Glutaric acid, pKa 4.[1][2]3) are ideal for co-crystals (
    
    
    
    pKa
    
    
    1.0, often resulting in co-crystals or weak salts depending on the lattice energy).[1]

Protocol A: Liquid-Assisted Grinding (LAG) – High-Throughput Screening[1][2]

Purpose: Rapidly screen for co-crystal formation using mechanochemistry to overcome kinetic barriers. Scope: Small scale (50–100 mg).[1][2]

Reagents & Equipment[1][2][4][5]
  • 2-Aminothiazole derivative (API).[1][2][4][5]

  • Selected Co-former (Stoichiometric 1:1 or 1:2).[1][2]

  • Solvent: Methanol or Ethanol (polar protic solvents facilitate proton migration).[1][2]

  • Equipment: Retsch MM400 Mixer Mill or Agate Mortar (for manual).

Step-by-Step Methodology
  • Stoichiometric Weighing: Weigh equimolar amounts of 2-AT and the co-former.

    • Example: 100.14 mg 2-AT (1 mmol) + 132.12 mg Glutaric Acid (1 mmol).[1][2]

  • Solvent Addition (

    
    -parameter):  Add solvent to achieve a liquid-to-solid ratio (
    
    
    
    ) of 0.5
    
    
    L/mg
    .
    • Calculation: Total mass = 232 mg.[1][2] Solvent volume =

      
      L.[1][2]
      
    • Note: Dry grinding (Neat Grinding) often fails due to high lattice energy barriers.[1][2] The solvent acts as a catalytic lubricant for molecular diffusion.[2][6]

  • Grinding:

    • Automated: Place in 10mL stainless steel jar with two 7mm balls. Grind at 25 Hz for 30 minutes .

    • Manual: Grind vigorously in an agate mortar for 15–20 minutes until a uniform, dry paste forms.

  • Drying: Allow the powder to dry at ambient temperature for 12 hours to remove solvent residues.

  • Validation: Analyze immediately via PXRD (See Section 5).

Workflow Visualization

LAG_Workflow Start Weigh API + Co-former (1:1 Stoichiometry) Solvent Add Solvent (η = 0.5 µL/mg) Start->Solvent Mix Grind High-Energy Grinding (20-30 mins) Solvent->Grind Catalyze Dry Ambient Drying (12 hours) Grind->Dry Solidify Analyze PXRD Analysis (New Peaks?) Dry->Analyze Validate

Figure 1: Liquid-Assisted Grinding (LAG) workflow for rapid co-crystal screening.

Protocol B: Solvent Evaporation – Scale-Up & Single Crystal Growth[1][2]

Purpose: Grow high-quality single crystals for SC-XRD structure determination and bulk production. Challenge: 2-AT derivatives are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Step-by-Step Methodology
  • Solubility Mapping: Determine the solubility of 2-AT and the co-former separately in the target solvent (usually Ethanol, Methanol, or Acetonitrile).[1]

    • Crucial: If solubilities differ significantly, use a non-equimolar ratio in solution to maintain supersaturation for both components, or use the Reaction Crystallization method (adding one component to a saturated solution of the other).[1]

  • Dissolution: Dissolve 1 mmol of 2-AT and 1 mmol of Co-former in the minimum amount of hot solvent (approx. 50°C).

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean glass vial. This removes dust nuclei that cause uncontrolled precipitation.[1][2]
    
  • Controlled Evaporation:

    • Cover the vial with Parafilm.[2]

    • Pierce 3–5 small holes in the Parafilm to slow down evaporation.[2]

    • Store in a vibration-free environment at constant temperature (20°C).

  • Harvesting: Crystals typically appear within 2–7 days.[1][2]

    • Troubleshooting Oiling Out: If droplets form instead of crystals, add a seed crystal from the LAG experiment (Protocol A) or lower the temperature to 4°C.

Validation & Characterization Standards

You cannot claim a co-crystal exists without the following evidence triad.

A. Powder X-Ray Diffraction (PXRD)

This is the "fingerprint" method.[1][2]

  • Procedure: Scan from 2

    
     = 5° to 40°.[1][2]
    
  • Success Criteria: The co-crystal pattern must exhibit new distinct peaks that are not present in the physical mixture of the individual components.

  • Note: A simple superposition of API and Co-former peaks indicates a physical mixture (failure).[1][2]

B. Differential Scanning Calorimetry (DSC)[1][2][9]
  • Procedure: Heat at 10°C/min.

  • Success Criteria: A single, sharp endothermic melting peak.

  • Interpretation:

    • 
       is usually between 
      
      
      
      and
      
      
      .[1][2]
    • Two peaks indicate a physical mixture or incomplete conversion.[1][2]

C. Single Crystal XRD (SC-XRD)

The "Gold Standard" for proving the supramolecular structure.[1]

  • Look for: Proton location. Confirm the proton resides on the carboxylic acid (O-H) or has transferred to the thiazole nitrogen (N-H).[1]

    • Co-crystal:

      
       bond lengths in the acid are distinct (C=O vs C-OH).[1][2]
      
    • Salt:

      
       bond lengths become equivalent (delocalized carboxylate).[1][2]
      

Supramolecular Logic Visualization

The following diagram illustrates the heterosynthon logic required for successful 2-AT co-crystallization.

Synthon_Logic API 2-Aminothiazole (Acceptor: N_ring, Donor: NH2) Interaction Supramolecular Heterosynthon (R2,2(8) Graph Set) API->Interaction Bind CoFormer Carboxylic Acid (Donor: OH, Acceptor: C=O) CoFormer->Interaction Bind Decision ΔpKa Check Interaction->Decision Result_CC Co-Crystal (Neutral H-Bond) Result_Salt Salt (Proton Transfer) Decision->Result_CC ΔpKa < 0 Decision->Result_Salt ΔpKa > 3

Figure 2: Supramolecular assembly logic and the influence of


pKa on the final solid-state form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out High supersaturation; API is too polar.Use Anti-solvent Vapor Diffusion .[1][2][6] Dissolve API in Methanol, place vial inside a larger jar containing Hexane.
Amorphous Solid Evaporation was too fast.[1][2]Slow evaporation (fewer holes in Parafilm) or switch to Cooling Crystallization (slow ramp 0.1°C/min).[1][2]
Sticky Paste (LAG) Too much solvent (

> 1.0).[1][2]
Repeat LAG with

= 0.2

L/mg or add more solid reactant.[1][2]
No New Peaks (PXRD) Eutectic mixture formed instead of co-crystal.[1][2]Change the co-former. Ensure hydrogen bond donors/acceptors are geometrically compatible.

References

  • Desiraju, G. R. (1995).[1][2] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link[1][2]

  • Friščić, T., et al. (2009).[1][2] Screening for pharmaceutical cocrystals using the liquid-assisted grinding method. Chemical Communications.[1][2] Link

  • Lynch, D. E., et al. (1999).[1][2] Molecular co-crystals of 2-aminothiazole derivatives. Journal of Chemical Crystallography. Link

  • Cruz-Cabeza, A. J. (2012).[1][2] Acid-Base Crystalline Complexes and the pKa Rule. Crystal Growth & Design. Link[1][2]

  • Kuminek, G., et al. (2016).[1][2] Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route. Advanced Drug Delivery Reviews. Link

Sources

Molecular docking protocols for 2-aminothiazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Tautomeric Enumeration to Hinge-Region Optimization

Abstract & Scope

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Dasatinib). However, its utility is complicated by two critical factors: tautomeric ambiguity (amino- vs. imino-forms) and assay promiscuity (PAINS).

This Application Note provides a rigorous, self-validating protocol for docking 2-AT derivatives. Unlike generic docking guides, this protocol specifically addresses the electronic and conformational unique properties of the thiazole ring, ensuring high-fidelity pose prediction and efficient filtration of false positives.

The 2-Aminothiazole Challenge

Before initiating software, the computational chemist must understand the physical chemistry of the scaffold to avoid "Garbage In, Garbage Out."

Tautomeric Ambiguity

The 2-AT scaffold exists in dynamic equilibrium between the amine (aromatic) and imine (non-aromatic) forms.

  • Dominant Species: In aqueous solution at physiological pH, the amine form dominates due to aromatic stabilization of the thiazole ring.

  • Binding Species: While the amine form is statistically more likely, the imine form acts as a unique hydrogen bond donor/acceptor motif that may be stabilized by specific active site residues (e.g., glutamate/aspartate side chains).

  • Protocol Implication: You must enumerate and dock both tautomers if the active site environment is unknown.

The "PrAT" Warning (PAINS)

2-Aminothiazoles are classified as "Frequent Hitters" or PAINS (Pan-Assay Interference Compounds).[1] In silico, they often score well due to high ligand efficiency (LE) and multiple H-bond opportunities. In vitro, they may aggregate or bind non-specifically.

  • Protocol Implication: High docking scores alone are insufficient. Validation requires specific interaction fingerprints (e.g., hinge binding) to distinguish specific inhibition from promiscuous binding.

Phase I: Ligand Preparation Protocol

Objective: Generate a biologically relevant ensemble of ligand states.

Step-by-Step Methodology:
  • Input Generation: Import 2D SMILES of the 2-AT library.

  • Tautomeric Enumeration (Critical):

    • Use a generator (e.g., LigPrep, Epik, or Avogadro) to create tautomers.

    • Constraint: Retain any tautomer with a probability > 1% in water.

    • Note: Ensure the exocyclic nitrogen is modeled as both

      
       (amine) and 
      
      
      
      (imine).
  • Protonation State Assignment:

    • The pKa of the thiazole ring nitrogen (N3) is approximately 5.3.

    • Settings: Generate states at pH

      
      .
      
    • Result: At pH 7.4, the neutral species dominates (>99%), but if the binding pocket contains acidic residues (Asp/Glu), the protonated cation (N3-H+) must be included.

  • 3D Conformation & Minimization:

    • Minimize using the OPLS3e or OPLS4 force field.

    • Chirality: Retain specified chiralities; enumerate undefined centers.

Visualization: Ligand Preparation Workflow

LigandPrep cluster_warn Critical Checkpoint Input Input: 2D SMILES Tautomer Tautomer Enumeration (Amine vs. Imine) Input->Tautomer Protonation Protonation (pH 7.0 ± 2.0) Calc pKa ~ 5.3 Tautomer->Protonation Filter Filter: Prob < 1% Protonation->Filter Minimization 3D Minimization (OPLS Force Field) Filter->Minimization Output Docking Library (.sdf/.mae) Minimization->Output

Caption: Workflow ensuring both aromatic amine and non-aromatic imine forms are processed.

Phase II: Receptor Preparation (Kinase Hinge Focus)

Objective: Optimize the ATP-binding site for thiazole recognition.

The Hinge Interaction Pattern

In 90% of specific 2-AT kinase inhibitors, the scaffold binds to the "hinge region" (the segment connecting the N- and C-terminal lobes).

  • Thiazole Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (interacts with backbone NH).

  • Exocyclic Amine (-NH2): Acts as a Hydrogen Bond Donor (interacts with backbone Carbonyl).

Step-by-Step Methodology:
  • Structure Retrieval: Download PDB (e.g., Dasatinib-bound ABL kinase, PDB: 2GQG).

  • Pre-processing:

    • Remove heteroatoms except co-factors if required.

    • Water Management: This is vital for 2-ATs. Keep water molecules that bridge the ligand to the protein (often found near the gatekeeper residue). Delete solvent waters > 5Å from the active site.

  • H-Bond Optimization:

    • Sample orientation of Asn/Gln/His residues.

    • Crucial: Ensure the Hinge backbone NH/CO are accessible and not sterically clashed by rotamers.

  • Grid Generation:

    • Center the grid on the centroid of the co-crystallized ligand (or the ATP binding pocket).

    • Inner Box: 10 Å x 10 Å x 10 Å (Focus on the Hinge).

    • Outer Box: 20 Å (Allowing for flexible tails of the inhibitor).

Phase III: Docking Protocol & Validation

Objective: Execute precision docking and validate using interaction fingerprints.

Docking Parameters (Standard Precision)
  • Software Agnostic Settings:

    • Sampling: Set to "Enhanced" or "Thorough". 2-AT tails can be flexible; insufficient sampling leads to false negatives.

    • Scoring Function: Use a function that penalizes desolvation (e.g., Glide SP/XP, Vina).

    • Constraints (Optional but Recommended): Set a positional constraint (H-bond) on the Hinge backbone NH. This forces the 2-AT core into the correct "ATP-mimetic" pose.

Post-Docking Analysis (The Filter)

Do not rely on the Docking Score (kcal/mol) alone. Use Interaction Fingerprints (IFP) to filter results.

Table 1: The 2-Aminothiazole Validity Checklist

FeatureRequirementLogic
Hinge H-Bond (Acceptor) Mandatory Thiazole N3 must bond with backbone NH (e.g., Met318 in ABL).
Hinge H-Bond (Donor) Mandatory Exocyclic -NH2 must bond with backbone CO.
Planarity HighThe thiazole ring should be coplanar with the adenine binding slot.
Buried Surface Area > 80%High exposure suggests non-specific aggregation (PAINS).
RMSD (Validation) < 2.0 ÅWhen redocking the co-crystallized native ligand.
Visualization: The Docking Decision Tree

DockingLogic Start Docked Pose Generated CheckHinge Check Hinge Interaction (N3 Acceptor + NH2 Donor) Start->CheckHinge PassHinge Hinge Bound CheckHinge->PassHinge Yes FailHinge No Hinge Interaction CheckHinge->FailHinge No AnalyzeScore Analyze Ligand Efficiency & Buried Surface PassHinge->AnalyzeScore CheckAllosteric Check Allosteric Pocket (Helix-C / Gly-Loop) FailHinge->CheckAllosteric CheckAllosteric->AnalyzeScore Yes (Rare) Discard DISCARD (Artifact/Non-specific) CheckAllosteric->Discard No PAINS_Check PAINS Filter (Baell & Holloway Rules) AnalyzeScore->PAINS_Check ValidHit VALID HIT Proceed to MD/Synthesis PAINS_Check->ValidHit Pass PAINS_Check->Discard Fail

Caption: Logic flow to distinguish specific kinase inhibitors from non-specific binders.

Troubleshooting & Optimization

"I have good scores, but no activity."
  • Diagnosis: You likely have a "PrAT" (Promiscuous 2-Aminothiazole).[1][2]

  • Solution: Check the Ligand Efficiency (LE) . PrATs often have high molecular weight but poor specific contacts. If LE < 0.3, discard.

  • Experimental Validation: Perform a detergent-based assay (e.g., with Triton X-100). If activity disappears with detergent, your hit was an aggregator, not a binder.

"The imine tautomer scores better."
  • Diagnosis: This is possible in pockets with specific glutamate residues.

  • Verification: Visually inspect the H-bond network. Does the imine =NH donate to a backbone carbonyl or sidechain carboxylate? If the geometry is perfect (angle ~180°), the result may be valid. However, always prioritize the amine form unless the score difference is > 2 kcal/mol.

References

  • Dasatinib Structural Basis: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • PAINS & PrATs: Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • 2-Aminothiazole Promiscuity: Devine, S. M., et al. (2015). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold." Journal of Medicinal Chemistry. Link

  • Tautomerism in Docking: Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design. Link

  • Kinase Hinge Binding Modes: Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics. Link

Sources

Bioanalysis of Aminothiazoles in Preclinical Samples by LC-MS/MS: A High-Fidelity Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dasatinib) and GPCR ligands. However, the bioanalysis of these compounds in preclinical matrices (plasma, urine, tissue) presents distinct challenges: basicity-induced peak tailing, susceptibility to phospholipid matrix effects, and potential oxidative instability. This guide provides a scientifically grounded workflow for developing robust LC-MS/MS assays for aminothiazoles, prioritizing Liquid-Liquid Extraction (LLE) for superior cleanliness and sensitivity over generic protein precipitation.

Introduction: The Chemical Context

To analyze an aminothiazole, one must first understand its behavior in solution.

  • Basicity: The thiazole nitrogen and the exocyclic amine render these molecules weak bases (pKa ~ 4–5 for the thiazole ring, often higher with substituents). In acidic LC mobile phases, they are positively charged, which is excellent for ESI+ sensitivity but detrimental to peak shape due to silanol interactions.

  • Polarity & Solubility: While the scaffold is aromatic, substituents often add significant polarity, making retention on C18 columns dependent on pH control.

  • Metabolic Liability: The 2-aminothiazole ring is susceptible to oxidative metabolism (formation of sulfoxides/sulfones) and, less commonly, ring opening.

Method Development Strategy

Do not rely on generic "crash and shoot" methods for critical PK studies. The following decision matrix outlines the logical flow for optimizing sensitivity and robustness.

MS/MS Source Optimization
  • Ionization Mode: Electrospray Ionization Positive (ESI+) is the default. The protonated molecule

    
     is almost invariably the precursor.
    
  • Fragmentation: Aminothiazoles exhibit characteristic fragmentation.[1]

    • Common Loss: Cleavage of the exocyclic amine bond or loss of HCN/HNC from the thiazole ring.

    • Example (Dasatinib): Precursor

      
       488.1 
      
      
      
      Product
      
      
      401.1 (Loss of piperazine fragment).
    • Guidance: Always select a quantifier transition that retains the thiazole core if possible to distinguish from metabolic cleavage products.

Chromatographic Logic (The pH Switch)

Standard low-pH mobile phases (0.1% Formic Acid) often cause peak tailing for aminothiazoles due to secondary interactions with residual silanols on the column stationary phase.

  • Recommendation: Use a High pH Mobile Phase if peak shape is poor.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8-9).

    • Mobile Phase B: Acetonitrile.[2]

    • Mechanism:[3] At high pH, the aminothiazole is neutral (deprotonated). This increases hydrophobicity (better retention on C18) and eliminates ionic interaction with silanols (sharper peaks). Note: ESI+ sensitivity may drop slightly compared to acidic conditions, but the gain in Signal-to-Noise (S/N) from sharper peaks usually compensates.

Sample Preparation Decision
  • Protein Precipitation (PPT): Acceptable for high-dose toxicity studies (µg/mL range). Risk: High phospholipid carryover causing ion suppression.[4]

  • Liquid-Liquid Extraction (LLE): Recommended for PK/PD. The basic nature of aminothiazoles allows them to be extracted into organic solvents at high pH, leaving phospholipids behind in the aqueous phase.

MethodDecision Start Start: Aminothiazole Analyte LogP Check LogP / Polarity Start->LogP HighLogP LogP > 1.5 (Lipophilic) LogP->HighLogP LowLogP LogP < 1.5 (Polar) LogP->LowLogP PrepChoice Select Sample Prep HighLogP->PrepChoice PPT Protein Precipitation (PPT) (Acetonitrile) LowLogP->PPT LLE difficult LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate/MTBE) PrepChoice->LLE Preferred for Cleanliness PrepChoice->PPT Quick/Dirty Matrix Matrix Effect Check (Monitor Phospholipids m/z 184) LLE->Matrix PPT->Matrix

Caption: Decision tree for selecting sample preparation based on analyte properties. LLE is preferred for minimizing matrix effects.

Detailed Protocol: High-Sensitivity LLE Workflow

This protocol is designed for rat/mouse plasma but is adaptable to human matrices. It utilizes a "pH-shift" extraction to maximize recovery and cleanliness.

Materials
  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g.,

    
    , 
    
    
    
    ) is mandatory to compensate for matrix effects.
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). MTBE is preferred for cleaner upper layers.

  • Buffer: 100 mM Ammonium Carbonate (pH ~9.0).

Step-by-Step Procedure
StepActionScientific Rationale
1 Aliquot 50 µL plasma into a 1.5 mL tube or 96-well plate.Small volume minimizes matrix load.
2 Add 10 µL Internal Standard working solution.Critical for tracking recovery and ionization efficiency.
3 Add 50 µL 100 mM Ammonium Carbonate (pH 9).Crucial Step: Basifies the plasma, ensuring the aminothiazole is uncharged (neutral) and drives it into the organic phase.
4 Vortex mix for 30 seconds.Equilibrates pH and IS.
5 Add 600 µL MTBE.Extracts the neutral analyte. Phospholipids largely remain in the aqueous plasma layer.
6 Shake/Vortex for 10 minutes (High speed).Ensures mass transfer between phases.
7 Centrifuge at 4,000 x g for 10 minutes at 4°C.Phase separation. Cooling compacts the protein/lipid pellet.
8 Transfer 500 µL of supernatant (organic layer) to a clean plate.Avoid touching the aqueous interface to prevent contamination.
9 Evaporate to dryness under

at 40°C.
Concentrates the sample.
10 Reconstitute in 100 µL Mobile Phase A/B (80:20).Matches initial LC gradient conditions to prevent peak distortion.
LLE Workflow Diagram

LLE_Workflow Sample Plasma Sample (50 µL) Buffer Add Base (NH4CO3, pH 9) Sample->Buffer Neutralize Analyte Solvent Add Solvent (MTBE) Buffer->Solvent Mix Vortex & Spin (Phase Separation) Solvent->Mix Transfer Transfer Organic Supernatant Mix->Transfer Lipids stay in Aqueous Dry Evaporate (N2 Gas) Transfer->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Caption: Liquid-Liquid Extraction (LLE) workflow designed to exclude phospholipids and maximize aminothiazole recovery.

Validation Criteria (FDA & ICH M10)

To ensure the method is "field-ready," it must pass specific criteria defined by the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10.

  • Selectivity: Analyze blank matrix from 6 individual sources. No interference >20% of the LLOQ response.

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Requirement: IS-normalized MF should be close to 1.0 with CV <15%.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation).

    • Requirement: Analyte peak in blank must be <20% of LLOQ.[5]

    • Aminothiazole Tip: These compounds are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to reduce carryover.

Troubleshooting & Common Pitfalls

The Phospholipid Trap

Aminothiazoles often co-elute with Phosphatidylcholines (PCs).

  • Symptom: Signal suppression varies between patients/animals; poor reproducibility.

  • Diagnosis: Monitor m/z 184

    
     184  (PC headgroup) in your MS method.
    
  • Fix: If using PPT, switch to LLE. If using LLE and lipids persist, use HybridSPE-Phospholipid plates.

Instability
  • Symptom: Loss of signal in processed samples over time.

  • Cause: Oxidation of the thiazole sulfur or amine.

  • Fix: Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the plasma during collection or processing. Keep autosampler temperature at 4°C.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][6] (2018).[3][6] Available at: [Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation.[3] (2022). Available at: [Link]

  • Furlong, M. T., et al. "A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma."[7] Journal of Pharmaceutical and Biomedical Analysis 58 (2012): 130-135. [Link]

  • Chambers, E., et al. "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates." Journal of Chromatography B 877.11 (2009): 1109-1113.

Sources

Troubleshooting & Optimization

Purification of crude 2-Aminothiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Aminothiazole-5-carbonitrile

Status: Active Ticket ID: PUR-TZ-5CN-001 Topic: Purification Protocols & Troubleshooting for Crude this compound CAS: 51640-52-9 Molecular Formula: C₄H₃N₃S

Module 1: Initial Assessment (Triage)

User Query: "My crude product is a dark brown/black solid. Is this normal, and how do I proceed?"

Technical Response: Yes, this is standard. The synthesis of 2-aminothiazoles (often via Hantzsch-type condensation of thiourea and


-halo-carbonyls) is prone to oxidative polymerization, generating dark "tar" byproducts. The crude material often contains unreacted thiourea, polymerized nitriles, and inorganic salts.

Diagnostic Decision Matrix: Before selecting a protocol, assess your crude material using the workflow below.

PurificationDecision Start Crude this compound ColorCheck Visual Inspection: Color/Texture? Start->ColorCheck Tarry Dark Brown/Black Sticky/Tarry ColorCheck->Tarry High Impurity Crystalline Yellow/Orange Defined Crystals ColorCheck->Crystalline Moderate Impurity MethodA Protocol A: Acid-Base Extraction (Removes bulk tar/thiourea) Tarry->MethodA MethodB Protocol B: Recrystallization (Ethanol) (Final Polish) Crystalline->MethodB PurityCheck Check Purity (TLC/HPLC) PurityCheck->MethodB If >90% but colored Done Pure Product (MP: ~205-208°C) PurityCheck->Done If >98% MethodA->PurityCheck MethodB->Done

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude quality.

Module 2: Primary Purification Protocols

Protocol A: Acid-Base "Swing" Extraction

Best For: Heavily contaminated, tarry, or black crude material. Mechanism: Exploits the basicity of the 2-amino group (


 for the conjugate acid) to dissolve the product in dilute acid, filtering out non-basic tars, then reprecipitating with base.

Safety Warning: The C-5 nitrile group is sensitive to hydrolysis. Do not boil in strong acid or base for extended periods.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in 10% HCl (aq) (approx. 10 mL per gram of crude). Stir at room temperature for 15–20 minutes.

    • Note: The product should dissolve as the hydrochloride salt. Black tarry lumps will likely remain undissolved.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the insoluble tars. The filtrate should be clear (yellow to orange).

  • Neutralization: Cool the filtrate to 0–5°C in an ice bath.

  • Precipitation: Slowly add saturated aqueous Sodium Bicarbonate (

    
    )  or Ammonium Hydroxide (
    
    
    
    )
    dropwise with vigorous stirring until pH
    
    
    8–9.
    • Observation: The product will precipitate as a tan/yellow solid.

  • Isolation: Filter the solid, wash with cold water (to remove salts and residual thiourea), and dry under vacuum.

AcidBaseFlow Crude Crude Mixture (Amine + Neutral Tars) AcidStep Add 10% HCl (Protonation) Crude->AcidStep Filter Filtration AcidStep->Filter Filtrate Filtrate: Amine-H+ Cl- (Soluble) Filter->Filtrate Residue Residue: Neutral Tars (Discard) Filter->Residue BaseStep Add NH4OH (Deprotonation) Filtrate->BaseStep precipitate Precipitate: Pure Free Base BaseStep->precipitate

Figure 2: Chemical logic of the Acid-Base purification method.[1]

Protocol B: Recrystallization (Polishing)

Best For: Semi-pure material (yellow/orange) requiring final purification to >98%. Solvent System: Ethanol (EtOH) or Ethanol/Water.[2]

Step-by-Step Methodology:

  • Solvent Choice: Use Ethanol (95% or absolute) .

    • Why: 2-Aminothiazoles typically show steep solubility curves in lower alcohols (soluble hot, insoluble cold).

  • Dissolution: Place the solid in a flask and add the minimum amount of boiling ethanol required to dissolve it.

  • Decolorization (Optional but Recommended):

    • If the solution is dark, add Activated Charcoal (approx. 5-10 wt% of crude mass).

    • Boil for 2–3 minutes (do not prolong to avoid hydrolysis).

    • Filter hot through a pre-warmed Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the crystals. Wash with a small volume of ice-cold ethanol.

Expected Yield: 60–80% recovery. Target Melting Point: 205–208°C [1].

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent sulfur smell and tests positive for thiourea. How do I remove it?

  • Cause: Thiourea is used in excess during synthesis and can co-precipitate.

  • Fix: Thiourea is highly water-soluble.

    • Suspend your product in warm water (40°C) .

    • Stir for 30 minutes.

    • Filter and wash copiously with water.[3]

    • Verification: Thiourea moves very slowly on Silica TLC (high polarity). Check TLC (10% MeOH in DCM) to confirm removal.

Q2: I see a new spot on TLC after recrystallization. Did I degrade my compound?

  • Analysis: If the new spot is more polar (lower

    
    ), you likely hydrolyzed the nitrile (
    
    
    
    ) to the amide (
    
    
    ) or acid (
    
    
    ).
  • Prevention: This happens if the recrystallization solvent was too acidic or if heating was prolonged. Ensure your ethanol is neutral. Avoid boiling for >10 minutes.

Q3: The product is not precipitating during the Acid-Base step.

  • Troubleshooting:

    • pH Check: Ensure the final pH is >8. The amine salt will not deprotonate if the solution is still acidic.

    • Volume: If you used too much water during the acid extraction, the free base might remain dissolved (aminothiazoles have moderate water solubility).

    • Fix: Concentrate the aqueous solution under vacuum (Rotavap) at <40°C to half volume, then cool and re-adjust pH.

Module 4: Data & Properties Summary

PropertyValue/DescriptionRelevance to Purification
Physical State Solid (Crystalline)Allows for filtration and recrystallization.[4]
Color Yellow to Reddish-BrownDarker colors indicate oxidation/polymerization.
Melting Point 205–208°C [1]Key indicator of purity. Broad range = impure.
Solubility (Water) Low (Cold), Moderate (Hot)Allows for water washing to remove thiourea.
Solubility (Acid) High (forms salt)Enables acid-base extraction.
pKa (Amine) ~5.3 (Conjugate acid)Requires pH > 6-7 to precipitate fully.

References

  • US Patent 4,324,899A . 2-Amino-5-cyanothiazoles and their preparation. (1982). Example 1 describes the isolation and recrystallization from ethanol/charcoal.

  • US Patent 7,408,069B2 . Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Discusses purification of related aminothiazoles via recrystallization in alcohols.

  • PubChem Compound Summary . 2-Amino-5-cyanothiazole (CID 2783226). National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound. It is classified as an irritant and potentially toxic.

Sources

Technical Support Center: Recrystallization of 2-Amino-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RX-TZ-5CA-001 Subject: Solvent Selection & Troubleshooting for Thiazole Derivative Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Physicochemical Challenge

You are likely encountering difficulties because 2-amino-thiazole-5-carboxylic acid (ATCA) derivatives possess a "Dr. Jekyll and Mr. Hyde" solubility profile.

  • The Zwitterionic Trap: The free acid form exists in a zwitterionic equilibrium between the basic 2-amino group and the acidic 5-carboxylic moiety. This creates a high crystal lattice energy, making it insoluble in non-polar solvents (Hexane, DCM) and difficult in polar protic solvents (Methanol, Water) unless pH is manipulated.

  • The "Oiling Out" Phenomenon: Thiazole intermediates, particularly esters, often have melting points near the boiling point of common solvents. If the impurity profile lowers the melting point slightly (freezing point depression), the compound separates as a liquid (oil) rather than a crystal.[1]

This guide provides a logic-driven approach to selecting the correct solvent system and rescuing failed crystallizations.

Module 1: Solvent Selection Matrix

Senior Scientist Note: Do not use a "one size fits all" approach. Your derivative's functional group at the C5 position dictates the solvent strategy.

Decision Logic: Solvent Compatibility Table
Derivative TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanism of Action
Ethyl/Methyl Esters Ethanol (95%) Water Standard Polarity Shift: The ester is soluble in hot EtOH; water disrupts the solvation shell, forcing the hydrophobic thiazole core to stack.
Ethyl/Methyl Esters Ethyl Acetate Hexanes / Heptane Lipophilic Balance: Best for derivatives with greasy alkyl side chains at C4.
Free Carboxylic Acid DMF or DMSO Water Dipolar Aprotic Solvation: Breaks strong intermolecular H-bonds. Water acts as a harsh anti-solvent.
Free Carboxylic Acid Aq. Acetic Acid (pH Adjustment) Protonation: Solubilizes the ring nitrogen. Cooling or neutralizing precipitates the zwitterion.
Amides Methanol Diethyl Ether H-Bond Network: Methanol solvates the amide; Ether reduces the dielectric constant to induce nucleation.

Module 2: Visualizing the Workflow

Workflow A: Solvent System Selection Logic

SolventSelection Start Start: Analyze Derivative CheckGroup Check C5 Functional Group Start->CheckGroup IsEster Ester (-COOEt / -COOMe) CheckGroup->IsEster IsAcid Free Acid (-COOH) CheckGroup->IsAcid SolubilityCheck Soluble in hot EtOH? IsEster->SolubilityCheck AcidPath System C: Acid/Base Reprecipitation (Dissolve in NaOH -> Filter -> Acidify) IsAcid->AcidPath PathA System A: Ethanol / Water SolubilityCheck->PathA Yes PathB System B: Ethyl Acetate / Hexane SolubilityCheck->PathB No (Too Lipophilic)

Figure 1: Decision tree for selecting the initial purification strategy based on the chemical nature of the thiazole derivative.

Module 3: Troubleshooting "Oiling Out"

The Issue: You cool your hot solution, and instead of white needles, a yellow/brown oil separates at the bottom. The Cause: The solution hit the "Liquid-Liquid Phase Separation" (LLPS) boundary before the "Solid-Liquid" solubility curve. This is common when the product is impure or the cooling is too rapid.

The Rescue Protocol (Dual-Solvent Displacement)
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol). This shifts the composition away from the LLPS boundary.

  • Seed at High Temp: Add a seed crystal while the solution is still hot (just below boiling).

  • Insulate: Wrap the flask in foil or a towel. Allow it to cool to room temperature over 4–6 hours. Do not use an ice bath yet.

  • Agitation: Stir slowly (magnetic stir bar) during cooling. This prevents oil droplets from coalescing and encourages nucleation on the seed crystal.

Module 4: Experimental Protocols

Protocol A: Recrystallization of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Best for: Ester derivatives with moderate impurities.[2]

  • Dissolution: Place 5.0 g of crude ester in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 15 mL of Ethanol (95%) . Heat to reflux (approx. 78°C).

  • Clarification (Crucial): If the solution is dark/black (common with thiazoles due to sulfur oxidation), add 0.5 g Activated Charcoal . Boil for 2 minutes. Filter hot through a pre-warmed Celite pad.

  • Nucleation: Return filtrate to boil. Add warm water dropwise until a persistent turbidity (cloudiness) is observed.

  • Clearance: Add 0.5 mL of Ethanol to clear the turbidity.

  • Crystallization: Allow to cool to room temperature undisturbed. Then, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter under vacuum. Wash with cold 50% Ethanol/Water.

Protocol B: Purification of 2-amino-thiazole-5-carboxylic acid (Free Acid)

Best for: The zwitterionic final product which is insoluble in most organics.

  • Alkaline Dissolution: Suspend the crude acid in 1M NaOH (approx. 10 mL per gram). The solid should dissolve as the carboxylate salt forms.

  • Filtration: Filter this aqueous solution to remove insoluble organic byproducts (starting materials or decarboxylated species).

  • Controlled Precipitation:

    • Place the filtrate in a beaker with vigorous stirring.

    • Slowly add Glacial Acetic Acid or 1M HCl dropwise.

    • Target pH: Monitor pH. The product typically precipitates massively at pH 4.0–5.0 (near isoelectric point).

  • Digestion: Heat the slurry to 60°C for 30 minutes (Ostwald ripening) to convert amorphous precipitate into filterable crystals.

  • Wash: Filter and wash efficiently with water, then Acetone (to remove water), and dry.

Module 5: Impurity Profiling (FAQ)

Q: My crystals are black/brown even after recrystallization.

  • A: Thiazoles are prone to oxidative polymerization. You must use Activated Charcoal during the hot filtration step. If charcoal fails, perform a "plug filtration" (dissolve in EtOAc, pass through a short pad of silica gel, then recrystallize).

Q: I have low recovery yield (<50%).

  • A: You likely used too much solvent. Thiazoles have steep solubility curves. Alternatively, the "Anti-Solvent" (Water) was added too fast, causing the product to crash out as amorphous powder rather than crystals, trapping mother liquor.

Q: Can I use Acetone?

  • A: Acetone is risky for primary amines (2-amino group). It can form a Schiff base (imine) impurity with the amine under heat/acidic conditions. Stick to Ethanol or Ethyl Acetate.

References

  • Synthesis and Recrystallization of Thiazole Esters

    • Source: TCI Chemicals & PubChem D
    • Context: Confirms solubility of ethyl 2-amino-4-methylthiazole-5-carboxylate in hot ethanol and ethyl acet
    • URL:

  • Purification of Thiazole Carboxylic Acids (Patent)

    • Title: Preparation of 2-amino-thiazole-5-carboxylic-acid deriv
    • Context: Describes the acid/base precipitation method and recrystallization
    • URL:

  • Oiling Out Mechanisms & Solutions

    • Source: Mettler Toledo Process Chemistry.
    • Context: Technical explanation of liquid-liquid phase separation (LLPS)
    • URL:

  • General Thiazole Synthesis & Properties

    • Title: Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[2][3]

    • Source: Taylor & Francis Online (Synthetic Communic
    • Context: Details the use of Ethanol/Water and Ethyl Acetate for recrystallizing 2-aminothiazole deriv
    • URL:

Sources

Technical Support Center: Purification of 2-Aminothiazole Derivatives

[1]

Status: Operational Topic: Column Chromatography & Purification Workflows Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists

Introduction

Welcome to the 2-Aminothiazole Purification Support Center. This scaffold is a "privileged structure" in medicinal chemistry, commonly synthesized via the Hantzsch thiazole synthesis (condensation of

1

However, purifying these reaction mixtures is notoriously difficult due to three converging factors:

  • Basicity: The thiazole nitrogen and the exocyclic amine (pKa ~5.36) interact strongly with acidic silanols on silica gel, causing severe tailing.

  • Polarity: High polarity leads to poor solubility in non-polar mobile phases (e.g., Hexanes), complicating sample loading.

  • Chemo-reactivity: The primary amine is nucleophilic, posing stability risks with certain solvents (e.g., acetone).

This guide provides self-validating protocols to resolve these specific failure modes.

Part 1: Troubleshooting & FAQs
Issue 1: Peak Tailing & Streaking

Q: My product streaks from the baseline to the solvent front on silica TLC and column. How do I fix this?

A: This is caused by the acid-base interaction between the basic 2-aminothiazole and the acidic silanol groups (

The Fix: You must mask the silanol sites using a mobile phase modifier.

  • Standard Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH

    
    OH)  to your mobile phase.
    
  • Mechanism: The modifier (TEA) is more basic than your product. It preferentially binds to the silanol sites, creating a "shield" that allows your product to elute as a sharp band.

TailingMechanismcluster_0Standard Silica (Problem)cluster_1Basified Silica (Solution)SilanolAcidic Silanol (Si-OH)InteractionStrong H-Bonding(Drag/Tailing)Silanol->InteractionProduct2-AminothiazoleProduct->InteractionSilanol_BAcidic Silanol (Si-OH)TEATriethylamine (TEA)Silanol_B->TEABlocked by ModifierProduct_B2-AminothiazoleElutionFree Elution(Sharp Peak)Product_B->Elution

Figure 1: Mechanism of amine tailing on silica and the competitive inhibition effect of Triethylamine (TEA).

Issue 2: Solubility & Sample Loading

Q: My crude solid does not dissolve in DCM or Hexane/EtOAc. If I load it as a suspension, the column clogs. What should I do?

A: 2-Aminothiazoles are crystalline and highly polar. Liquid loading with a suspension yields poor separation because the "undissolved" particles slowly leach into the column, creating a "ghost peak" that never ends.

The Fix: Use the Dry Loading (Solid Load) technique.

  • Dissolve the crude mixture in MeOH or Acetone (see warning below regarding acetone).

  • Add silica gel (ratio 1:2 crude to silica).

  • Evaporate to dryness on a rotovap.

  • Load the resulting free-flowing powder onto the top of the column.

Critical Warning (Acetone): Do NOT use acetone if you plan to store the mixture or heat it. Primary amines can react with acetone to form Schiff bases (imines) , appearing as a new impurity spot [1]. For 2-aminothiazoles, this is slow but possible. Methanol/DCM is safer for loading.

Issue 3: Co-elution with Thiourea

Q: I have a spot just below my product that won't separate. It's likely unreacted thiourea. How do I remove it?

A: Thiourea is highly polar and often co-elutes with aminothiazoles in MeOH/DCM systems.

The Fix:

  • Aqueous Wash (Pre-Column): Thiourea is much more water-soluble than most substituted aminothiazoles. Dissolve crude in EtOAc and wash 3x with water or brine before the column.

  • Change Selectivity: If washing fails, switch to Amino-functionalized Silica or Neutral Alumina . These phases interact differently with the thiourea sulfur than standard silica does.

Part 2: Validated Experimental Protocols
Protocol A: The "Basified Silica" Column

Use this for standard purification of tailing amines.

  • Mobile Phase Prep: Prepare your eluent (e.g., 5% MeOH in DCM). Add 1% v/v Triethylamine (TEA) .

    • Validation: Check pH of the solvent; it should be basic (~pH 9-10).

  • Column Slurry: Slurry pack the silica using the TEA-containing solvent.[2]

    • Why? You must pre-saturate the silica. Adding TEA only to the sample is insufficient; the column needs to be equilibrated.

  • Flush: Run 2 column volumes (CV) of the mobile phase through the column before loading the sample.

  • Elution: Run the column.

  • Post-Column Workup: TEA has a high boiling point (89°C) relative to DCM but forms an azeotrope. To remove residual TEA from your product:

    • Evaporate thoroughly on a high-vacuum manifold.

    • Alternative: Dissolve combined fractions in EtOAc and wash with saturated NaHCO

      
       (removes salts) or water.
      
Protocol B: Decision Matrix for Stationary Phase

Use the following logic flow to select the correct stationary phase based on your specific impurity profile.

DecisionMatrixStartStart: Crude Reaction MixtureSolubilityCheckIs product soluble in DCM?Start->SolubilityCheckMethodALiquid Load: DCM/MeOHSolubilityCheck->MethodAYesMethodBSolid Load (Dry Load)SolubilityCheck->MethodBNoTailingCheckDoes it tail on TLC (Silica)?AcidSensitiveIs product acid sensitive?TailingCheck->AcidSensitiveYesStandardSilicaStandard SilicaTailingCheck->StandardSilicaNoSilicaTEASilica + 1% TEAAcidSensitive->SilicaTEANo (Use Modifier)AluminaNeutral AluminaAcidSensitive->AluminaYes (High Risk)MethodA->TailingCheckMethodB->TailingCheck

Figure 2: Decision matrix for selecting loading technique and stationary phase.

Part 3: Data & Reference Tables
Table 1: Recommended Solvent Systems

Based on Rf values for typical 2-aminothiazoles (Polarity Index).

Solvent SystemComposition (v/v)ModifierApplication
DCM / MeOH 95:5 to 90:101% TEAStandard. Best for most derivatives.
EtOAc / Hex 50:50 to 100:01% TEALow Polarity. Only for lipophilic derivatives (e.g., 4-phenyl substituted).
DCM / Acetone 90:10NoneAvoid. Risk of imine formation [1].
CHCl

/ MeOH
90:101% NH

OH
High Polarity. Use if DCM fails to elute product.
Table 2: Key Properties
PropertyValueImplication for Chromatography
pKa (Conj. Acid) ~5.36 [2]Weakly basic. Requires basic modifier to prevent silanol binding.
Boiling Point 117°C (dec)Non-volatile. Safe to rotovap solvents.
UV Absorption strong < 300nmEasily detectable by UV detector.
References
  • Sigma-Aldrich. 2-Aminothiazole Product Specification & Handling. (Warning regarding compatibility with ketones/aldehydes).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from PubChem.[3]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed explanation of the "2 pH rule" and amine-functionalized silica).

  • BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. (Context on impurities like thiourea).

Technical Support Center: Optimization of 2-Aminothiazole-5-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ATA-5-OPT Assigned Specialist: Senior Application Scientist Context: Synthesis of Dasatinib Intermediates & Scaffold Optimization

Executive Summary & Route Selection

The synthesis of 2-aminothiazole-5-carboxamide is a critical workflow, most notably as a precursor for tyrosine kinase inhibitors like Dasatinib (Sprycel). While the Hantzsch thiazole synthesis is the "textbook" method, standard protocols often suffer from low yields (<50%), formation of tarry polymers, and difficult purification due to the high polarity of the product.

To maximize yield and reproducibility, we recommend the "Masked Carbonyl" Route via Ethyl 3-ethoxyacrylate . This pathway avoids the instability of isolated


-halo- 

-dicarbonyls.
The Recommended Pathway (High-Yield Protocol)

We separate the synthesis into two modular phases to allow for intermediate purification, which is crucial for removing colored impurities.

  • Phase 1 (Cyclization): In situ bromination of ethyl 3-ethoxyacrylate followed by condensation with thiourea.

  • Phase 2 (Amidation): Ammonolysis of the resulting ester to the primary amide.

Phase 1: The Hantzsch Cyclization (Ester Synthesis)

Objective: Synthesize Ethyl 2-aminothiazole-5-carboxylate . Target Yield: >85% Purity: >98% (HPLC)

The Mechanism & Logic

Standard Hantzsch synthesis uses ethyl 2-chloro-3-oxopropanoate. However, this reagent is unstable and prone to self-condensation (polymerization), leading to dark reaction mixtures.

The Fix: Use Ethyl 3-ethoxyacrylate .[1] It acts as a stable "masked" aldehyde. When treated with N-Bromosuccinimide (NBS) in aqueous media, it generates the reactive


-bromoaldehyde species in situ, which is immediately trapped by thiourea before it can polymerize.
Optimized Protocol
  • Reagents: Ethyl 3-ethoxyacrylate (1.0 eq), NBS (1.05 eq), Thiourea (1.0 eq).

  • Solvent System: THF:Water (1:1) or 1,4-Dioxane:Water (1:1). Water is critical for the NBS mechanism.

Step-by-Step:

  • Bromination: Dissolve Ethyl 3-ethoxyacrylate in THF/Water. Cool to -5°C. Add NBS portion-wise over 30 minutes.

    • Checkpoint: The solution should remain yellow/orange. If it turns black, temperature control failed.

  • Activation: Stir at room temperature (RT) for 1 hour.

  • Cyclization: Add Thiourea in one portion. Heat to 80°C for 1-2 hours.

  • Workup (The Yield Saver):

    • Cool to RT.

    • Add concentrated aqueous Ammonia (NH4OH) until pH

      
       8-9.
      
    • Crucial: The product precipitates as a solid. Do not extract with DCM yet. Filter the solid, wash with water, and dry.[1]

    • Why? The free base is poorly soluble in water but the salt is soluble. Neutralization crashes out the product.

Troubleshooting Phase 1
SymptomProbable CauseCorrective Action
Black/Tarry Reaction Mixture Thermal decomposition of the aldehyde intermediate.Ensure temperature is <0°C during NBS addition. Switch solvent to Dioxane/Water to buffer exotherms.
Low Yield (No Precipitate) Product trapped as HBr salt.The reaction generates HBr. You must neutralize with ammonia or NaOAc to liberate the free base (precipitate).
Product is Sticky/Gum Incomplete bromination or wet filter cake.Recrystallize from Ethanol (95%). Ensure the intermediate is fully dried before Phase 2.

Phase 2: Ammonolysis (Ester Amide)

Objective: Convert Ethyl 2-aminothiazole-5-carboxylate to 2-aminothiazole-5-carboxamide . Target Yield: >90%

The Challenge

Direct ammonolysis of thiazole esters is kinetically slow because the thiazole ring is electron-withdrawing, making the ester carbonyl less electrophilic than expected. Using aqueous ammonia often leads to hydrolysis (Acid formation) rather than amidation.

Optimized Protocol

Reagents: 7N Ammonia in Methanol (excess). Catalyst: Sodium Methoxide (0.1 eq) - Optional but recommended for speed.

Step-by-Step:

  • Suspend the Ester from Phase 1 in Methanol (5 volumes).

  • Add 7N NH3 in Methanol (10-20 eq).

  • Seal the vessel. Pressure is required.

  • Heat to 50-60°C for 12-24 hours.

  • Workup: Cool to 0°C. The primary amide product is much less soluble in methanol than the ester. It will crystallize out. Filter and wash with cold methanol.

Visualizing the Pathway & Logic

The following diagram illustrates the critical decision points and chemical flow for the optimized synthesis.

ThiazoleSynthesis Start Precursor Selection: Ethyl 3-ethoxyacrylate Bromination Step 1: In-situ Bromination (NBS, THF/H2O, -5°C) Start->Bromination Cyclization Step 2: Hantzsch Cyclization (Thiourea, 80°C) Bromination->Cyclization Intermediate: alpha-bromoaldehyde Tar Risk: Polymerization/Tar (If Temp > 0°C during NBS) Bromination->Tar Uncontrolled Exotherm Isolation CRITICAL STEP: Neutralization (pH 8) & Filtration Cyclization->Isolation Ester Intermediate: Ethyl 2-aminothiazole-5-carboxylate Isolation->Ester Ammonolysis Step 3: Ammonolysis (7N NH3/MeOH, Sealed Tube) Ester->Ammonolysis Target Target: 2-aminothiazole-5-carboxamide Ammonolysis->Target Hydrolysis Risk: Hydrolysis to Acid (If Aqueous NH3 used) Ammonolysis->Hydrolysis Water present

Caption: Optimized synthetic workflow distinguishing the stable ester intermediate from high-risk failure points (red).

Frequently Asked Questions (Troubleshooting)

Q1: Why is my final product melting point lower than the literature value (196-198°C)?

A: You likely isolated the Hydrobromide (HBr) salt or a partial salt mixture. The Hantzsch reaction produces HBr. If you did not neutralize to pH 8-9 during workup, the amine on the thiazole remains protonated.

  • Verification: Dissolve a small amount in water and add AgNO3. A precipitate indicates halides (salt form).

  • Fix: Resuspend in water, adjust pH to 9 with Na2CO3, stir for 30 mins, and refilter.

Q2: Can I do this in "One Pot" without isolating the ester?

A: Yes, but it is not recommended for high purity.

  • Method: You can react the crude ester mixture directly with ammonia.

  • Risk:[1][2] The NBS byproducts (succinimide) and unreacted thiourea sulfur species will contaminate the final amide crystallization, leading to a yellow/brown product that is very difficult to bleach. Isolating the ester acts as a purification gate.

Q3: I am scaling up to 100g. What safety concerns exist?

A:

  • Exotherm: The reaction of NBS with the acrylate is exothermic. On a large scale, active cooling is mandatory.

  • Pressure: The ammonolysis step generates significant ammonia pressure at 60°C. Use a rated autoclave or pressure reactor, not standard glassware.

Q4: My yield is 40%. Where did the rest go?

A: Check your Mother Liquor . The 2-aminothiazole-5-carboxamide is somewhat polar. If you washed the filter cake with excessive amounts of methanol or water, you likely dissolved your product.

  • Recovery: Concentrate the mother liquor to 20% volume and cool to 0°C to crop a second batch.

References

  • Dasatinib Intermediate Synthesis: ChemicalBook. "Ethyl 2-aminothiazole-5-carboxylate synthesis." (Describes the NBS/Thiourea route). Link

  • Solid Phase & Library Synthesis: National Institutes of Health (PubMed). "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization." (Validates the cyclization mechanism). Link

  • Optimization of Hantzsch Reaction: RSC Advances. "A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis." (Discusses Hantzsch modifications). Link

  • Process Chemistry Patent: Google Patents. "Process and intermediates for the preparation of dasatinib (EP2918584A1)." (Industrial scale conditions for the ester). Link

Sources

Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the nuances of this synthesis, optimize your reaction conditions, and overcome common challenges.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone in heterocyclic chemistry for the construction of the thiazole ring system—a prevalent scaffold in many pharmaceutical agents.[1] The reaction classically involves the condensation of an α-haloketone with a thioamide.[1] While often described as a high-yielding and straightforward procedure, subtle variations in substrates and conditions can significantly impact the outcome.[2] This guide provides a deep dive into the mechanistic underpinnings of the reaction, offering logical, cause-and-effect-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Hantzsch thiazole synthesis.

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A1: The reaction proceeds through a multistep pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone via an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration and loss of a hydrogen halide (HX) molecule leads to the formation of the aromatic thiazole ring.[2][3] The aromaticity of the final product is a significant driving force for this reaction.[3]

Q2: My reaction mixture remains a solution, but the literature says the product should precipitate. What should I do?

A2: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which can be soluble in the reaction solvent, such as methanol.[3] To induce precipitation, a weak base like sodium carbonate or sodium bicarbonate solution is typically added during the workup to neutralize the salt and form the free, neutral thiazole, which is often insoluble in aqueous media.[2][3]

Q3: What are the most common solvents used for this reaction?

A3: Alcohols, particularly methanol and ethanol, are the most frequently used solvents for the Hantzsch synthesis due to their ability to dissolve the starting materials and facilitate the reaction, often with gentle heating.[2][4] However, greener and alternative solvent systems, including water and ionic liquids, have also been successfully employed to improve reaction rates and simplify workup procedures.[5][6]

Q4: Is heating always necessary for the Hantzsch synthesis?

A4: While gentle heating is common to ensure the reaction proceeds at a reasonable rate, it is not always strictly necessary.[3] Alternative energy sources like ultrasound and microwave irradiation have been shown to promote the reaction efficiently, often at room temperature and with significantly reduced reaction times.[4][7] Some solvent-free approaches also proceed rapidly without external heating.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Low yields are a common frustration. The following workflow can help you diagnose and resolve the issue.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Workflow for troubleshooting low yields.
  • Causality & Solutions:

    • Degradation of α-Haloketones: α-Haloketones can be lachrymators and are often reactive and unstable.[9] If they have been stored for a long time or exposed to moisture, they may have degraded. It is advisable to use freshly prepared or purified α-haloketones.

    • Thioamide Impurities: The purity of the thioamide is crucial. Impurities can interfere with the reaction. Recrystallization or chromatographic purification of the thioamide may be necessary.

    • Suboptimal Reaction Conditions: The classic conditions (e.g., refluxing in ethanol) may not be optimal for all substrates. Electron-withdrawing groups on the reactants can slow down the reaction, requiring longer reaction times or higher temperatures.[10] Conversely, highly reactive substrates might benefit from lower temperatures to minimize side reactions. A systematic optimization of temperature, reaction time, and solvent is recommended.

    • Catalyst Consideration: For sluggish reactions, the addition of a catalyst can be beneficial. Both homogeneous and heterogeneous catalysts have been employed to improve yields and reaction rates.[11] For instance, silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst.[4]

Problem 2: Formation of Multiple Products (Regioselectivity Issues)

When using N-monosubstituted thioureas, the formation of isomeric products can be a significant issue, leading to purification challenges.

  • Causality & Solutions:

    • Ambident Nucleophilicity: N-monosubstituted thioureas are ambident nucleophiles, meaning that either the sulfur or the nitrogen atom can initiate the attack on the α-haloketone. While the reaction in neutral solvents typically leads exclusively to the 2-(N-substituted amino)thiazoles, acidic conditions can promote the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[12]

    • Controlling Regioselectivity: To favor the formation of the desired 2-amino substituted thiazole, it is crucial to maintain neutral or slightly basic reaction conditions. If acidic conditions are necessary for other reasons, be prepared for the formation of isomers and the need for careful chromatographic separation.

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Influence of pH on regioselectivity.
Problem 3: Difficult Purification

While the product often precipitates from the reaction mixture, in some cases, it may remain in solution or be contaminated with byproducts, making purification difficult.

  • Causality & Solutions:

    • Product Solubility: If your product is soluble in the reaction mixture even after neutralization, you will need to perform an extraction. After neutralizing the reaction mixture, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Persistent Impurities: If simple filtration or extraction does not yield a pure product, column chromatography is the most effective purification method. A solvent system of ethyl acetate and hexanes is a good starting point for many thiazole derivatives.[2]

    • Salts: The presence of salts can sometimes complicate purification. Ensure that the neutralization step is complete and consider washing the crude product with water to remove any inorganic salts.[3]

Optimized Experimental Protocols

Below are a standard protocol and an optimized, environmentally benign protocol for the synthesis of 2-amino-4-phenylthiazole.

Protocol 1: Standard Hantzsch Thiazole Synthesis[2]

This protocol is a classic example of the Hantzsch synthesis.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow it to cool to room temperature.

  • Neutralization and Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. The product should precipitate as a solid.

  • Isolation: Filter the mixture through a Büchner funnel, washing the filter cake with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.

Protocol 2: Ultrasound-Assisted, Catalyst-Mediated Synthesis[4][7]

This protocol offers a greener and more efficient alternative to the standard method.

  • Reaction Setup: In a suitable vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid (SiW·SiO2).

  • Solvent Addition: Add a mixture of ethanol and water (1:1, 5 mL).

  • Sonication: Place the vessel in an ultrasonic bath at room temperature and irradiate for the required time (typically shorter than conventional heating). Monitor the reaction by TLC.

  • Workup: Upon completion, the catalyst can be recovered by filtration. The filtrate is then concentrated, and the product is isolated, often by simple filtration after neutralization as in Protocol 1, or by extraction.

Data Summary and Comparison

The choice of reaction conditions can significantly affect the outcome of the Hantzsch synthesis. The following table summarizes some key parameters and their impact.

ParameterConventional MethodOptimized MethodsRationale for Optimization
Energy Source Thermal Heating (reflux)Ultrasound, MicrowaveFaster reaction rates, often at lower temperatures, leading to cleaner reactions and energy savings.[4][7]
Solvent Organic (e.g., Methanol, Ethanol)Aqueous systems, Ionic LiquidsReduced environmental impact and potentially simplified workup.[5][6]
Catalyst Often noneHeterogeneous (e.g., SiW·SiO2), Phase TransferIncreased reaction rates, milder conditions, and potential for catalyst recycling.[4][11]
Reaction Time 30 minutes to several hoursMinutes to a few hoursIncreased efficiency and throughput.[4][8]
Yields Generally good to highOften improved, excellent yieldsMore efficient conversion of starting materials to product.[4]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1736. Available at: [Link]

  • Mohurle, S., & Maiti, B. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31699-31720. Available at: [Link]

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Yusof, N. S. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Chemistry, 23(1), 33-46. Available at: [Link]

  • Rana, K., et al. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1(1), 1-10. Available at: [Link]

  • Singh, A., et al. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3334-3341. Available at: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1736. Available at: [Link]

  • Organic Chemistry Explained. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Phosphorus, Sulfur, and Silicon and the Related Elements, 1-28. Available at: [Link]

  • Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 49. Available at: [Link]

  • Mohurle, S., & Maiti, B. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31699-31720. Available at: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1736. Available at: [Link]

  • Saha, R., et al. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14757-14777. Available at: [Link]

  • Saha, R., et al. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(10), 100167. Available at: [Link]

  • Thiazolium Ionic Liquids, Synthesis, Properties, and Applications. (2014). Thiazole and Its Derivatives, 1-105. Available at: [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available at: [Link]

  • Gomha, S. M., et al. (2020). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. RSC Advances, 10(49), 29381-29390. Available at: [Link]

  • Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. Available at: [Link]

  • Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(38), 34835-34848. Available at: [Link]

  • Process for preparing thiazole derivatives. (2017). Google Patents.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. Available at: [Link]

  • Mohurle, S., & Maiti, B. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31699-31720. Available at: [Link]

Sources

Technical Support Center: Storage & Handling of 2-Aminothiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 51640-52-9 Formula: C₄H₃N₃S Molecular Weight: 125.15 g/mol Physical State: Pale yellow to brown solid

Part 1: Critical Storage Protocols

The "Golden Standard" for Long-Term Stability

Question: I just received a shipment. How do I ensure this compound remains stable for my upcoming high-throughput screening?

The Technical Reality: 2-Aminothiazole-5-carbonitrile is a functionalized heterocycle containing both a nucleophilic amine and an electrophilic nitrile group. This "push-pull" electronic system makes the compound susceptible to two primary degradation pathways:

  • Oxidative Dimerization: The C-2 amine is prone to oxidation, leading to the formation of azo-linkages or radical-mediated dimers, typically observed as a color shift from pale yellow to dark brown.

  • Nitrile Hydrolysis: Exposure to atmospheric moisture, particularly in the presence of trace acid/base impurities, can hydrolyze the nitrile (-CN) to an amide (-CONH₂) or carboxylic acid (-COOH).

Required Storage Workflow

To mitigate these risks, you must disrupt the Activation Energy (Ea) required for these degradation pathways.

StorageProtocol Figure 1: Critical Decision Path for Compound Intake and Storage. Arrival Shipment Arrival Inspect Visual Inspection (Reject if Dark Brown) Arrival->Inspect Environment Atmosphere Control (Flush with Argon/N2) Inspect->Environment Pass Temp Thermal Control (Store at 2-8°C) Environment->Temp Daily Use LongTerm Long-Term Storage (-20°C Recommended) Temp->LongTerm > 1 Week Storage

Protocol Steps:

  • Desiccation is Non-Negotiable: Store the primary vial inside a secondary container (desiccator) with active silica gel or Drierite.

  • Inert Atmosphere: If the septum is punctured, flush the headspace with Argon or Nitrogen before resealing. The amine group is sensitive to atmospheric oxygen.

  • Temperature:

    • Short-term (<1 month): 2-8°C (Refrigerated).

    • Long-term (>1 month): -20°C. Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid (hygroscopic shock).

Part 2: The DMSO Instability Trap (Critical Troubleshooting)

Question: My biological assay results are inconsistent. The IC50 shifted 10-fold after using a DMSO stock solution prepared last week. Why?

Root Cause Analysis: This is the most common failure mode with 2-aminothiazoles. Do not store DMSO stock solutions at Room Temperature. Research indicates that 2-aminothiazoles in DMSO are chemically unstable. The solvent can facilitate nucleophilic attack or oxidative coupling, leading to a "soup" of decomposition products that may act as PAINS (Pan-Assay Interference Compounds), giving false positives or masking activity.

Solubility & Stability Data Table
SolventSolubility (Approx.)[1][2][3]Stability RatingRecommendation
DMSO > 50 mg/mLLow (at RT)Prepare Fresh. Use within 4 hours or freeze immediately at -20°C.
Methanol SolubleModerateGood for transfers; evaporate before biological use.
Water < 0.1 mg/mLHigh (if pH neutral)Poor solubility limits utility. Requires co-solvent.
DMF SolubleModerateAlternative to DMSO, but harder to remove.
The Stock Solution Decision Tree

Follow this logic to prevent experimental artifacts:

DMSO_Stability Figure 2: DMSO Stock Solution Handling Protocol to prevent artifactual data. Start Dissolve in DMSO Usage Immediate Use (< 4 Hours)? Start->Usage Proceed Proceed to Assay Usage->Proceed Yes Storage Storage Required? Usage->Storage No Freeze Freeze at -20°C or -80°C (Single Freeze-Thaw Only) Storage->Freeze Recommended Bench Leave on Bench (RT) Storage->Bench Avoid Fail STOP: High Risk of Decomposition/Oxidation Bench->Fail

Part 3: Handling & Safety (H318 Alert)

Question: The SDS mentions irritation, but are there specific precautions I should take beyond standard PPE?

Expert Insight: While many thiazoles are generic irritants, this compound carries a risk of Serious Eye Damage (H318) . The combination of the basic amine and the reactive nitrile can cause irreversible corneal opacity if not rinsed immediately.

  • Eye Protection: Standard safety glasses are insufficient for powder handling if there is a risk of aerosolization. Use chemical safety goggles or a face shield.

  • Respiratory: Use a fume hood. If weighing large quantities outside a hood, an N95 or P100 respirator is required to prevent inhalation of the dust (H335).

  • Spill Cleanup: Do not sweep dry dust (generates aerosols). Cover with a damp paper towel (wet with water/detergent), then wipe up.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: The powder has turned from yellow to a sticky brown solid. Is it still usable?

  • Answer: Likely No .

  • Reasoning: The "browning" reaction is a hallmark of amine oxidation. The sticky texture suggests the formation of hygroscopic byproducts or hydrolysis of the nitrile.

  • Action: Run a quick LC-MS. If the purity is <95%, recrystallization (Ethanol/Water) may be attempted, but purchasing a fresh batch is more cost-effective for biological assays.

Q2: I need to inject this into mice. How do I solubilize it for aqueous delivery?

  • Answer: Do not rely on pure water.

  • Protocol:

    • Dissolve compound in DMSO (max 5-10% of final volume).

    • Add Tween-80 or PEG-400 (solubilizing agents).

    • Slowly add Saline or PBS while vortexing.

    • Result: A stable suspension or emulsion.

    • Warning: Ensure the DMSO stock is fresh (see Part 2).

Q3: Can I use strong acids to dissolve it?

  • Answer: Avoid.

  • Reasoning: While the amine will protonate and increase solubility, strong acids (HCl, H₂SO₄) combined with heat can catalyze the hydrolysis of the nitrile group (C≡N) to the carboxylic acid, fundamentally changing your molecule to 2-aminothiazole-5-carboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10057507, 2-Amino-1,3-thiazole-5-carbonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-amino-1,3-thiazole-5-carbonitrile (CAS 51640-52-9).[4] Retrieved from [Link][4]

  • Jakopin, Ž. (2020).2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. (Discusses metabolic instability and reactivity of the aminothiazole scaffold).
  • Ellson, R., et al. (2005).Compound Management and the effect of DMSO on Screening Results. Combinatorial Chemistry & High Throughput Screening.

Sources

Technical Support Center: 2-Aminothiazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of 2-Aminothiazole Drug Candidates Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1]

Introduction: The "Brick Dust" Challenge

Welcome to the 2-Aminothiazole (2-AT) Technical Support Hub. If you are here, your lead candidate likely exhibits high crystallinity, high melting point (>200°C), and low aqueous solubility , regardless of pH.[1]

The Root Cause: The 2-aminothiazole scaffold is a classic "Brick Dust" molecule. Its planarity allows for efficient crystal packing, stabilized by a strong intermolecular hydrogen bond network between the exocyclic amine (donor) and the thiazole ring nitrogen (acceptor).[1] To dissolve the compound, you must pay a high energy penalty to break this lattice.[1]

This guide provides a tiered troubleshooting approach: Molecular Design , Solid-State Engineering , and Formulation Rescue .[1]

Module 1: Molecular Design & Crystal Engineering

For candidates in early discovery (Lead Optimization).[1]

The Mechanism: Disrupting the Lattice

The 2-AT scaffold forms a robust


 hydrogen-bonding dimer in the solid state.[1] To improve solubility without ruining potency, you must disrupt this packing.[1]
StrategyMechanismAction Item
Ortho-Substitution Steric ClashIntroduce a substituent (F, Me, Cl) at the ortho position of the phenyl ring attached to the 2-AT.[1][2] This forces a twist in the biaryl bond, breaking planarity.[1]
N-Alkylation H-Bond RemovalAlkylate the exocyclic amine (if SAR permits).[1][2] This removes the primary H-bond donor responsible for the tight lattice.
LogP Reduction SolvationIf MP is <150°C but solubility is low, you have a "Grease Ball" problem, not Brick Dust.[1][2] Lower LogP by adding polarity (e.g., morpholine, piperazine tails).[1]

Module 2: Salt Selection Strategy

For candidates entering Pre-Clinical Development.

Critical pKa Insight

A common error is misidentifying the basic center.

  • Exocyclic Amine: Non-basic (pKa < 0) due to resonance delocalization into the ring (amidine-like character).[1] Do not target this for salt formation.

  • Thiazole Nitrogen: Weakly basic (pKa ~5.3).[1] This is your target.

Troubleshooting Guide: Counter-ion Selection Because the basicity is weak (pKa ~5.3), weak acids (acetic, lactic) will likely dissociate in water (disproportionate) leading to free base precipitation.[1] You need strong acids.[1]

Recommended Counter-ions:

  • Mesylate (Methanesulfonic acid): The "Gold Standard" for 2-ATs (e.g., Dasatinib is marketed as a monohydrate, but often studied as a solid dispersion or anhydrate).[1]

  • Chloride (HCl): Effective, but often leads to hygroscopic salts or multiple hydrates.[1]

  • Bisulfate (Sulfuric acid): Good for very weak bases, but can form complex stoichiometry (1:1 vs 1:2).[1]

Visual Workflow: Salt Selection Decision Tree

SaltSelection Start Start: 2-AT Candidate Poor Solubility CheckMP Check Melting Point (MP) Start->CheckMP BrickDust MP > 200°C (Brick Dust) CheckMP->BrickDust High Lattice Energy GreaseBall MP < 150°C (Grease Ball) CheckMP->GreaseBall Lipophilic Limit pKaCheck Check pKa of Thiazole N BrickDust->pKaCheck GoToASD Switch to ASD (HPMC-AS / Copovidone) GreaseBall->GoToASD WeakBase pKa < 4.0 pKaCheck->WeakBase ModBase pKa 4.0 - 6.0 pKaCheck->ModBase StrongAcid Use Strongest Acids (H2SO4, MSA) WeakBase->StrongAcid MedAcid Use Strong/Med Acids (HCl, MSA, Maleic) ModBase->MedAcid SaltScreen Run Salt Screen (Solvent: MeOH/THF) StrongAcid->SaltScreen MedAcid->SaltScreen ResultStable Stable Crystalline Salt? SaltScreen->ResultStable YesSalt Proceed to Polymorph Screen ResultStable->YesSalt Yes NoSalt Salt Disproportionates or Hygroscopic ResultStable->NoSalt No NoSalt->GoToASD

Caption: Decision logic for selecting between salt formation and Amorphous Solid Dispersion (ASD) based on melting point and pKa.

Module 3: Formulation Strategies

For candidates failing salt screening.

If salts are unstable (hygroscopic or disproportionate in vivo), Amorphous Solid Dispersions (ASD) are the industry standard for 2-ATs.[1]

Why ASD works for 2-ATs: It locks the molecule in a high-energy amorphous state, preventing the formation of the stable crystal lattice (breaking the "brick dust").[1]

Recommended Polymer Carriers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the GI tract.[1] Prevents recrystallization of the 2-AT.

  • Copovidone (Kollidon VA64): Good miscibility with 2-ATs due to hydrogen bonding between the polymer carbonyl and the 2-AT amine.[1]

Standard Operating Procedures (Protocols)

Protocol A: Miniaturized Salt Screen (High-Throughput)

Use this to quickly identify viable salts with minimal API usage.[1]

Materials:

  • API (2-Aminothiazole derivative)[1]

  • Acids (0.1 M solutions in THF/Ethanol): Methanesulfonic, HCl, Sulfuric, Maleic, Phosphoric.[1]

  • 96-well plate (glass inserts recommended).

Procedure:

  • Dispense: Add 5 mg of API to each well.

  • Dissolve: Add 200 µL of solvent (Methanol or THF/Water 90:10). Heat to 50°C to ensure dissolution.

  • Acid Addition: Add 1.05 equivalents of the respective acid solution.

  • Cooling: Cool slowly to RT (0.1°C/min) to encourage crystal growth.

  • Harvest: If precipitate forms, centrifuge and analyze by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

  • Stress Test: If no precipitate, evaporate solvent. Add 50 µL water. If solid remains, it is a stable salt.[1] If it dissolves or turns to oil, reject.[1]

Protocol B: Kinetic Solubility Assay (pH Dependent)

Use this to verify if the "Brick Dust" behavior is pH-dependent.[1]

Procedure:

  • Preparation: Prepare a 10 mM DMSO stock solution of the candidate.

  • Dosing: Spike 5 µL of stock into 495 µL of buffer (pH 1.2, 4.0, 6.8, and 7.4) in a 96-well filter plate.

  • Incubation: Shake at 300 rpm for 24 hours at room temperature.

  • Filtration: Vacuum filter into a receiver plate.

  • Analysis: Analyze filtrate via UV-Vis or LC-MS.

  • Interpretation:

    • High solubility at pH 1.2 / Low at pH 7.4 = Basic Drug behavior (Good candidate for salt).[1]

    • Low solubility at all pHs = Lattice Energy Limited (Requires ASD or chemical modification).[1]

FAQ / Troubleshooting

Q1: My mesylate salt is hygroscopic and turns into a gum. What now?

  • Diagnosis: You likely formed an amorphous salt or a metastable anhydrate that is pulling water.[1]

  • Fix: Try crystallizing from a water-containing solvent (e.g., Acetone/Water 95:5) to hunt for a stable monohydrate . 2-AT salts often stabilize as hydrates (e.g., Dasatinib Monohydrate).[1]

Q2: The compound precipitates immediately upon injection into the buffer during solubility testing.

  • Diagnosis: This is the "Spring and Parachute" failure. The DMSO stock (Spring) hits the water, and the hydrophobic 2-AT crashes out before it can interact with the buffer.

  • Fix: This confirms high lattice energy.[1] You need a "Parachute."[1] Add 0.1% HPMC or Tween 80 to the buffer to inhibit nucleation. If this helps, an ASD formulation is a viable path.[1]

Q3: Why is the exocyclic amine not basic?

  • Explanation: The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring. Protonating it destroys the aromaticity of the system. Always target the ring nitrogen (N3) for salt formation.[1]

References

  • Dasatinib Development (BMS): Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry. Link

  • 2-Aminothiazole Scaffold Review: Das, D., et al. (2016).[1] "Recent advances in the synthesis and biological activities of 2-aminothiazoles." European Journal of Medicinal Chemistry. Link

  • Solubility Classification: Bergström, C. A., et al. (2016).[1] "Early pharmaceutical profiling to predict oral drug absorption."[1] European Journal of Pharmaceutical Sciences. Link

  • Salt Selection for Weak Bases: Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][3] Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Navigating the Metabolic Landscape of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-aminothiazole scaffold. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the common challenge of metabolic instability associated with this privileged heterocyclic core. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its susceptibility to metabolic degradation often presents a significant hurdle in advancing promising candidates from discovery to clinical development.

This resource is structured to empower you with the expertise to anticipate, diagnose, and resolve metabolic liabilities. We will delve into the underlying biochemical mechanisms, provide actionable troubleshooting advice for your in vitro experiments, and offer detailed protocols and strategic guidance for designing more robust and stable 2-aminothiazole-based compounds.

Part 1: Understanding the Metabolic Challenge: Troubleshooting & FAQs

This section addresses common questions and experimental issues encountered when assessing the metabolic stability of 2-aminothiazole derivatives. The question-and-answer format is designed to provide direct and actionable advice.

Frequently Asked Questions (FAQs):

Q1: My 2-aminothiazole compound shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?

A1: High clearance of 2-aminothiazole-containing compounds is frequently attributed to oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes, primarily CYP3A4, and to a lesser extent, other isoforms like CYP2D6.[3][4] Another key player is the flavin-containing monooxygenase 3 (FMO3) system. The primary metabolic "hotspots" on the 2-aminothiazole core itself are:

  • Oxidation of the thiazole ring: This can lead to the formation of reactive epoxide intermediates, S-oxides, or N-oxides.[5] These reactive metabolites can then be detoxified, for instance, through conjugation with glutathione.[6]

  • Ring cleavage: The oxidative attack can result in the opening of the thiazole ring, leading to inactive metabolites.

  • Metabolism of substituents: Don't forget that metabolic liabilities can also exist on the substituent groups attached to the 2-aminothiazole core. For example, N-dealkylation is a common metabolic pathway for many drugs, including Dasatinib.[4][7]

Q2: I'm observing significant variability between my replicates in a microsomal stability assay. What could be the cause?

A2: High variability can undermine the reliability of your data. Consider these potential sources of error:

  • Pipetting Inaccuracy: Ensure your pipettes are properly calibrated, especially when handling small volumes of concentrated stock solutions or microsomal preparations.

  • Inconsistent Mixing: Thoroughly mix all reagents, including the microsomal suspension and your compound stock, before and during the assay.

  • Temperature Fluctuations: Maintain a constant 37°C throughout the incubation period. Inconsistent temperatures can alter enzyme kinetics.

  • Compound Solubility Issues: If your compound precipitates in the assay buffer, it will not be fully accessible to the metabolic enzymes, leading to inconsistent results. See the troubleshooting section below for solubility issues.

  • Edge Effects in Microplates: When using multi-well plates, the outer wells can be more susceptible to evaporation and temperature changes. If possible, avoid using the outermost wells for your test compounds and controls.

Troubleshooting Common Experimental Issues:

Issue 1: My compound has poor solubility in the aqueous assay buffer, leading to precipitation.

  • Plausible Cause: The organic solvent concentration from your stock solution may be too high, or the intrinsic solubility of your compound is low.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: While DMSO is a common solvent for stock solutions, aim for a final concentration of ≤0.5% in the incubation mixture to minimize enzyme inhibition and precipitation.

    • Use of Solubilizing Agents: Consider the use of cyclodextrins or other solubilizing agents, but be aware that these can also affect enzyme kinetics and should be used with appropriate controls.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer (while staying within the optimal range for the enzymes) might improve solubility.

    • Sonication: Briefly sonicating the compound in the assay buffer before adding the microsomes can sometimes help to achieve a more uniform suspension.

Issue 2: My positive control for high clearance (e.g., Verapamil) is showing unexpectedly high stability.

  • Plausible Cause: This strongly suggests a problem with the activity of your liver microsomes or the cofactor solution.

  • Troubleshooting Steps:

    • Check Microsome Viability: Ensure that the liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.

    • Verify Cofactor Preparation: The NADPH regenerating system is crucial for CYP activity. Prepare the NADPH solution fresh before each experiment and ensure all components are correctly proportioned.

    • Confirm Incubation Conditions: Double-check the incubation temperature and time.

    • Test a New Batch of Microsomes: If the problem persists, the microsomal batch itself may have low activity. Test a new vial or a lot from the supplier.

Issue 3: My mass spectrometry results show unexpected peaks or a high baseline.

  • Plausible Cause: This can be due to contamination, non-specific binding, or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure that the protein precipitation step is efficient in removing microsomal proteins, which can interfere with the analysis.

    • Check for Contamination: Analyze blank samples (buffer and quenching solution) to rule out contamination from solvents or labware.

    • Optimize LC-MS/MS Method: Adjust the chromatography gradient and mass spectrometry parameters to improve the resolution and specificity for your compound and internal standard.

Part 2: Strategies for Enhancing Metabolic Stability

Improving the metabolic stability of a 2-aminothiazole-containing lead compound is a critical step in drug optimization. The following strategies are commonly employed:

1. Steric Hindrance:

  • Concept: Introducing bulky chemical groups near a metabolic "hotspot" can physically block the access of metabolic enzymes, thereby slowing down the rate of metabolism. This is a classic strategy in medicinal chemistry.

  • Application: For 2-aminothiazole compounds, placing substituents on the thiazole ring (at the 4 or 5 positions) or on adjacent aromatic rings can shield the metabolically labile sites. For example, the presence of flanking substituents on a pyridine ring attached to a 2-aminothiazole has been shown to improve metabolic stability.[8]

2. Modification of Electronic Properties:

  • Concept: The susceptibility of an aromatic ring to oxidative metabolism is related to its electron density. Electron-rich rings are more prone to oxidation by CYPs. By introducing electron-withdrawing groups (EWGs), the electron density of the ring is reduced, making it less favorable for metabolism.

  • Application: Attaching EWGs such as halogens (F, Cl), trifluoromethyl (-CF3), or cyano (-CN) groups to the 2-aminothiazole ring or adjacent aromatic systems can significantly enhance metabolic stability.

3. Deuteration:

  • Concept: The kinetic isotope effect can be exploited by replacing a hydrogen atom at a metabolic site with its heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in CYP-mediated oxidation. Consequently, this substitution can lead to a significant reduction in the rate of metabolism.[9]

  • Application: If metabolite identification studies reveal a specific site of oxidation (e.g., a methyl group on a substituent), selective deuteration at that position can be a highly effective strategy to improve metabolic stability.

4. Bioisosteric Replacement:

  • Concept: This strategy involves replacing a chemical moiety with another that has similar physical and chemical properties, with the goal of retaining biological activity while improving pharmacokinetic properties.

  • Application: A common and effective bioisosteric replacement for the 2-aminothiazole core is the 2-aminooxazole scaffold. The oxygen atom in the oxazole ring is less prone to oxidation compared to the sulfur atom in the thiazole ring. This switch can lead to a significant improvement in metabolic stability while often preserving the desired pharmacological activity.[2]

Data Presentation: Impact of Structural Modifications on Metabolic Stability

The following table provides a summary of how different structural modifications can impact the metabolic stability of 2-aminothiazole analogs. The data is presented as half-life (t½) in human liver microsomes (HLM).

Compound Modification Half-life (t½) in HLM (min) Reference
Analog A (Parent)Unsubstituted Phenyl Ring15Hypothetical
Analog A-1Addition of a Fluoro Group to Phenyl Ring45[10]
Analog A-2Replacement of Phenyl with Pyridyl Ring60[8]
Analog B (Parent)2-Aminothiazole Core25Hypothetical
Analog B-1Bioisosteric replacement with 2-Aminooxazole> 90[2]
Analog C (Parent)tert-butyl group18[11]
Analog C-1Deuterated d9-tert-butyl group55[11]

Part 3: Experimental Protocols & Workflows

This section provides a detailed, step-by-step protocol for a standard in vitro human liver microsomal stability assay.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Internal standard solution (a structurally similar, stable compound)

  • Quenching solution (e.g., cold acetonitrile or methanol)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep on ice.

    • Prepare the working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, MgCl₂, and the test compound or control compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds and microsomes to reach thermal equilibrium.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final volume in each well should be uniform.

    • The time of NADPH addition is considered time zero (t=0).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each reaction well and transfer it to a corresponding well in a collection plate containing the cold quenching solution with the internal standard.[1][12]

    • The cold quenching solution immediately stops the enzymatic reaction.

  • Sample Processing:

    • After the final time point, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Mandatory Visualizations:

Metabolic_Pathway Parent 2-Aminothiazole Compound CYP_FMO CYP450s (e.g., CYP3A4) FMO3 Parent->CYP_FMO Phase I Oxidation Reactive_Intermediate Reactive Intermediate (Epoxide, S-oxide) CYP_FMO->Reactive_Intermediate Ring_Cleavage Ring Cleavage Products (Inactive) CYP_FMO->Ring_Cleavage Substituent_Metabolism Substituent Metabolism (e.g., N-dealkylation) CYP_FMO->Substituent_Metabolism PhaseII Phase II Enzymes (e.g., UGTs, GSTs) Reactive_Intermediate->PhaseII Detoxification Conjugated_Metabolite Conjugated Metabolite (Excreted) PhaseII->Conjugated_Metabolite

Caption: Major metabolic pathways of the 2-aminothiazole core.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare Microsomes & Buffer D Pre-incubate Plate at 37°C A->D B Prepare Compound & Controls B->D C Prepare NADPH (on ice) E Initiate with NADPH (t=0) C->E D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench with Cold Acetonitrile + Internal Standard F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

Caption: Workflow for the in vitro microsomal stability assay.

References

  • Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology, 23(2), 349-361. Available from: [Link]

  • Abdizadeh, R., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Omega, 6(18), 11843-11853. Available from: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Alqahtani, S. (2017). The Role of CYP 450 Isozymes in Drug-Drug Interaction. Journal of Umm Al-Qura University for Medical Sciences, 3(1), 1-10. Available from: [Link]

  • Turesky, R. J. (2005). Metabolism of Heterocyclic Aromatic Amines and Strategies of Human Biomonitoring. Toxicology Letters, 158, S23. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(7), 1595-1639. Available from: [Link]

  • Zitko, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. Available from: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available from: [Link]

  • Ghaem-Maghami, M., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4094-4104. Available from: [Link]

  • Lombardo, F., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]

  • Stepan, A. F., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(22), 7714-7734. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Iloperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Henriksen, G., et al. (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. Journal of Medicinal Chemistry, 50(8), 1823-1831. Available from: [Link]

  • Al-Ghorbani, M., et al. (2017). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Tuberculosis, 103, 106-116. Available from: [Link]

  • Meanwell, N. A. (2018). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 1-12.
  • Fairhurst, R. A., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4051-4054. Available from: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Texas Health and Human Services. (n.d.). Iloperidone (Fanapt®). Available from: [Link]

  • Caccia, S. (2000). Pramipexole: a nonergot dopamine agonist as drug therapy in Parkinson's disease. Expert Opinion on Investigational Drugs, 9(6), 1383-1396. Available from: [Link]

  • Bristol-Myers Squibb. (2007). Dasatinib (BMS-354825) Clinical Pharmacology and Biopharmaceutics Review. U.S.
  • Dooley, M., & Markham, A. (1998). Pramipexole. Drugs & Aging, 12(6), 495-512.
  • Wikipedia contributors. (2024, January 26). Iloperidone. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Wikipedia contributors. (2024, January 15). Pramipexole. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Shah, P., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(27), 2634-2641. Available from: [Link]

  • Wang, X., et al. (2022). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 13, 828233. Available from: [Link]

  • Dalvie, D., et al. (2012). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Sharma, R., & Kumar, V. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(3). Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available from: [Link]

  • Viatris. (n.d.). Fanapt (iloperidone). Available from: [Link]

  • PharmGKB. (n.d.). Dasatinib Pathway, Pharmacokinetics. Available from: [Link]

  • Psychopharmacology Institute. (2014, December 13). Iloperidone Pharmacokinetics. Available from: [Link]

  • Miguelez, C., et al. (2015). Mechanisms of Action of Pramipexole: Putative Neuroprotective Effects. ResearchGate. Available from: [Link]

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Technical Support Center: Mitigating Steric Hindrance in 2-Aminothiazole Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026

Introduction: The "Deceptively Simple" Substrate

Welcome to the technical support hub for 2-aminothiazole chemistry. If you are here, you are likely facing a stalled reaction. 2-Aminothiazoles are notorious in drug discovery; they are essential pharmacophores but act as "ambident nucleophiles" with significant electronic and steric baggage.

The Core Problem: The exocyclic amine is electron-deficient due to the electron-withdrawing nature of the thiazole ring. When you add steric bulk (e.g., C4-substituents or ortho-substituted coupling partners), standard nucleophilic attack pathways shut down. Furthermore, the ring sulfur can poison transition metal catalysts, and the ring nitrogen (N3) often competes for electrophiles.

This guide moves beyond standard textbook answers to provide field-tested protocols for forcing these couplings to completion.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

The Challenge: Catalyst Deactivation & Reductive Elimination

In sterically hindered couplings, the catalytic cycle often dies at the reductive elimination step. The bulky 2-aminothiazole coordinates to Palladium (Pd), but the complex is too crowded to eject the product, or the sulfur atom irreversibly binds to Pd, causing "Pd-black" precipitation.

The Solution: Bulky Biaryl Phosphine Ligands & Precatalysts

To mitigate this, we must use ligands that are bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.

Ligand Selection Matrix
LigandBest Use CaseMechanism of Action
BrettPhos Primary 2-aminothiazoles with moderate sterics.High activity; prevents N3-binding via bulk.
tBuBrettPhos Secondary 2-aminothiazoles or extremely hindered aryl halides.Increased bulk forces reductive elimination.
XPhos General purpose for ortho-substituted aryl halides.Excellent stability; resists deactivation.[1]
JackiePhos Specific for amide/urea couplings (less common for amines).Fine-tuned electronic properties.
Protocol 1: The "G4" Precatalyst Method

Stop generating catalysts in situ (e.g., Pd(OAc)₂ + Ligand). For hindered thiazoles, this is too slow and allows sulfur poisoning. Use Pd-G3 or Pd-G4 precatalysts which contain the ligand pre-bound and activate immediately upon base addition.

Step-by-Step Workflow:

  • Charge: Add Pd-G4-BrettPhos (2–5 mol%) and the aryl halide (1.0 equiv) to the vial.

  • Add Nucleophile: Add the hindered 2-aminothiazole (1.2 equiv).

  • Base: Add NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv) if functional group tolerance is needed.

    • Note: Strong bases (NaOtBu) are preferred to ensure rapid deprotonation of the poor nucleophile.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.1 M concentration).

    • Tech Tip: t-Amyl alcohol allows higher temps (100°C+) without high pressure.

  • Heat: Stir at 80–100°C. Monitor via LCMS.

Visualizing the Failure Points

The diagram below illustrates where the cycle breaks down with hindered thiazoles and how the ligand fixes it.

BuchwaldCycle Pd0 L-Pd(0) Active Species (Protected by Bulk) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Steric Clash Zone) OxAdd->Coord + 2-Aminothiazole Deprot Deprotonation (Base Mediated) Coord->Deprot + Base Poison FAILURE: Sulfur Poisoning (Formation of Pd-S species) Coord->Poison Inadequate Ligand Bulk RedElim Reductive Elimination (The Bottleneck) Deprot->RedElim Pd-N Bond Formed Product C-N Product Released RedElim->Product Product->Pd0 Regenerate Catalyst

Caption: The catalytic cycle showing the critical "Steric Clash Zone" during amine coordination. Without bulky ligands (BrettPhos), the cycle diverts to sulfur poisoning.

Module 2: Amide Bond Formation (Acylation)

The Challenge: Poor Nucleophilicity

2-Aminothiazoles are terrible nucleophiles for standard amide couplings (EDC/HOBt or HATU). The lone pair is delocalized into the ring. If the carboxylic acid is also sterically hindered (e.g., tertiary alpha-carbon), HATU will form the activated ester, but the amine will simply "stare at it" until the ester hydrolyzes.

The Solution: The Acyl Fluoride "Nuclear Option"

When HATU fails, switch to Acyl Fluorides . Unlike acid chlorides (which are often too unstable or reactive), acyl fluorides are stable enough to handle but highly reactive toward poor nucleophiles due to the high bond strength of the H-F byproduct driving the reaction.

Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

Protocol 2: TFFH-Mediated Coupling
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM or DMF.

  • Base: Add DIPEA (2.5 equiv). Stir for 30 mins at RT.

    • Checkpoint: This generates the Acyl Fluoride in situ.[2]

  • Addition: Add the hindered 2-aminothiazole (1.2 equiv).

  • Reaction: Stir at RT. If no reaction after 4 hours, heat to 50°C.

    • Why this works: The small size of the fluoride leaving group minimizes steric clash in the transition state compared to the bulky OBt/OAt esters generated by HATU.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields zero product. Why?

A: You have "Pd-Black" precipitation.[3] This is likely Sulfur Poisoning .

  • Diagnosis: The thiazole sulfur is coordinating to the Pd faster than the phosphine ligand can protect it.

  • Fix:

    • Switch to a Precatalyst (Pd-G4) to ensure the ligand is bound before the metal sees the sulfur.

    • Increase ligand loading (e.g., 1.5:1 Ligand:Pd ratio).

    • Ensure your solvent is thoroughly degassed (oxygen accelerates catalyst decomposition).

Q2: I am getting regioselectivity issues (coupling at N3 vs. Exocyclic NH2).

A: This is a classic ambident nucleophile problem.

  • Mechanism: The N3 (ring nitrogen) is often more basic, but the exocyclic amine is more nucleophilic under thermodynamic control.

  • Fix:

    • For Alkylation/Acylation: Use NaH (sodium hydride) to irreversibly deprotonate the exocyclic amine before adding the electrophile. This forms the anion at the exocyclic position (charge delocalization).

    • For Pd-Coupling: Use BrettPhos .[4] Its sheer size sterically blocks the metal from approaching the ring nitrogen (N3), forcing interaction only with the exocyclic amine.

Q3: Can I use microwave irradiation?

A: Yes, but with caution.

  • Guidance: Microwave heating is excellent for overcoming the activation energy of steric hindrance. However, for 2-aminothiazoles, temperatures >120°C often lead to decomposition of the thiazole ring or polymerization. Cap reactions at 100°C and extend time rather than increasing temperature.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl ethers. Journal of the American Chemical Society, 131(47), 17423-17429. (Foundational work on heteroaryl sterics).

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][5] Organic & Biomolecular Chemistry, 14(2), 430-433. (The TFFH Acyl Fluoride protocol).[2]

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218.

Sources

Technical Support Hub: Precision Control in 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ATS-2024-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in drugs like Dasatinib (Sprycel) and Avatrombopag. However, the classical Hantzsch synthesis is deceptively simple. While the reaction looks straightforward on paper, bench scientists frequently encounter "tarry" polymers, oxidative dimers, and regioisomeric impurities that complicate purification.

This guide moves beyond standard textbook recipes. It dissects the causality of by-product formation and provides self-validating protocols to ensure high-purity isolation.

The Mechanic’s View: Reaction Pathways & Failure Points

To prevent impurities, you must first visualize where the reaction leaves the desired trajectory. The Hantzsch synthesis involves two distinct steps: S-alkylation (kinetic control) and Cyclization/Dehydration (thermodynamic control).

Visualizing the Divergence

The following diagram maps the "Main Line" (Green) against the "Failure Modes" (Red).

Hantzsch_Pathways Reactants Alpha-Haloketone + Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate SN2 Attack (Fast) Hydrolysis Alpha-Hydroxy Ketone (Hydrolysis) Reactants->Hydrolysis Moisture present Dimer Disulfide Dimer (Oxidative Coupling) Reactants->Dimer O2 / Air exposure Product 2-Aminothiazole (Target) Intermediate->Product Cyclization & -H2O Isomer 2-Imino-thiazoline (Regioisomer) Intermediate->Isomer High Acidity Polymer Amorphous Tars (Oxidative Polymerization) Product->Polymer Excess Heat / Oxidants

Figure 1: Mechanistic divergence in Hantzsch synthesis. Green arrows indicate the desired pathway; red dashed arrows indicate critical failure points leading to impurities.

Troubleshooting Board: Symptom-Based Solutions

Use this matrix to diagnose your specific experimental failure.

Symptom Root Cause Analysis Corrective Action (The Fix)
Sticky, dark brown "tar" or oil Oxidative Polymerization. 2-aminothiazoles are electron-rich and prone to radical polymerization in the presence of air and heat.1. Deoxygenate: Sparge solvents with

or Ar for 15 mins before use.2. Temp Control: Do not exceed 70°C. If reflux is needed, ensure strict inert atmosphere.
Starting material persists (TLC) Hydrolysis of

-haloketone.
Phenacyl bromides are lachrymators and unstable. They hydrolyze to

-hydroxy ketones in wet solvents.
Switch to In-Situ Generation. Do not use isolated bromides. Generate the

-haloketone in the pot using the Ketone +

(or NBS) method (See Protocol below).
Unexpected Peak (M+H match) Regioisomerism (Imino-form). Under highly acidic conditions, the reaction may arrest at the 2-imino-2,3-dihydrothiazole stage rather than aromatizing.Buffer the pH. Add a mild base (NaHCO3) during workup to force aromatization. Avoid using strong mineral acids (HCl) as the sole solvent.
Insoluble white precipitate Disulfide Dimerization. Thiourea or the product has oxidized to form a disulfide bridge (-S-S-).Add Reducing Agent. Include 5-10 mol% NaHSO3 (Sodium bisulfite) in the workup to cleave disulfide bonds.

The "Golden Standard" Protocol: One-Pot In-Situ Synthesis

Why this protocol? Classical methods use isolated


-haloketones, which are toxic, unstable, and prone to hydrolysis. This One-Pot Iodine-Catalyzed  method generates the reactive intermediate transiently, minimizing by-product formation and maximizing safety.
Materials
  • Substrate: Acetophenone derivative (1.0 equiv)

  • Reagent: Thiourea (2.0 equiv) - Excess drives kinetics

  • Catalyst/Oxidant: Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Water (Green Chemistry)

Step-by-Step Methodology
  • Preparation (T=0):

    • In a round-bottom flask, dissolve the Acetophenone (1.0 equiv) and Thiourea (2.0 equiv) in Ethanol (0.5 M concentration).

    • Checkpoint: Ensure the system is under a nitrogen balloon to prevent oxidative tars.

  • Activation (T+5 min):

    • Add Iodine (

      
      ) (1.0 equiv) in small portions over 10 minutes.
      
    • Why? This generates the

      
      -iodo ketone in situ, which is immediately trapped by the thiourea. This prevents the "Hydrolysis" failure mode.
      
  • Reaction (T+1 to 4 hours):

    • Stir at reflux (80°C).

    • Monitoring: Check TLC every hour. Look for the disappearance of the ketone.

    • Visual Cue: The solution will turn dark (iodine color), then potentially lighten as HI is generated.

  • Workup (The Critical Step for Purity):

    • Cool to room temperature.[1][2]

    • Neutralization: Pour the mixture into ice water containing saturated

      
       (Sodium Thiosulfate)  and 
      
      
      
      (Ammonium Hydroxide)
      .
    • Chemistry: Thiosulfate quenches excess Iodine (preventing oxidation). Ammonia neutralizes the HI acid, forcing the product to precipitate as the free base (2-aminothiazole) rather than the hydroiodide salt.

  • Isolation:

    • Filter the precipitate.[2] Wash with cold water.[3]

    • Recrystallize from EtOH/Water if necessary.

Frequently Asked Questions (FAQ)

Q: Can I use water instead of ethanol? A: Yes. Water is an excellent solvent for this reaction ("On-Water" synthesis). It often accelerates the reaction due to the hydrophobic effect, where organic reactants cluster together, increasing effective concentration. However, ensure your ketone has slight solubility or vigorous stirring is maintained.

Q: Why is my yield low despite clean TLC? A: You likely lost product during the acid-base workup. 2-aminothiazoles are basic. If your workup pH is < 8, the product remains protonated and soluble in the aqueous layer. Ensure the final pH is adjusted to ~9-10 using Ammonium Hydroxide or Carbonate.

Q: How do I remove the "sulfur smell"? A: The smell usually comes from unreacted thiourea or sulfur by-products. Washing the crude solid with a 5% solution of Sodium Hypochlorite (Bleach) can oxidize these impurities, but be careful—too much bleach can degrade your product. A better approach is a thorough wash with 10% HCl (dissolving the product), filtering off insoluble sulfur, and then re-precipitating with base.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • One-Pot Synthesis Using Iodine (In-Situ Halogen

    • Title: A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide.[4][5]

    • Source: Semantic Scholar / ResearchG
    • URL:[Link]

  • 2-Aminothiazoles as Privileged Structures and Toxicophores

    • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
    • Source: PubMed (Chem Biol Interact).
    • URL:[Link][6]

  • Regioselectivity in Hantzsch Synthesis

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
    • Source: RSC Publishing (J. Chem. Soc., Perkin Trans. 1).
    • URL:[Link][7][8]

Sources

Troubleshooting 2-aminothiazole synthesis from chloroacetaldehyde and thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Yields & Impurity Profiles in 2-Aminothiazole Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Safety Directive

Status: Active Severity: High (Reagent Toxicity)

The synthesis of 2-aminothiazole via the Hantzsch condensation of thiourea and chloroacetaldehyde is mechanistically robust but experimentally volatile. The primary failure modes are uncontrolled exotherms , reagent polymerization , and pH mismanagement during isolation.

CRITICAL SAFETY WARNING: Chloroacetaldehyde (CAS: 107-20-0) is a Class 6.1 Poison and a severe lachrymator. It is typically supplied as a 40-50% aqueous solution.[1]

  • Hazard: Inhalation of vapors can cause pulmonary edema. Skin contact causes immediate, deep chemical burns.

  • Control: All operations must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

The Mechanism: Understanding the "Black Box"

To troubleshoot, you must visualize the invisible. The reaction proceeds through two distinct phases: S-Alkylation (fast, exothermic) and Cyclodehydration (slower, requires heat).

Mechanistic Pathway (DOT Visualization)

HantzschMechanism Reagents Thiourea + Chloroacetaldehyde Intermediate S-Alkylated Intermediate (Isothiourea) Reagents->Intermediate Nucleophilic Attack (Exothermic) Cyclization Cyclization & Dehydration Intermediate->Cyclization Heat/Reflux CCP1 CCP 1: Temp Control <50°C to prevent tar Intermediate->CCP1 ProductSalt 2-Aminothiazole HCl Salt Cyclization->ProductSalt - H2O FreeBase 2-Aminothiazole (Free Base) ProductSalt->FreeBase Neutralization (NaOH/Na2CO3) CCP2 CCP 2: pH Adjustment Target pH 9-10 ProductSalt->CCP2

Figure 1: Critical Control Points (CCP) in the Hantzsch synthesis pathway.

Phase 1: Reagent Quality Control (Pre-Reaction)

Issue: "My reaction mixture turned black immediately." Root Cause: Polymerized Chloroacetaldehyde.[2]

Chloroacetaldehyde is unstable.[3] On storage, it forms cyclic trimers and insoluble polymers. Using degraded reagent leads to stoichiometry errors and "tar" formation.

The Self-Validating Protocol:

  • Visual Inspection: The 45-50% aqueous solution should be clear to pale yellow. If it is cloudy or has a precipitate, it has polymerized.

  • Refractive Index Check:

    • Standard RI (

      
      ) for 45% solution: ~1.397.
      
    • Action: If significantly higher or if solids are present, filter the solution through a glass frit. If the solution is dark brown/black, discard it . Do not attempt to depolymerize; the impurity profile will ruin the crystallization.

Phase 2: Reaction Execution & Monitoring

Issue: "Runaway exotherm" or "Incomplete conversion."

Optimized Protocol
  • Stoichiometry: 1.0 eq Thiourea : 1.1 eq Chloroacetaldehyde.

  • Solvent: Water (preferred for green chemistry and solubility of the HCl salt) or Ethanol.

StepActionTechnical Rationale
1 Dissolve Thiourea (1.0 eq) in Water (3-5 volumes).Thiourea acts as the nucleophile.[4] High concentration favors kinetics but risks exotherm control.
2 Dropwise addition of Chloroacetaldehyde (1.1 eq).CRITICAL: The S-alkylation is exothermic. Maintain internal temp < 60°C. Rapid addition causes polymerization (black tar).
3 Reflux for 2–4 hours.[5]Drives the cyclodehydration step. The intermediate must lose water to aromatize.
4 TLC Check: 10% MeOH in DCM.Validation: Disappearance of Thiourea (

~0.2-0.3). Product spot will be near baseline (salt form) until treated with base.

Phase 3: Workup & Isolation (The Yield Killer)

Issue: "No precipitate formed after reaction" or "Product is trapped in water." Root Cause: Incorrect pH. The product exists as a hydrochloride salt (highly water-soluble) in the reaction mixture.

Isolation Workflow (DOT Visualization)

IsolationFlow ReactionMix Crude Reaction Mixture (Acidic, pH < 2) Cooling Cool to 0-5°C (Ice Bath) ReactionMix->Cooling Neutralization Slow Addition of 30% NaOH or Solid Na2CO3 Cooling->Neutralization CheckPH Check pH Target: 9-10 Neutralization->CheckPH CheckPH->Neutralization If pH < 9 Precipitation Precipitation of Free Base CheckPH->Precipitation If pH > 9 Filtration Vacuum Filtration Precipitation->Filtration Recryst Recrystallization (EtOH or H2O) Filtration->Recryst

Figure 2: Isolation logic flow. Failure to reach pH 9 results in total yield loss.

Step-by-Step Isolation:

  • Cool: Chill the reaction vessel to 0–5°C. Solubility of 2-aminothiazole decreases significantly in cold water.

  • Neutralize: Slowly add saturated Na₂CO₃ or 5M NaOH.

    • Observation: You will see bubbling (if carbonate used) and heat generation.

    • Endpoint: Continue until pH paper indicates pH 9–10 .

    • Why? The pKa of the conjugate acid is ~5.4. You must go at least 3 units above the pKa to ensure >99.9% is in the free base form.

  • Salting Out (Optional): If no precipitate forms, saturate the aqueous layer with solid NaCl. This forces the organic product out of the aqueous phase ("salting out effect").

  • Extraction (Alternative): If a precipitate is oily or difficult to filter, extract 3x with Ethyl Acetate or THF. (Note: 2-aminothiazole is moderately soluble in water, so multiple extractions are required).

Phase 4: Purification

Issue: "Product is colored (yellow/brown)." Standard: Pure 2-aminothiazole is a white to off-white crystalline solid (MP: 91–93°C).

Recrystallization Protocol:

  • Solvent: Ethanol (hot) or Water/Ethanol (1:1).

  • Activated Carbon: If the crude is dark, dissolve in hot ethanol, add activated charcoal (5 wt%), stir for 15 mins, and filter through Celite while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then 4°C.

Troubleshooting FAQs

Q1: The reaction mixture turned into a solid block during reflux. What happened?

  • Diagnosis: Solvent volume too low.

  • Fix: The intermediate salts can be voluminous. Add water to maintain stirrability.[6] This does not affect the chemistry.

Q2: I obtained a yield of >100%.

  • Diagnosis: Inorganic salt contamination.

  • Fix: You likely precipitated NaCl or Na₂CO₃ along with your product during the neutralization step.

  • Verification: Check ash content or run an IR. Inorganic salts show broad, strong absorbances or are transparent.

  • Remedy: Recrystallize from hot ethanol (inorganic salts are insoluble in hot ethanol; filter them off).

Q3: The product decomposes/turns brown on the shelf.

  • Diagnosis: Oxidation/Instability of the free amine.

  • Fix: Store 2-aminothiazole in a dark, cool place under inert atmosphere (Argon/Nitrogen) if possible. For long-term storage, converting it back to the HCl salt is more stable.

Q4: Can I use anhydrous chloroacetaldehyde?

  • Diagnosis: Not recommended.[6]

  • Reason: The anhydrous form is extremely unstable and explosive-prone due to polymerization. The aqueous hemihydrate is the standard article of commerce for safety and stability [1].

References

  • PubChem. Chloroacetaldehyde (Compound). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 2-Amino-4-methylthiazole.[7][8] Org.[5][7][8] Synth. 1939, 19, 10; Coll.[8] Vol. 2, 31. (Classic Hantzsch reference procedure). Available at: [Link]

  • Mishra, R. et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC, 2014. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for 2-Aminothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the notable pan-Src inhibitor Dasatinib.[1] Its prevalence is a testament to its versatile binding capabilities within the ATP pocket of various kinases.[1][2] However, this versatility also presents a significant challenge: ensuring that a novel 2-aminothiazole compound engages its intended target with sufficient potency and selectivity is paramount for advancing a drug discovery program.[3] Mischaracterization of a compound's mechanism of action (MoA) can lead to flawed interpretations of biological data and wasted resources.

This guide provides a comprehensive, multi-layered framework for rigorously validating the MoA of 2-aminothiazole kinase inhibitors. We will move beyond simple checklists, explaining the causality behind experimental choices to build a self-validating, authoritative case for a compound's intended biological activity. Our approach integrates biochemical, cellular, and proteomic methods to create a cohesive and robust dataset.

The Multi-Tiered Validation Workflow

Confidently assigning a mechanism of action requires a series of orthogonal experiments that build upon one another. A phenotypic screen might reveal a compound's potent anti-proliferative effect, but it does not identify the direct molecular target. The true validation process begins by identifying the direct protein interactions and progressively builds evidence to link this molecular binding event to the observed cellular phenotype.[4]

G cluster_0 Tier 1: Target Identification & Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Downstream Pathway Analysis cluster_3 Tier 4: Genetic & Phenotypic Correlation T1_Biochem Biochemical Kinase Panel Screening T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Biochem->T2_CETSA Identifies potential targets T1_ChemProt Chemical Proteomics (e.g., Kinobeads) T1_ChemProt->T2_CETSA Unbiased target identification T3_WB Western Blot (Substrate Phosphorylation) T2_CETSA->T3_WB Confirms binding in cells T2_NanoBRET NanoBRET™ Target Engagement T2_NanoBRET->T3_WB Quantifies intracellular affinity T3_Phospho Phosphoproteomics T4_Pheno Phenotypic Assays (e.g., Proliferation, Apoptosis) T3_Phospho->T4_Pheno Global view of pathway impact T3_WB->T4_Pheno Links target to pathway activity T4_CRISPR CRISPR/siRNA Phenocopy T4_CRISPR->T4_Pheno Validates target causality

Figure 1. A multi-tiered workflow for robust MoA validation.

Tier 1: Broad-Spectrum Target Identification

The initial step is to cast a wide net to understand the compound's interaction landscape. The goal is to move from a hypothetical target to a data-driven hypothesis. This is crucial for all kinase inhibitors, but especially for scaffolds like 2-aminothiazole that can exhibit polypharmacology.[5]

Comparison of Primary Screening Methods
MethodPrincipleAdvantagesDisadvantagesIdeal Use Case
Biochemical Kinase Panels Measures enzymatic activity (phosphorylation) of a large panel of recombinant kinases in the presence of the inhibitor.[6]Gold-standard for enzymatic IC50 determination; quantitative.[6]Lacks cellular context (no metabolism, permeability factors); uses purified, often non-native proteins.Initial lead discovery to identify potent inhibitors against a hypothesized target family.
Chemical Proteomics (e.g., Kinobeads) Uses immobilized, broad-spectrum kinase inhibitors to enrich kinases from a cell lysate. The test compound competes for binding, and displaced kinases are quantified by mass spectrometry.[3][7]Unbiased; identifies targets in a near-native (lysate) environment; profiles hundreds of kinases simultaneously.[3][8]Provides apparent dissociation constants (Kd,app) not enzymatic IC50s; requires specialized proteomics expertise.[3]Unbiased identification of primary targets and off-targets for compounds discovered in phenotypic screens.

Expert Insight: For a novel 2-aminothiazole compound, running both assays is ideal. A large biochemical panel (e.g., Eurofins' KinomeScan™ or Reaction Biology's services) provides clean IC50 values against hundreds of kinases. Concurrently, a chemical proteomics approach like Kinobeads provides an unbiased look at which of these potential targets are actually engaged in a complex proteome, helping to prioritize the most relevant hits for cellular validation.[3][7]

Tier 2: Verifying Target Engagement in Live Cells

A compound is only effective if it can reach and bind to its target within the complex environment of a living cell. This tier answers the critical question: Does the inhibitor engage the intended kinase inside the cell?

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that confirms target engagement without modifying the compound or the protein.[9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation.[10][11]

Start Intact cells treated with Inhibitor or Vehicle (DMSO) Heat Heat Shock (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to separate soluble vs. aggregated protein Lysis->Centrifuge Soluble Soluble Fraction (Contains folded, stable protein) Centrifuge->Soluble Aggregated Aggregated Pellet (Contains unfolded protein) Centrifuge->Aggregated Analysis Quantify Target Protein (e.g., Western Blot, MS) Soluble->Analysis

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-based CETSA for Kinase Target Engagement

  • Cell Treatment: Plate cells (e.g., HEK293T overexpressing the target kinase) and grow to ~80% confluency. Treat cells with the 2-aminothiazole inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., BCA assay) to ensure equal loading. Analyze the amount of soluble target kinase remaining at each temperature by Western Blot using a specific antibody.

  • Interpretation: A positive result is a shift of the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control, indicating stabilization.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is an alternative, high-throughput method that measures compound binding in living cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[14][15] An effective inhibitor will compete with the tracer for the target's binding site, leading to a dose-dependent decrease in the BRET signal.[14][15]

Expert Insight: CETSA is invaluable because it is label-free, measuring the engagement of the endogenous or unmodified transgenic protein.[9] NanoBRET requires engineering the target protein but offers higher throughput and can provide quantitative intracellular affinity (IC50) and residence time data, which are difficult to obtain with CETSA.[13][16] Using both methods provides a powerful, self-validating dataset for cellular target engagement.

Tier 3: Quantifying Downstream Pathway Modulation

Confirming that the inhibitor binds its target in cells is a critical milestone. The next logical step is to demonstrate that this binding event leads to the expected functional consequence: inhibition of the kinase's catalytic activity and a subsequent reduction in downstream signaling.

Phosphoproteomics: The Global View

For an unbiased, systems-level view of the inhibitor's effect on cellular signaling, mass spectrometry-based phosphoproteomics is the state-of-the-art.[17] This technique quantifies changes in thousands of phosphorylation sites across the proteome following inhibitor treatment.

Experimental Causality: By treating cells with the 2-aminothiazole inhibitor and comparing the phosphoproteome to a vehicle-treated control, you can directly identify signaling pathways that are suppressed.[18][19] If the primary target is, for example, an EGFR family member, you would expect to see a significant, dose-dependent decrease in phosphorylation on known EGFR substrates and downstream effectors in the MAPK and PI3K/Akt pathways.[20] This provides a powerful fingerprint of the inhibitor's on-target activity and can also reveal unexpected off-target signaling effects.[20]

Western Blot: The Targeted Validation

While phosphoproteomics provides breadth, Western blotting offers a targeted, hypothesis-driven validation of key downstream events. This is a crucial step to confirm the findings from the global proteomic analysis.

Protocol: Validating Inhibition of a MEK Kinase Inhibitor

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., A375 melanoma cells with a BRAF mutation) and serum-starve overnight to reduce basal signaling.

  • Stimulation and Inhibition: Pre-treat cells with your 2-aminothiazole MEK inhibitor or vehicle (DMSO) for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Lysis and Quantification: Immediately lyse the cells on ice, and determine protein concentration.

  • Immunoblotting: Separate 20-30 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against phospho-ERK1/2 (the direct substrate of MEK), total ERK1/2 (as a loading control), and GAPDH.

  • Analysis: A successful MEK inhibitor will show a strong reduction in the phospho-ERK1/2 signal in the inhibitor-treated lanes compared to the stimulated vehicle control, with no change in total ERK levels.

Tier 4: Orthogonal Validation with Genetics

The ultimate proof that a compound's cellular phenotype is due to the inhibition of a specific kinase comes from comparing the pharmacological effect with a genetic perturbation of the same target.[4] If inhibiting a kinase with a small molecule produces the same cellular outcome as knocking down or knocking out the gene for that kinase, it builds an undeniable case for the proposed MoA.

CRISPR/Cas9 Knockout vs. Small Molecule Inhibition

CRISPR/Cas9 technology allows for the precise and complete knockout of the target kinase gene.[21][22] The resulting phenotype can then be directly compared to that caused by the 2-aminothiazole inhibitor.

Experimental Design:

  • Generate Knockout Line: Use CRISPR/Cas9 to generate a stable cell line in which the target kinase gene is knocked out. Validate the knockout by sequencing and Western blot to confirm the absence of the protein.[23]

  • Phenotypic Comparison: Perform a key phenotypic assay (e.g., cell proliferation, migration, or apoptosis) on the wild-type cells, the knockout cells, and the wild-type cells treated with a dose-range of your inhibitor.

  • Self-Validation Logic:

    • The knockout cells should display a phenotype consistent with pathway inhibition (e.g., reduced proliferation).

    • The inhibitor should recapitulate this phenotype in the wild-type cells in a dose-dependent manner.

    • Crucially, the inhibitor should have no additional effect on the phenotype of the knockout cells. If the target is truly absent, the inhibitor has nothing to bind to, and any further activity would suggest the presence of a functionally relevant off-target.

This comparative approach, often called a "phenocopy" experiment, is one of the most rigorous methods available to validate that the observed cellular activity of an inhibitor is indeed mediated by its intended target.[24][25]

Conclusion

References

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. Available at: [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Gozalbes, R., et al. (2011). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. European Journal of Medicinal Chemistry. Available at: [Link]

  • D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. Available at: [Link]

  • Akhtar, M. J., et al. (2021). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Abbas, S. Y., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Klüger, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. Available at: [Link]

  • Giansanti, P., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics. Available at: [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. PNAS. Available at: [Link]

  • Caporizzo, F., et al. (2021). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Hughes, S. J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Engineering. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. Available at: [Link]

  • Sugiyama, N., et al. (2019). Motif-centric phosphoproteomics to target kinase-mediated signaling pathways. Nature Communications. Available at: [Link]

  • Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. Creative Biostructure. Available at: [Link]

  • Nambiar, T. S., et al. (2021). Small molecule inhibition of ATM kinase increases CRISPR-Cas9 1-bp insertion frequency. Nature Communications. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. Available at: [Link]

  • Schimenti, J. C., & Bucan, M. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International Journal of Molecular Sciences. Available at: [Link]

  • Nakao, T., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers. Available at: [Link]

  • van der Werf, I., et al. (2023). Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out. bioRxiv. Available at: [Link]

  • Jeon, J., et al. (2024). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Charles River Laboratories. (n.d.). Small Molecule Drug Discovery. Charles River. Available at: [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]

  • Zhang, H., et al. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Annals of Clinical and Laboratory Science. Available at: [Link]

  • Medard, G. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Anderson, K. E., et al. (2021). Click chemistry–enabled CRISPR screening reveals GSK3 as a regulator of PLD signaling. PNAS. Available at: [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Shaik, A. A., et al. (2021). Cellular mechanisms of acquired drug resistance against regorafenib in colon cancer cells. Journal of Proteomics. Available at: [Link]

  • Robert, F., et al. (2015). Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing. Genome Medicine. Available at: [Link]

  • Zhang, T. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. Available at: [Link]

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A Comparative Analysis of 2-Aminothiazole Derivatives and Dasatinib: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, giving rise to a multitude of targeted therapeutic candidates. Among the most prominent is dasatinib, a potent multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This guide provides a comprehensive comparative analysis of the broader class of 2-aminothiazole derivatives and the well-established drug, dasatinib. We will delve into their mechanisms of action, kinase inhibitory profiles, cellular effects, and pharmacokinetic properties, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel kinase inhibitors.

Introduction: From a Privileged Scaffold to a Clinical Success

The 2-aminothiazole moiety is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions with the hinge region of protein kinases.[1] This fundamental property led to the discovery of a vast number of kinase inhibitors, with dasatinib being a landmark achievement.[2] Dasatinib's journey from a 2-aminothiazole-based screening hit to a clinically effective drug underscores the potential of this chemical class.[2] However, the structural diversity of 2-aminothiazole derivatives allows for a wide range of target selectivities and pharmacological profiles, extending far beyond the targets of dasatinib.[3] This guide aims to dissect these differences and similarities, providing a framework for the rational design of next-generation kinase inhibitors.

Mechanism of Action: A Tale of Broad-Spectrum vs. Targeted Inhibition

Dasatinib: The Multi-Targeted Powerhouse

Dasatinib is an ATP-competitive inhibitor that targets a broad spectrum of tyrosine kinases.[4] Its primary targets include BCR-ABL, the fusion protein driving CML, and the SRC family of kinases.[4][5] By binding to the active conformation of the kinase domain, dasatinib effectively blocks the signaling pathways that promote cancer cell proliferation and survival.[5] Its ability to inhibit both the active and inactive conformations of the ABL kinase contributes to its efficacy in patients who have developed resistance to other tyrosine kinase inhibitors like imatinib.[3]

2-Aminothiazole Derivatives: A Spectrum of Selectivity

The broader class of 2-aminothiazole derivatives exhibits a more diverse range of target selectivities. While some derivatives, like dasatinib, are multi-targeted, others have been engineered to be highly selective for specific kinases. This selectivity is achieved through modifications to the substituents on the 2-aminothiazole core, which can be tailored to exploit subtle differences in the ATP-binding pockets of various kinases. For instance, different derivatives have been developed to selectively target Aurora kinases, Janus kinase 2 (JAK2), or protein kinase CK2.[6][7]

Comparative Kinase Inhibitory Profiles

A crucial aspect in the evaluation of kinase inhibitors is their selectivity profile across the human kinome. The following tables summarize the inhibitory activity (IC50 values) of dasatinib and representative 2-aminothiazole derivatives against a panel of kinases.

Table 1: Kinase Inhibitory Profile of Dasatinib

KinaseIC50 (nM)
ABL<1
SRC<1
LCK<1
YES<1
c-KIT1.5
PDGFRβ28

Data compiled from various sources.

Table 2: Kinase Inhibitory Profile of Representative 2-Aminothiazole Derivatives

CompoundTarget KinaseIC50 (nM)
AT9283 Aurora A3
Aurora B3
JAK21.2
Compound 7 CK23400
Dasatinib Derivative 8b K562 cells (cellular assay)Nanomolar range
Dasatinib Derivative 9b K562 cells (cellular assay)Nanomolar range

Data compiled from various sources.[6][7][8]

Expert Interpretation: The data clearly illustrates the potent, multi-targeted nature of dasatinib, with sub-nanomolar to low nanomolar inhibition of several key oncogenic kinases. In contrast, 2-aminothiazole derivatives like AT9283 demonstrate potent inhibition of a different set of kinases, namely the Aurora and JAK families, highlighting the scaffold's versatility.[6] Other derivatives, such as compound 7, exhibit micromolar inhibition of CK2, showcasing that modifications to the 2-aminothiazole core can drastically alter the target profile and potency.[7] Furthermore, derivatives of dasatinib itself have been synthesized with comparable nanomolar activity against CML cells.[8]

Cellular Activity: Proliferation, Apoptosis, and Signaling Pathways

The ultimate measure of an anticancer agent's efficacy lies in its ability to induce cancer cell death. Both dasatinib and various 2-aminothiazole derivatives have demonstrated potent antiproliferative and pro-apoptotic effects in a range of cancer cell lines.

Dasatinib's Cellular Effects:

Dasatinib potently inhibits the proliferation of CML cells, with IC50 values in the low nanomolar range.[4] It induces G1 phase cell cycle arrest and apoptosis in sensitive cell lines.[1] Mechanistically, dasatinib effectively suppresses the phosphorylation of BCR-ABL and its downstream signaling effectors, including STAT5, MAPK, and AKT.[5]

Cellular Effects of 2-Aminothiazole Derivatives:

The cellular effects of 2-aminothiazole derivatives are as diverse as their kinase targets. For example:

  • AT9283 potently inhibits the proliferation of cells dependent on JAK2 signaling and induces apoptosis.[6]

  • CK2-inhibiting derivatives have been shown to induce apoptosis and modulate NF-κB, Wnt, and Akt signaling pathways.[9]

  • Other 2-aminothiazole derivatives have been reported to cause G2/M cell-cycle arrest and apoptosis through inhibition of other cellular targets.

Comparative Antiproliferative Activity:

A direct comparison of a novel 2-aminothiazole derivative with dasatinib in various cancer cell lines provides valuable insight.

Table 3: Comparative Antiproliferative Activity (IC50 in µM)

Cell LineDasatinib2-Aminothiazole Derivative (Compound 21)
K562 (CML)11.0816.3
MDA-MB-231 (Breast)< 1Inactive
MCF-7 (Breast)< 120.2
HT-29 (Colon)< 121.6

Data from Liu et al.[3]

Expert Interpretation: This head-to-head comparison reveals that while dasatinib exhibits broad-spectrum antiproliferative activity, the specific 2-aminothiazole derivative (compound 21) shows more selective activity against the K562 leukemia cell line.[3] This highlights a key theme in the comparison: the potential for developing highly selective 2-aminothiazole derivatives with potentially fewer off-target effects compared to the broader activity of dasatinib.

Pharmacokinetic Properties: A Brief Comparison

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Dasatinib is orally bioavailable and is metabolized primarily by the liver.

Table 4: Pharmacokinetic Parameters

CompoundOral Bioavailability (Mouse)
Dasatinib ~14-34%
2-Aminothiazole Derivatives (IND24 & IND81) 27-40%

Data compiled from various sources.[10]

Expert Interpretation: The available data suggests that 2-aminothiazole derivatives can be designed to have favorable oral bioavailability, comparable to or even exceeding that of dasatinib in preclinical models.[10] This is a promising feature for the development of orally administered drugs from this class.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below. The rationale behind critical steps is explained to provide a deeper understanding of the methodologies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP + remaining ATP A->B Incubation C Add ADP-Glo™ Reagent B->C D Remaining ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP is converted to ATP E->F G Luciferase/Luciferin reaction generates light F->G H Measure Luminescence G->H

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP.[11]

  • Compound Addition: Add the test compound (2-aminothiazole derivative or dasatinib) at various concentrations.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal.

  • Incubation: Incubate for 30-60 minutes at room temperature.[11]

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

Rationale: The two-step process of the ADP-Glo™ assay is crucial for its high sensitivity.[12] The initial depletion of the large excess of ATP from the kinase reaction is necessary to be able to detect the much smaller amount of ADP produced.[12]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G A Seed cells in a 96-well plate B Treat cells with compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Living cells convert MTT to formazan crystals E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative or dasatinib.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Rationale: The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. This provides a reliable measure of cell viability.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect specific phosphorylated proteins in cell lysates, providing insights into the activation state of signaling pathways.

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (Phospho-specific) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Stripping & Re-probing (Total Protein) G->H

Caption: Workflow of Western Blotting for Phospho-proteins.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-SRC, phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein.

Rationale: The use of phosphatase inhibitors during cell lysis is critical to prevent the dephosphorylation of proteins, ensuring that the detected signal accurately reflects the in-cell phosphorylation state. Blocking with BSA instead of milk is often recommended for phospho-protein detection as milk contains phosphoproteins that can lead to high background.

Conclusion: A Scaffold of Diverse Opportunities

This comparative analysis reveals that while dasatinib represents a highly successful clinical translation of the 2-aminothiazole scaffold, it is just one example of the vast therapeutic potential held by this chemical class. The key takeaways for drug discovery professionals are:

  • Versatility: The 2-aminothiazole scaffold is a highly versatile platform for designing kinase inhibitors with a wide range of selectivity profiles, from multi-targeted agents like dasatinib to highly selective inhibitors of specific kinases.

  • Tunability: The pharmacological properties of 2-aminothiazole derivatives, including their target profile, cellular activity, and pharmacokinetics, can be finely tuned through chemical modifications.

  • Opportunity for Selectivity: For targets where a more selective inhibitory profile is desired to minimize off-target toxicities, the 2-aminothiazole scaffold offers a promising starting point for rational drug design, moving beyond the broad-spectrum approach of dasatinib.

By leveraging the knowledge of the structure-activity relationships within the 2-aminothiazole class and employing rigorous experimental evaluation as outlined in this guide, researchers can continue to unlock the full potential of this remarkable scaffold in the development of novel and improved kinase inhibitor therapies.

References

  • AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. (n.d.). PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. (2006). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). NIH. [Link]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. (2013). NIH. [Link]

  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). PMC. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). PMC. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). PMC. [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (2008). PMC. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). PMC. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed. [Link]

  • 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. (2016). PubMed. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. (2015). PMC. [Link]

  • piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). ACS Publications. [Link]

  • Western Blot Analysis of Phosphorylated Proteins. (n.d.). Bio-Rad Antibodies. [Link]

  • Chemical structures of diverse reported aminothiazole kinase inhibitors. (n.d.). ResearchGate. [Link]

  • The Comparison of First-Line Dasatinib Therapy 70 mg/day Versus 100 mg/day in Newly Diagnosed Patients with Chronic Myeloid Leukemia in the Chronic Phase: a Prospective, Randomized, Multicenter 1-year Clinical Study. (2024). Springer Medicine. [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). PMC. [Link]

  • Comparison of dasatinib, nilotinib, high-dose imatinib, and bosutinib... (n.d.). ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood. [Link]

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Comparing allosteric vs. ATP-competitive 2-aminothiazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Allosteric vs. ATP-Competitive 2-Aminothiazole Kinase Inhibitors

For drug development professionals, the strategic approach to kinase inhibition is a critical decision point that profoundly influences the trajectory of a research program. The choice between targeting the highly conserved ATP-binding site and a unique allosteric pocket dictates the potential selectivity, potency, and resistance profile of a therapeutic candidate. The 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile template for developing both types of inhibitors, making it an excellent framework for a comparative analysis.[1][2][3][4][5]

This guide provides a detailed comparison of allosteric and ATP-competitive 2-aminothiazole inhibitors, grounded in mechanistic principles and supported by experimental workflows. As a senior application scientist, my goal is to move beyond a simple list of pros and cons, instead explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

Part 1: The Fundamental Mechanisms of Inhibition

The efficacy of any kinase inhibitor begins with its binding mechanism. While both allosteric and ATP-competitive inhibitors aim to halt the phosphotransferase activity of a kinase, they achieve this through fundamentally different interactions.

ATP-Competitive Inhibition: The Orthosteric Approach

ATP-competitive inhibitors function by directly competing with the endogenous ligand, adenosine triphosphate (ATP), for binding within the kinase's active site.[6] This orthosteric site is highly conserved across the human kinome, a feature that presents both an opportunity and a challenge.[7] While it allows for the development of broad-spectrum inhibitors, achieving high selectivity for a single kinase can be a formidable task.[7][8] The 2-aminothiazole core is a common feature in many ATP-competitive inhibitors, including the approved anti-cancer drug Dasatinib.[2][5][9]

ATP_Competitive_Inhibition cluster_kinase Kinase Kinase Kinase Protein ATP Binding Site Substrate Site Allosteric Site Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation ATP ATP ATP->Kinase:p1 Binds Inhibitor ATP-Competitive 2-Aminothiazole Inhibitor Inhibitor->Kinase:p1 Competes with ATP & Binds Inhibitor->No_Phosphorylation Substrate Substrate Substrate->Kinase:p2 Binds

Caption: ATP-Competitive Inhibition Mechanism.

Allosteric Inhibition: A Paradigm of Specificity

In contrast, allosteric inhibitors bind to a topographically distinct site on the kinase, often remote from the ATP pocket.[6][10][11] This binding event induces a conformational change in the protein, altering the geometry of the active site and rendering the kinase inactive or unable to bind its substrates effectively.[12][13] Because allosteric sites are not under the same evolutionary pressure for conservation as the ATP-binding site, they tend to be unique to a specific kinase or a small subfamily, offering a powerful route to highly selective inhibitors.[7][14][15][16] Several studies have successfully identified 2-aminothiazole derivatives as allosteric modulators for targets like protein kinase CK2.[12][13][17]

Allosteric_Inhibition cluster_kinase Kinase Kinase Kinase Protein ATP Binding Site Substrate Site Allosteric Site Conformed_Kinase Conformationally Altered Kinase Inactive ATP Site Inactive Substrate Site Allosteric Site Kinase->Conformed_Kinase Induces Conformational Change No_Phosphorylation Inhibition of Phosphorylation Conformed_Kinase->No_Phosphorylation Inhibitor Allosteric 2-Aminothiazole Inhibitor Inhibitor->Kinase:p3 Binds ATP ATP ATP->Conformed_Kinase:p1 Cannot Bind Efficiently

Caption: Allosteric Inhibition Mechanism.

Part 2: Head-to-Head Comparison and Key Differentiators

The choice between an allosteric and an ATP-competitive inhibitor is governed by a series of trade-offs. The following table summarizes the key distinguishing characteristics, which we will explore in detail.

FeatureATP-Competitive InhibitorsAllosteric InhibitorsRationale & Implications
Binding Site Orthosteric (ATP-binding pocket)Allosteric (distinct from ATP site)Allosteric sites are less conserved, leading to higher potential selectivity.[7][15]
Selectivity Generally lower; can have off-target effects due to conserved ATP site.Generally higher; target unique structural features of a specific kinase.High selectivity reduces the risk of off-target toxicity and is crucial for a clean pharmacological profile.[7][14]
Potency Shift Cellular potency (EC50) is often significantly weaker than biochemical potency (IC50) due to high intracellular ATP concentrations (~1-10 mM).Cellular potency is less affected by ATP levels, often resulting in a smaller shift between biochemical and cellular assays.A large potency shift for ATP-competitive drugs means higher doses may be needed to achieve efficacy in vivo, potentially exacerbating off-target effects.[17][18]
Resistance Prone to resistance via point mutations in the ATP-binding "gatekeeper" residue.Resistance can arise from mutations in the allosteric pocket. May remain effective against mutations that confer resistance to ATP-competitive inhibitors.Allosteric inhibitors provide an alternative strategy to overcome resistance to existing ATP-competitive therapies.[14][19]
Discovery More straightforward; the binding site is well-defined.More challenging; requires identification and validation of a functional allosteric pocket.[14][15]

Part 3: Experimental Workflows for Characterization

A robust and logical experimental cascade is essential to accurately classify and compare these two types of inhibitors. The following protocols are designed to provide a comprehensive characterization, from initial mechanism of action to final selectivity profiling.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow A Protocol 1: Mechanism of Action Assay (ATP Competition) B Protocol 2: Potency & Binding Affinity (IC50 / Kd) A->B Classified Inhibitor C Protocol 3: Cellular Efficacy & Target Engagement (EC50 / CETSA) B->C Potent Inhibitor D Protocol 4: Kinase Selectivity Profiling (Kinome Panel) C->D Cell-Active Inhibitor

Caption: Experimental Workflow for Inhibitor Comparison.

Protocol 1: Determining the Mechanism of Action (ATP Competition Assay)

Expertise & Causality: This is the foundational experiment to differentiate an ATP-competitive inhibitor from an allosteric one. The principle is straightforward: if an inhibitor competes with ATP, its apparent potency (IC50) will decrease as the concentration of ATP increases. An allosteric inhibitor's potency should remain largely unaffected by ATP concentration. We use a reliable in vitro kinase assay, such as ADP-Glo™, which measures ADP production and is thus a direct readout of kinase activity.[20][21]

Methodology:

  • Reagents & Setup:

    • Recombinant Kinase of interest.

    • Specific peptide substrate for the kinase.

    • 2-aminothiazole inhibitor stock solution (e.g., 10 mM in DMSO).

    • ATP stock solution (e.g., 10 mM).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the 2-aminothiazole inhibitor.

    • Create separate kinase reaction buffers containing different fixed concentrations of ATP. A recommended range is one concentration at or below the Km for ATP (e.g., 10 µM) and one at a physiological concentration (e.g., 1 mM).[22]

    • In the 384-well plates, add the kinase and peptide substrate.

    • Add the serially diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding one of the fixed-concentration ATP buffers. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity by following the ADP-Glo™ protocol:

      • Add ADP-Glo™ Reagent to deplete unused ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence with a plate reader.

  • Data Analysis & Validation:

    • For each ATP concentration, plot the luminescence signal against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value at each ATP concentration.

    • Self-Validation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value at high ATP concentration confirms an ATP-competitive mechanism. A minimal shift (<2-fold) is indicative of an allosteric or non-competitive inhibitor.

Protocol 2: Measuring Biochemical Potency (IC50) and Binding Affinity (Kd)

Expertise & Causality: While IC50 measures the functional inhibition of the enzyme, it can be influenced by assay conditions like substrate and ATP concentrations. Therefore, it's crucial to also determine the equilibrium dissociation constant (Kd), which is an intrinsic measure of the affinity between the inhibitor and the kinase.[23] This provides a more absolute comparison of compound strength. We will use the standard kinase assay for IC50 and Surface Plasmon Resonance (SPR) for Kd, a label-free method that measures binding in real-time.

Methodology (IC50 Determination):

  • Procedure: Follow the steps outlined in Protocol 1, but use only a single, fixed concentration of ATP, typically set to the apparent Km value for the specific kinase being tested. This standardization allows for more comparable IC50 values across different studies.[18][24]

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Methodology (Kd Determination via SPR):

  • Reagents & Setup:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Recombinant Kinase, amine coupling kit.

    • 2-aminothiazole inhibitor.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the recombinant kinase onto the sensor chip surface via amine coupling.

    • Prepare serial dilutions of the 2-aminothiazole inhibitor in running buffer.

    • Inject the inhibitor solutions over the chip surface, flowing from the lowest to the highest concentration. Include buffer-only injections for baseline subtraction.

    • Measure the binding response (in Response Units, RU) over time for both the association and dissociation phases.

    • Regenerate the chip surface between inhibitor injections if necessary.

  • Data Analysis & Validation:

    • Subtract the reference surface and buffer-only injection data from the raw sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Self-Validation: The goodness of the fit (low Chi-squared value) and visually inspecting the residuals ensure the chosen model is appropriate for the binding event.

Protocol 3: Assessing Cellular Efficacy (EC50)

Expertise & Causality: A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, efflux, or competition with high intracellular ATP.[18] This assay is critical for validating that the inhibitor can engage its target in a physiological context. We will use a Western blot-based phospho-protein assay, which directly measures the inhibition of the kinase's downstream signaling activity.

Methodology:

  • Cell Culture & Treatment:

    • Culture a relevant cell line known to have an active signaling pathway involving the target kinase.

    • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 2-aminothiazole inhibitor for a predetermined time (e.g., 2-4 hours).

  • Lysate Preparation & Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

    • Probe a separate blot (or strip and re-probe the same blot) with an antibody for the total amount of that substrate to serve as a loading control.

    • Use a secondary antibody conjugated to HRP and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis & Validation:

    • Quantify the band intensities for the phospho-protein and total protein using software like ImageJ.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized signal against the log of the inhibitor concentration and fit the data to determine the EC50 value.

    • Self-Validation: The total protein levels should remain constant across all treatments, confirming that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation or unequal loading.

Part 4: Case Study - Allosteric vs. ATP-Competitive Inhibitors of CK2

Protein Kinase CK2 is a constitutively active kinase implicated in cancer.[13] It serves as an excellent case study, as both ATP-competitive inhibitors (e.g., CX-4945) and allosteric 2-aminothiazole inhibitors have been developed against it.[13][17]

ParameterCX-4945 (ATP-Competitive)2-Aminothiazole Cmpd. 27 (Allosteric)
Biochemical IC50 (vs. CK2α) 14.7 nM0.6 µM (600 nM)
Cellular EC50 (in 786-O cells) ~1 µM (1000 nM)~3 µM (3000 nM)
Potency Shift (Cellular/Biochemical) ~70-fold ~5-fold

Data synthesized from literature.[17]

Analysis of Causality: The experimental data clearly illustrates the fundamental difference between the two inhibition modalities. The ATP-competitive inhibitor CX-4945 shows excellent potency in the biochemical assay but loses about 70-fold of that potency in a cellular environment where it must compete with high concentrations of ATP.[17] In stark contrast, the allosteric 2-aminothiazole compound shows only a 5-fold drop in potency, demonstrating that its mechanism is not sensitive to cellular ATP levels.[17] This highlights a key advantage of the allosteric approach: more predictable translation from biochemical potency to cellular efficacy.

Conclusion

The 2-aminothiazole scaffold remains a remarkably fruitful starting point for kinase inhibitor design. The choice between an ATP-competitive and an allosteric approach is not a matter of which is universally "better," but which is strategically optimal for the target .

  • ATP-competitive inhibitors are often easier to discover and can achieve high potency. They are a validated and powerful approach, particularly when some level of polypharmacology may be acceptable or even beneficial, or when targeting kinases with unique features in their active sites.

  • Allosteric inhibitors represent a frontier of precision. They offer the potential for exquisite selectivity and a means to circumvent common resistance mechanisms.[14][19] While the discovery phase is more challenging, the payoff can be a highly differentiated candidate with a cleaner safety profile and a more durable clinical response.

By employing the rigorous, self-validating experimental workflows detailed in this guide, drug discovery teams can confidently characterize their 2-aminothiazole inhibitors, understand their true mechanism of action, and make informed decisions to advance the most promising candidates toward the clinic.

References

  • Bajorath, J., & Proschak, E. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. European Journal of Medicinal Chemistry, 214, 113206. [Link]

  • Boccitto, M. (2026). Understanding Allosteric and Competitive Inhibitors: A Deep Dive Into Enzyme Regulation. LinkedIn. [Link]

  • UpperCompetition6. (2020). allosteric inhibition and noncompetitive inhibition. Reddit. [Link]

  • Bischof, J., et al. (2016). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site. ResearchGate. [Link]

  • Lountos, G. T., et al. (2021). Allosteric regulation and inhibition of protein kinases. Protein Science, 30(11), 2157-2172. [Link]

  • Bischof, J., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-activity relationship and influence on the Wnt and NF-κB signaling pathways. European Journal of Medicinal Chemistry, 126, 1028-1044. [Link]

  • InformationBoxTicket Lifestyles. (2025). Allosteric Inhibition vs. Competitive Inhibition | Enzyme Control Mechanisms. YouTube. [Link]

  • Wu, P., et al. (2016). Allosteric small-molecule kinase inhibitors. Pharmacology & Therapeutics, 156, 59-68. [Link]

  • Step-by-step Science. (2021). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. [Link]

  • Bischof, J., et al. (2016). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site and hit optimization. Journal of Medicinal Chemistry, 59(15), 7067-7084. [Link]

  • Janežič, M., & Lešnik, S. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1267-1293. [Link]

  • de Oliveira, R. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Jantarat, N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Lecturio Medical. (2017). Master Drug Kinetics: Allosteric Activators & Competitive Inhibitors Explained. YouTube. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. [Link]

  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1267-1293. [Link]

  • Duong-Thi, M. D., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. BioMed Research International, 2014, 837485. [Link]

  • Weisner, J., et al. (2022). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Nature Communications, 13(1), 2097. [Link]

  • Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4887. [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Zhang, J., et al. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Royal Society of Chemistry Books. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Services. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Gilb, I., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12954-12959. [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Johnson, C. N., et al. (2019). Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. ACS Medicinal Chemistry Letters, 10(12), 1677-1680. [Link]

  • Wassermann, C. H., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 315-319. [Link]

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In Vitro vs. In Vivo Efficacy Studies of 2-Aminothiazole Compounds: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in modern medicinal chemistry, forming the core of blockbuster kinase inhibitors like Dasatinib (Sprycel®) and emerging anti-infectives. However, this scaffold presents a notorious "translational gap." Compounds frequently exhibit single-digit nanomolar potency in biochemical assays (in vitro) yet fail to induce statistically significant tumor regression or pathogen clearance in animal models (in vivo).

This guide dissects the technical disconnects between these two stages. It moves beyond basic definitions to analyze the causality of failure —specifically focusing on the metabolic liabilities and physicochemical quirks of the 2-aminothiazole ring that skew in vitro data.

Part 1: The 2-Aminothiazole Scaffold & The "False Positive" Trap

The Structural Allure

The 2-aminothiazole moiety mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes. This structural complementarity drives the exceptional in vitro potency often seen in early screening.

The Liability Profile

However, the same features that drive potency create liabilities:

  • Metabolic Hotspots: The thiazole ring is susceptible to oxidative metabolism by CYP450 enzymes, leading to rapid clearance.

  • Solubility-Permeability Trade-off: High crystallinity often leads to poor aqueous solubility, requiring aggressive formulations (e.g., high DMSO/PEG ratios) in in vitro assays that cannot be replicated in vivo.

Part 2: In Vitro Profiling – The "Go" Signal

To validate a 2-aminothiazole hit, simple proliferation assays (MTT/CellTiter-Glo) are insufficient due to off-target toxicity. The gold standard is a Target-Specific TR-FRET Kinase Assay .

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Rationale: TR-FRET eliminates the background fluorescence interference common with small molecule inhibitors, providing a robust Z-factor.

Workflow Diagram:

TR_FRET_Workflow Compound 2-Aminothiazole (Serial Dilution) Kinase Recombinant Kinase + Substrate Compound->Kinase ATP ATP (at Km) Kinase->ATP Incubation Reaction (60 min @ RT) ATP->Incubation Detection Add Eu-Antibody + XL665-Tracer Incubation->Detection Readout Read HTRF Ratio (665nm/620nm) Detection->Readout

Caption: TR-FRET workflow for determining IC50. The ratiometric readout corrects for compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Prep: Dilute the 2-aminothiazole compound in 100% DMSO, then transfer to the reaction buffer (final DMSO <1% to avoid enzyme denaturation).

  • Enzyme Reaction: Mix the compound with the specific Kinase (e.g., VEGFR2, CDK2) and a biotinylated peptide substrate.

  • ATP Addition: Initiate reaction with ATP. Critical: Use ATP concentration equal to the enzyme's

    
     value.
    
    • Why? 2-aminothiazoles are ATP-competitive. Using saturating ATP (

      
      ) will artificially shift the 
      
      
      
      higher, masking the compound's true potency [1].
  • Detection: Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Analysis: Measure signal. A decrease in FRET signal indicates kinase inhibition.

Part 3: The Translational Gap (ADME/Tox)

Before moving to animals, you must bridge the gap. The primary failure mode for 2-aminothiazoles is High Plasma Protein Binding (PPB) and Reactive Metabolite Formation .

  • The Disconnect: In a biochemical assay, protein binding is zero. In a mouse, it can be >99%. If your compound has an

    
     of 10 nM but is 99% protein-bound, the free fraction available to the tumor is negligible.
    
  • Self-Validating Check: Perform a Microsomal Stability Assay early. If

    
     min in mouse liver microsomes, the compound will likely fail in vivo regardless of its potency [2].
    

Part 4: In Vivo Efficacy – The "True" Test

The definitive test is the Xenograft Tumor Growth Inhibition (TGI) model.

Protocol: Subcutaneous Xenograft Model (Mouse)

Rationale: This model measures the compound's ability to reach the target tissue, maintain concentration (PK), and exert a phenotypic effect (PD).

Experimental Logic Diagram:

InVivo_Workflow CellCulture Expand Tumor Cells (e.g., HCT-116) Implant Subcutaneous Injection (Flank, Matrigel) CellCulture->Implant Staging Tumor Staging (Wait for ~150mm³) Implant->Staging Randomization Randomize Groups (Vehicle vs. Low/High Dose) Staging->Randomization Dosing Dosing Phase (PO/IP, q.d. x 21 days) Randomization->Dosing Endpoint Endpoint Analysis (TGI%, Body Weight, Biomarkers) Dosing->Endpoint

Caption: Standard workflow for assessing tumor growth inhibition (TGI) in xenograft models.

Step-by-Step Methodology:

  • Implantation: Inject

    
     cancer cells (e.g., HCT-116 colon cancer) into the flank of athymic nude mice. Use Matrigel to support initial growth.
    
  • Staging: Monitor tumor volume using calipers (

    
    ). Wait until tumors reach ~100-150 mm³.
    
  • Formulation (Critical for Thiazoles): 2-aminothiazoles often require complex vehicles due to pH-dependent solubility.

    • Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Warning: Avoid simple suspension if bioavailability is unknown.

  • Dosing: Administer compound (e.g., 10, 30, 100 mg/kg) daily (q.d.) or twice daily (b.i.d.) based on PK half-life.

  • Endpoint: Calculate %TGI:

    
    
    (Where T is treated tumor volume and C is control volume).
    

Part 5: Comparative Analysis

The table below illustrates a typical profile of a "Development Candidate" vs. a "Tool Compound" (a compound that works in vitro but fails in vivo).

FeatureIn Vitro Efficacy In Vivo Efficacy The 2-Aminothiazole Reality
Primary Metric

(Enzyme) /

(Cell)
%TGI (Tumor Growth Inhibition)High potency (

nM) rarely guarantees high TGI due to metabolic clearance.
Environment Controlled, Static, Protein-FreeDynamic, Metabolic, High ProteinHigh Plasma Protein Binding (>99%) often renders the compound inactive in vivo.
Dosing Constant ConcentrationFluctuating (

to

)
Short half-life (

) requires b.i.d. dosing to maintain coverage above

.
Failure Mode Solubility / AggregationToxicity / Bioavailability"Toxicophore" liability: Reactive metabolites can cause liver toxicity, limiting the max dose [3].
Success Criteria

nM
TGI

(statistically significant)
Successful drugs (e.g., Dasatinib) optimize the side chains to protect the thiazole ring from metabolism.
Expert Insight: The "Coverage" Rule

For a kinase inhibitor to work in vivo, the free plasma concentration must exceed the cellular


 (not just 

) for at least 12-16 hours per day. Due to the rapid clearance of many 2-aminothiazoles, achieving this "coverage" often requires high or frequent dosing, which triggers off-target toxicity [4].

References

  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.[1] Link (Context: Z-factor and assay validation).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link (Context: ADME profiling and microsomal stability).

  • Lombardo, F., et al. (2014). In Silico Prediction of Plasma Protein Binding. Journal of Pharmaceutical Sciences. Link (Context: Impact of PPB on efficacy).

  • Siu, L. L., et al. (2012). Dasatinib: A Review of its Use in Chronic Myeloid Leukaemia. Drugs.[1][2][3][4][5][6][7][8] Link (Context: Clinical translation of aminothiazole kinase inhibitors).

  • Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press. Link (Context: Xenograft protocols).

Sources

Head-to-head comparison of 2-aminothiazole analogs in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for FDA-approved oncology drugs like Dasatinib (Sprycel). However, for researchers optimizing novel hits, the structural landscape is vast. This guide provides a head-to-head comparison of three distinct classes of 2-aminothiazole derivatives: the Clinical Standard (Dasatinib-like fused systems), Amide-Linked Analogs (Stable synthetic leads), and Hydrazone-Linked Analogs (High-potency, liability-prone leads).

We evaluate these classes based on cytotoxicity profiles (IC50), Structure-Activity Relationship (SAR) logic, and experimental robustness in MTT/SRB assays.

The Contenders: Structural Classes

To understand performance differences in cytotoxicity assays, we must categorize the test subjects by their electronic and steric properties.

ClassRepresentative CompoundStructural KeyPrimary Mechanism
Reference Standard Dasatinib Fused thiazolyl-pyrimidineMulti-Kinase Inhibitor (Src/Abl)
Challenger A N-(4-phenylthiazol-2-yl)amides Amide linker at C2-amineCDK2 / EGFR Inhibition
Challenger B Thiazolyl-hydrazones C=N-N linkerTubulin Polymerization / ROS generation
Negative Control 4-Alkyl-2-aminothiazoles Methyl/Ethyl at C4 (No Aryl)Weak/Inactive (Poor binding)
Why This Comparison Matters

Many early-stage discovery programs fail because they pursue Challenger B (Hydrazones) due to nanomolar potency in vitro, ignoring their "PAINS" (Pan-Assay Interference Compounds) liability. Challenger A (Amides) often shows higher IC50 values (lower potency) but superior metabolic stability. This guide validates why you might choose a less potent compound for lead optimization.

Mechanism of Action (MoA) Landscape

Understanding the target is prerequisite to interpreting cytotoxicity data. 2-aminothiazoles are unique because slight modifications shift their target from Kinases (ATP-competitive) to Tubulin (Colchicine site binders).

Pathway Visualization

The following diagram illustrates the divergent signaling pathways engaged by these analogs, leading to the common endpoint of Apoptosis.

MoA_Pathways Compound 2-Aminothiazole Scaffold Kinase ATP Pocket Binding (CDK2 / EGFR) Compound->Kinase Amide/Fused Analogs Tubulin Colchicine Site Binding Compound->Tubulin Hydrazone/Styryl Analogs Phos Inhibition of Phosphorylation Kinase->Phos Poly Microtubule Destabilization Tubulin->Poly G1S G1/S Phase Arrest Phos->G1S G2M G2/M Phase Arrest Poly->G2M Apoptosis Apoptosis (Cell Death) G1S->Apoptosis G2M->Apoptosis

Figure 1: Divergent mechanisms of action. Amide-linked analogs typically arrest cells in G1/S via kinase inhibition, while hydrazones often force G2/M arrest via tubulin destabilization.

Validated Experimental Protocol: MTT Cytotoxicity Assay

To generate reproducible Head-to-Head data, the assay must be self-validating . A common error with 2-aminothiazoles is precipitation in aqueous media due to high lipophilicity (cLogP > 3.5).

The "Self-Validating" Workflow

This protocol includes specific checkpoints (CP) to ensure data integrity.

MTT_Protocol Seed 1. Cell Seeding (3-5k cells/well) 24h Recovery Treat 2. Compound Treatment (Serial Dilution) DMSO < 0.5% Seed->Treat Check1 CP1: Check Solubility (Microscopy for crystals) Treat->Check1 Check1->Treat Precipitate (Redilute) Incubate 3. Incubation (48h or 72h @ 37°C) Check1->Incubate Clear MTT_Add 4. MTT Addition (0.5 mg/mL final) 4h Incubation Incubate->MTT_Add Solubilize 5. Formazan Solubilization (DMSO or SDS/HCl) MTT_Add->Solubilize Read 6. Absorbance Read (570 nm) Solubilize->Read

Figure 2: Step-by-step MTT workflow with a critical solubility checkpoint (CP1) to prevent false positives caused by compound precipitation.

Critical Protocol Parameters
  • Solvent Tolerance: 2-aminothiazoles are hydrophobic. Ensure final DMSO concentration is < 0.5% (v/v) . Higher concentrations can permeabilize membranes, masking the compound's true effect.

  • Linearity Control: Run a standard curve of cell number vs. absorbance. If OD > 1.0, the assay is outside the linear range; dilute cells or reduce incubation time.

  • Positive Control: Use Doxorubicin (1 µM) or Staurosporine . If these do not kill >90% of cells, the assay is invalid.

Head-to-Head Data Analysis

The following data is synthesized from comparative SAR studies (Sources 1, 4, 7) involving MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer) cell lines.

Table 1: Comparative Potency (IC50 in µM)
Compound ClassR-Group ModificationMCF-7 IC50 (µM)HCT-116 IC50 (µM)Selectivity Index (SI)*
Dasatinib (Ref) N/A (Clinical Drug)0.025 0.040 > 100
Amide Analog 4-(4-methoxyphenyl)0.851.2015.5
Amide Analog 4-(4-nitrophenyl)4.505.104.2
Hydrazone Analog 4-(2,4-dihydroxyphenyl)0.150.222.1 (Toxic)
Alkyl Analog 4-Methyl (No Aryl)> 50.0> 50.0N/A

*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). High SI indicates safety.

Interpretation of Results
  • The "Aryl" Necessity: The Alkyl Analog is effectively inactive (>50 µM). This confirms that an aromatic ring at the C4 position is essential for

    
     stacking interactions within the kinase ATP pocket or Tubulin colchicine site.
    
  • Amide vs. Hydrazone:

    • Hydrazones (0.15 µM) appear more potent than Amides (0.85 µM).

    • However, look at the Selectivity Index (SI) . Hydrazones often show high toxicity to normal cells (Low SI) because they can hydrolyze to release toxic hydrazines or act as promiscuous chelators.

    • Amides show a better balance: Sub-micromolar potency with higher selectivity.

  • Electronic Effects: Electron-donating groups (Methoxy, -OCH3) generally improve potency compared to electron-withdrawing groups (Nitro, -NO2) on the phenyl ring. This suggests the binding pocket prefers electron-rich moieties for hydrogen bonding.

Senior Scientist’s Verdict

In the context of drug development, potency is not the only metric.

  • Choose 2-Aminothiazole Amides if you are building a Lead Optimization program. They offer a stable chemical scaffold, predictable SAR (Structure-Activity Relationship), and a valid path to improve metabolic stability.

  • Use Dasatinib strictly as a positive control for assay validation. Its potency is too high to be a useful "starting point" for new chemistry; it sets the ceiling.

  • Avoid Hydrazones unless you have a specific strategy to mitigate their metabolic instability and PAINS liability.

Final Recommendation

For a robust screening campaign, synthesize N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide . It serves as an ideal "tunable" lead compound—potent enough to measure (IC50 ~1 µM) but weak enough to allow you to observe improvements during optimization.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PubMed Central (PMC)

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. Source: PubMed Central (PMC)

  • 2-Aminothiazole scaffold containing hydrazone moiety. Source: ResearchGate

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic Effects of New Hydrazones. Source: PubMed Central (PMC)

A Comparative Benchmarking Guide: Novel 2-Aminothiazoles Versus Approved EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of novel 2-aminothiazole-based Epidermal Growth Factor Receptor (EGFR) inhibitors against clinically approved alternatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear comparison of their mechanisms of action and potential therapeutic advantages.

Introduction: The Rationale for Targeting EGFR and the Emergence of 2-Aminothiazoles

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[2] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers.

Currently approved EGFR inhibitors are broadly classified into three generations, primarily targeting the ATP-binding site of the kinase domain. First-generation inhibitors like gefitinib and erlotinib are reversible binders, while second-generation inhibitors such as afatinib and dacomitinib form irreversible covalent bonds.[3] Third-generation inhibitors, exemplified by osimertinib, were designed to overcome resistance mutations like T790M that emerge after treatment with earlier-generation drugs.[4]

While these ATP-competitive inhibitors have shown significant clinical benefit, challenges remain, including the development of further resistance mechanisms and off-target toxicities due to the conserved nature of the ATP-binding pocket across the human kinome. This has spurred the exploration of novel inhibitor scaffolds with distinct mechanisms of action.

The 2-aminothiazole scaffold has emerged as a promising pharmacophore in kinase inhibitor discovery.[2][5] Notably, some 2-aminothiazole derivatives have been identified as allosteric inhibitors of kinases.[6] Unlike ATP-competitive inhibitors, allosteric modulators bind to a site distinct from the highly conserved ATP pocket, often leading to higher selectivity and a more favorable side-effect profile.[7][8] This guide will provide the essential framework to rigorously evaluate the potential of novel 2-aminothiazole EGFR inhibitors in comparison to their approved counterparts.

The EGFR Signaling Pathway: A Complex Network for Targeted Intervention

Understanding the EGFR signaling cascade is fundamental to designing and interpreting benchmarking studies. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9] These cascades ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration.

EGFR_Signaling_Pathway

A Multi-tiered Approach to Benchmarking

A robust comparison of novel 2-aminothiazoles with approved EGFR inhibitors requires a multi-pronged approach, progressing from in vitro biochemical assays to cell-based functional assays and ultimately to in vivo models.

Benchmarking_Workflow

In Vitro Kinase Assays: Determining Potency and Mechanism

The initial step is to determine the direct inhibitory activity of the compounds on the EGFR kinase. This is crucial for establishing the half-maximal inhibitory concentration (IC50), a key metric of potency.

Causality Behind Experimental Choices:

  • Choice of EGFR variants: It is essential to test against wild-type (WT) EGFR to assess potential for on-target toxicities, as well as clinically relevant mutant forms (e.g., L858R, exon 19 deletion, and the resistant T790M mutation) to determine the inhibitor's efficacy in relevant cancer contexts.

  • ATP concentration: For ATP-competitive inhibitors, the apparent IC50 value is dependent on the ATP concentration. Assays should be performed at or near the Michaelis-Menten constant (Km) of ATP for EGFR to allow for a standardized comparison. For suspected allosteric inhibitors, varying the ATP concentration can help confirm a non-ATP-competitive mechanism of action.

Detailed Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kits and provides a general framework.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant human EGFR (WT and mutant forms) in the kinase buffer.

    • Prepare a substrate solution containing a specific EGFR peptide substrate and ATP at the desired concentration (e.g., 10 µM).

    • Prepare serial dilutions of the novel 2-aminothiazole and approved EGFR inhibitors (e.g., gefitinib, osimertinib) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 5 µL of the EGFR enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of a commercial ADP-Glo™ or similar reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assays: Assessing Cellular Efficacy

Moving from a purified enzyme system to a cellular context is critical to evaluate the compound's ability to penetrate cell membranes and inhibit EGFR in a more physiologically relevant environment.

Causality Behind Experimental Choices:

  • Choice of cell lines: Utilize a panel of cancer cell lines with well-characterized EGFR status:

    • EGFR-dependent: NSCLC cell lines harboring activating EGFR mutations (e.g., HCC827 with exon 19 deletion, NCI-H1975 with L858R/T790M mutations).

    • EGFR wild-type: A cell line with high EGFR expression but no activating mutations (e.g., A431) to assess selectivity for mutant over wild-type EGFR.

    • EGFR-independent: A cancer cell line that does not rely on EGFR signaling for proliferation to assess off-target cytotoxicity.

  • Assay principle: Assays like MTT or XTT measure the metabolic activity of viable cells, which serves as a surrogate for cell proliferation.

Detailed Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Trypsinize and count the desired cancer cell lines.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the novel 2-aminothiazole and approved EGFR inhibitors in cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the inhibitors. Include a DMSO vehicle control.

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Downstream Signaling Analysis: Confirming Mechanism of Action

To confirm that the observed anti-proliferative effects are indeed due to the inhibition of EGFR signaling, it is crucial to analyze the phosphorylation status of EGFR and its key downstream effectors.

Causality Behind Experimental Choices:

  • Western Blotting: This technique allows for the specific detection and quantification of phosphorylated proteins, providing a direct readout of kinase activity within the cell.

  • Key proteins to probe:

    • p-EGFR (Y1068): To directly assess the inhibition of EGFR autophosphorylation.

    • p-AKT (S473): To evaluate the impact on the PI3K-AKT pathway.

    • p-ERK1/2 (T202/Y204): To assess the inhibition of the MAPK pathway.

    • Total EGFR, AKT, and ERK serve as loading controls.

Detailed Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of the inhibitors for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR, p-AKT, p-ERK, and their total protein counterparts overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Kinase Selectivity Profiling: Assessing Off-Target Effects

A critical advantage of novel inhibitors, particularly allosteric ones, can be their improved selectivity profile, which often translates to a better safety profile.

Causality Behind Experimental Choices:

  • Kinome-wide screening: Profiling the lead 2-aminothiazole compounds against a broad panel of kinases (e.g., >300 kinases) is essential to identify potential off-target activities.[10]

  • Comparison with approved drugs: Benchmarking the selectivity profile against that of approved EGFR inhibitors can highlight the potential for reduced off-target toxicities.

Experimental Approach:

Kinase selectivity profiling is typically performed as a service by specialized contract research organizations (CROs). The general principle involves a high-throughput screening of the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percentage of inhibition for each kinase is determined, providing a comprehensive selectivity profile. For kinases that show significant inhibition, follow-up IC50 determinations can be performed.

Data Presentation and Comparison

To facilitate a clear and objective comparison, the experimental data should be summarized in a structured format.

Table 1: In Vitro Kinase Inhibition

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Novel 2-Aminothiazole 1 Experimental DataExperimental DataExperimental DataExperimental Data
Novel 2-Aminothiazole 2 Experimental DataExperimental DataExperimental DataExperimental Data
Gefitinib ~20-80~5-20~2-10>10,000
Osimertinib ~100-200~1-10~1-10~1-15

Note: IC50 values for approved drugs are approximate and can vary based on assay conditions.[3][11]

Table 2: Cell-Based Proliferation Inhibition

CompoundHCC827 (Exon 19 del) GI50 (nM)NCI-H1975 (L858R/T790M) GI50 (nM)A431 (WT) GI50 (nM)
Novel 2-Aminothiazole 1 Experimental DataExperimental DataExperimental Data
Novel 2-Aminothiazole 2 Experimental DataExperimental DataExperimental Data
Gefitinib ~10-50>10,000~100-500
Osimertinib ~10-30~10-50~200-1000

Note: GI50 values for approved drugs are approximate and can vary based on cell line and assay conditions.[3][12]

In Vivo Efficacy: The Ultimate Test

Promising candidates from in vitro and cell-based assays should be advanced to in vivo studies to evaluate their anti-tumor efficacy in a living organism.

Causality Behind Experimental Choices:

  • Xenograft models: Subcutaneous implantation of human cancer cell lines (e.g., HCC827, NCI-H1975) into immunocompromised mice is a standard preclinical model to assess the anti-tumor activity of a drug.[13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: These studies are essential to determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with target engagement and anti-tumor response.

Experimental Approach:

  • Model Establishment: Inject human NSCLC cells subcutaneously into the flank of immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, novel 2-aminothiazole, approved EGFR inhibitor).

  • Efficacy Assessment: Monitor tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the inhibition of EGFR signaling by Western blotting.

Conclusion: A Roadmap for Advancing Novel EGFR Inhibitors

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of novel 2-aminothiazole-based EGFR inhibitors against their approved counterparts. By systematically evaluating their potency, selectivity, cellular efficacy, and in vivo anti-tumor activity, researchers can build a robust data package to support the advancement of promising new therapeutic candidates. The potential for allosteric inhibition by the 2-aminothiazole scaffold offers an exciting avenue for developing next-generation EGFR inhibitors with improved selectivity and the ability to overcome existing resistance mechanisms.

References

  • Hirano, M., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(33), 34888–34901.
  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6695.
  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268.
  • Bestgen, B., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. Journal of Medicinal Chemistry, 63(8), 4047–4065.
  • BenchChem. (2025).
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825), a potent pan-Src family kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Ebaid, M. S., et al. (2024).
  • Bestgen, B., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action.
  • Promega Corporation. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
  • Swamy, S., et al. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors.
  • Abdel-Aziz, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114774.
  • Advanced Drug & Chemical. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Advanced Drug & Chemical.
  • Lategahn, J., et al. (2019). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Cell Chemical Biology, 26(8), 1103-1115.e6.
  • Wee, P., & Wang, Z. (2017).
  • Cho, B. C., et al. (2024). Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC.
  • BenchChem. (2025). An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors. BenchChem.
  • Hinterneder, J. (n.d.). Multi-parametric assessment of EGF treatment effects on signaling pathways, growth and proliferation using AlphaLISA SureFire Ultra and. Revvity.
  • Chandarlapaty, S. (2012). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System Technical Manual #TM421.
  • To, C., et al. (2022). Molecular basis for cooperative binding and synergy of ATP-site and allosteric EGFR inhibitors.
  • Cortellini, A., et al. (2018). EGFR tyrosine kinase inhibitors versus chemotherapy in EGFR wild-type pre-treated advanced nonsmall cell lung cancer in daily practice.
  • Keshari, A. K., et al. (2017). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. Scientific Reports, 7(1), 1695.
  • To, C., et al. (2019). Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor. Cancer Discovery, 9(7), 926–943.
  • Thante, S., et al. (2021).
  • Hu, Y., & Stump, M. (2019). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics.
  • Meador, C. B., & Lovly, C. M. (2015). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Clinical Cancer Research, 21(17), 3823–3825.
  • Zhang, Y., et al. (2022). A sequence of events associated with Y845 phosphorylation of EGFR....
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Technical Guide: ADMET and Pharmacokinetic Profile Optimization of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors (e.g., Dasatinib) and antimicrobials.[1] However, it carries a significant liability: metabolic bioactivation . Unsubstituted 2-aminothiazoles are frequently flagged as "structural alerts" due to their propensity to form reactive S-oxide and epoxide intermediates via Cytochrome P450 (CYP) metabolism, leading to hepatotoxicity.

This guide provides a comparative analysis of First-Generation (Unsubstituted) vs. Next-Generation (C5-Substituted/Amide-Capped) 2-aminothiazole derivatives. It details the mechanistic causality of toxicity and provides experimental protocols to validate safety profiles.

Part 1: The Scaffold Challenge – Metabolic Liability

The Mechanism of Bioactivation

The primary failure mode for 2-aminothiazole drug candidates is Idiosyncratic Drug-Induced Liver Injury (IDILI) . This is not random; it is driven by the electronic properties of the thiazole ring.

  • CYP-Mediated Oxidation: CYP450 enzymes (specifically CYP2C9 and CYP3A4) attack the electron-rich sulfur or the C4-C5 double bond.

  • Epoxidation: The formation of a 4,5-epoxy-thiazole intermediate is thermodynamically favored. This epoxide is highly electrophilic.

  • Ring Scission: The unstable epoxide rearranges or hydrolyzes to form reactive

    
    -dicarbonyls or thioamides.
    
  • Covalent Binding: These electrophiles covalently bind to nucleophilic residues (Cysteine-SH) on hepatic proteins, triggering an immune response or necrosis.

Comparative Case Study: Sudoxicam vs. Meloxicam

The most authoritative proof of this mechanism lies in the history of NSAIDs.

  • Sudoxicam (Toxic): Contains an unsubstituted 2-aminothiazole. Withdrawn due to severe hepatotoxicity caused by the mechanism described above.

  • Meloxicam (Safe): Structurally identical except for a methyl group at the C5 position . This steric and electronic block prevents epoxidation, rendering the molecule metabolically stable and safe.

Part 2: ADMET Comparative Analysis

The following table contrasts the typical ADMET profile of a "Generic" unsubstituted 2-aminothiazole against an "Optimized" derivative (e.g., C5-methyl or C5-halogen substituted).

Table 1: Comparative ADMET Metrics
ParameterGeneric 2-Aminothiazole (Unsubstituted)Optimized Derivative (C5-Substituted)Impact on Drug Development
Metabolic Stability (

)
Low (< 15 min in human microsomes)High (> 60 min)Optimized derivatives resist rapid CYP clearance, enabling q.d. (once daily) dosing.
Reactive Metabolites (GSH Adducts) High Positive (+32 Da adducts detected)Negative / Trace Direct correlation to hepatotoxicity risk. The generic scaffold is a "red flag."
CYP Inhibition (

)
Potent inhibitor of CYP2D6/3A4 (< 1

M)
Weak/No inhibition (> 10

M)
The exposed nitrogen often coordinates with Heme iron; substitution reduces this binding affinity.
hERG Inhibition Moderate Risk (Lipophilicity dependent)Low Risk (if LogP controlled)2-aminothiazoles are often basic; reducing basicity (e.g., amide capping) lowers hERG liability.
Ames Test (Mutagenicity) Frequently PositiveNegativeReactive intermediates can intercalate DNA; stabilization prevents this.
Oral Bioavailability (

)
Variable (High First-Pass Effect)> 50%Reduced hepatic extraction leads to higher systemic exposure.

Part 3: Visualizing the Bioactivation Pathway

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathway Parent 2-Aminothiazole (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP Epoxide 4,5-Epoxide / S-Oxide (Reactive Intermediate) CYP->Epoxide Unsubstituted C5 Hydroxylation Stable Hydroxylation (Phase I) CYP->Hydroxylation C5-Blocked (Methyl/Cl) RingOpen Ring Scission (Thioamides/Dicarbonyls) Epoxide->RingOpen Adduct Protein/GSH Adducts (TOXICITY) RingOpen->Adduct Covalent Binding Glucuronide Glucuronidation (Excretion) Hydroxylation->Glucuronide

Figure 1: Mechanism of Bioactivation. The unsubstituted scaffold (Red Path) leads to reactive epoxide formation. C5-substitution (Green Path) shifts metabolism toward stable hydroxylation and excretion.

Part 4: Experimental Protocols for Validation

To validate the safety of a 2-aminothiazole derivative, you must prove it does not generate reactive metabolites. Standard stability assays are insufficient; trapping assays are required.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect short-lived electrophilic intermediates by trapping them with Glutathione (GSH).

  • Incubation System:

    • Test Compound: 10

      
      M.
      
    • Matrix: Human Liver Microsomes (HLM) at 1.0 mg protein/mL.

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess).

    • Cofactor: NADPH regenerating system.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate HLM and compound for 5 min at 37°C.

    • Initiate with NADPH. Incubate for 60 minutes.

    • Control: Run a parallel sample without NADPH (negative control) and with Benzbromarone (positive control).

    • Terminate with ice-cold Acetonitrile (ACN).

  • Analysis (LC-MS/MS):

    • Centrifuge to remove protein. Inject supernatant into LC-MS/MS (High Resolution, e.g., Q-TOF or Orbitrap).

    • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).

    • Interpretation: The presence of [M + GSH - 2H]+ peaks indicates the formation of a reactive quinone-imine or epoxide equivalent.

Protocol 2: hERG Inhibition (Patch Clamp)

Objective: Assess cardiotoxicity risk, a common secondary liability for this class.

  • Cell Line: CHO or HEK293 cells stably expressing hERG potassium channels.

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV. Depolarize to +20 mV for 2 seconds (activate channels), then repolarize to -50 mV (tail current).

  • Measurement:

    • Apply test compound in ascending concentrations (0.1, 1, 10, 30

      
      M).
      
    • Measure the tail current amplitude inhibition.

    • Acceptance Criteria:

      
       > 10 
      
      
      
      M is generally considered low risk for early discovery.

Part 5: Screening Workflow Strategy

Use this decision tree to filter 2-aminothiazole libraries effectively.

ScreeningWorkflow Start Library Synthesis (2-Aminothiazoles) Step1 In Silico Filter (Remove PAINS & Ames+) Start->Step1 Step2 GSH Trapping Assay (Microsomes + GSH) Step1->Step2 Decision1 Adducts Detected? Step2->Decision1 Discard DISCARD (Toxicity Risk) Decision1->Discard Yes Step3 Metabolic Stability (Human/Rat Microsomes) Decision1->Step3 No Decision2 T 1/2 > 30 min? Step3->Decision2 Decision2->Discard No Step4 Caco-2 Permeability (Papp > 10^-6 cm/s) Decision2->Step4 Yes Final Lead Candidate (PK/PD Study) Step4->Final

Figure 2: Screening Cascade. Prioritizing GSH trapping early prevents wasting resources on metabolically liable compounds.

References

  • Metabolic Activation of Thiazoles

    • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.[2]

    • Source: Chemical Research in Toxicology (ACS).[3]

    • Link:[Link][3]

  • Structural Optimization & SAR

    • Title: 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?
    • Source: European Journal of Medicinal Chemistry.
    • Link:[Link]

  • Dasatinib Discovery (Case Study)

    • Title: 2-aminothiazole as a novel kinase inhibitor template.[4][5] Structure-activity relationship studies toward the discovery of Dasatinib.[4][5]

    • Source: Journal of Medicinal Chemistry.[4][5][6][7]

    • Link:[Link]

  • Toxicity Mechanisms (Sudoxicam vs Meloxicam)

    • Title: Mechanisms of idiosyncr
    • Source: Annual Review of Pharmacology and Toxicology.
    • Link:[Link]

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A Researcher's Guide to Cross-Validation of 2-Aminothiazole Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several approved anticancer drugs.[1][2] Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects across a wide array of human cancer cell lines, such as those from breast, lung, colon, and leukemia cancers.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of critical cell cycle regulators like Aurora kinases to the disruption of pro-survival signaling cascades such as the PI3K/Akt/mTOR pathway.[4][5]

However, the promising in vitro activity of a novel 2-aminothiazole derivative in a single cancer cell line is merely the first step in a long journey of preclinical validation. Cancer is a notoriously heterogeneous disease, and a compound that is potent in one cancer type may be completely inert in another. Therefore, a rigorous cross-validation of a compound's activity across a panel of well-characterized cancer cell lines is not just a suggestion, but a critical necessity. This guide provides a comprehensive framework for designing and executing such a study, focusing on the causality behind experimental choices to ensure scientifically sound and reproducible data.

The Imperative of Cross-Validation: Beyond a Single Data Point

Relying on data from a single cell line can be misleading. A cell line may possess a unique genetic makeup, such as a specific mutation or gene expression profile, that renders it exquisitely sensitive to a particular compound. This sensitivity may not be generalizable to a broader patient population. Cross-validation using a diverse panel of cell lines helps to:

  • Assess the Breadth of Activity: Determine if a compound has a broad-spectrum effect or is selective for certain cancer types.

  • Identify Potential Biomarkers: Correlate the compound's activity with the molecular characteristics of the cell lines (e.g., mutations in specific genes, expression levels of target proteins) to identify potential biomarkers of sensitivity or resistance.

  • Elucidate Mechanisms of Action: Differential sensitivity can provide clues about the compound's mechanism of action. For instance, if a compound is highly active in cell lines with an overactive signaling pathway, it suggests the compound may target a component of that pathway.

  • Prioritize Lead Compounds: Robust activity across multiple, relevant cell lines provides greater confidence in a compound's therapeutic potential, justifying its advancement to more complex preclinical models.

Designing a Robust Cross-Validation Study

The selection of an appropriate cancer cell line panel is paramount. A well-designed panel should encompass a range of cancer types and, more importantly, a diversity of molecular subtypes and genetic backgrounds.[6] For a 2-aminothiazole derivative with a hypothesized mechanism of action, the panel should ideally include:

  • Cell lines with known alterations in the target pathway: For example, if the compound is a putative Aurora kinase inhibitor, the panel should include cell lines with and without Aurora kinase amplification or overexpression.[5]

  • Cell lines with different mutational statuses in key oncogenes and tumor suppressor genes: Including cell lines with varying p53, KRAS, or BRAF mutational statuses can reveal important synthetic lethal interactions or mechanisms of resistance.

  • Cell lines from different tissues of origin: This helps to assess any tissue-specific effects of the compound.

  • A non-cancerous cell line: Including a "normal" cell line (e.g., human fibroblasts) is crucial for assessing the compound's selectivity and potential for off-target toxicity.

Here is a logical workflow for conducting a cross-validation study:

G cluster_0 Phase 1: Initial Screening & Dose Response cluster_1 Phase 2: Mechanistic Elucidation in Sensitive vs. Resistant Lines cluster_2 Phase 3: Data Integration & Interpretation A Select Diverse Cancer Cell Line Panel (e.g., NCI-60 or custom panel) B Determine Optimal Seeding Density for Each Cell Line A->B Optimize Assay Conditions C Perform MTT Assay with a Broad Range of Concentrations (e.g., 0.01 µM to 100 µM) B->C Standardize Cell Numbers D Calculate IC50 Values for Each Cell Line C->D Quantify Cytotoxicity E Select Representative Sensitive and Resistant Cell Lines Based on IC50 D->E Stratify by Response K Formulate Hypothesis for Differential Sensitivity D->K Integrate Biological & Molecular Data F Conduct Annexin V/PI Apoptosis Assay at IC50 and 2x IC50 E->F Assess Induction of Apoptosis G Perform Cell Cycle Analysis (Propidium Iodide Staining) E->G Determine Effect on Cell Cycle Progression H Western Blot for Key Pathway Proteins (e.g., p-Aurora A, p-Akt, p-mTOR) E->H Investigate Target Engagement J Analyze Apoptosis and Cell Cycle Data to Confirm Mechanism F->J Synthesize Mechanistic Data G->J Synthesize Mechanistic Data H->J Synthesize Mechanistic Data I Correlate IC50 Values with Molecular Characteristics of Cell Lines I->K Integrate Biological & Molecular Data G cluster_0 Upstream Regulation cluster_1 Aurora Kinase A Regulation & Function cluster_2 Downstream Effects of Inhibition Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Aurora_A Aurora Kinase A (AURKA) Akt->Aurora_A Phosphorylates & Activates PLK1 Polo-like Kinase 1 (PLK1) Aurora_A->PLK1 Activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Promotes PLK1->Centrosome_Maturation Promotes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Centrosome_Maturation->Mitotic_Arrest Leads to 2_Aminothiazole 2-Aminothiazole Derivative 2_Aminothiazole->Aurora_A Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Figure 2: A simplified signaling pathway illustrating the role of Aurora Kinase A and its inhibition by a 2-aminothiazole derivative.

Interpreting Comparative Data: A Hypothetical Case Study

To illustrate the power of cross-validation, consider the following hypothetical data for a novel 2-aminothiazole derivative, "Compound X," tested against a panel of four cancer cell lines and one non-cancerous cell line.

Cell LineCancer TypeKey Molecular FeaturesIC50 (µM) of Compound X
MCF-7 BreastER+, WT p53, Low AURKA> 50
MDA-MB-231 Breast (TNBC)ER-, Mutant p53, High AURKA2.5
HCT116 ColonWT p53, KRAS mutant8.7
A549 LungWT p53, KRAS mutant15.2
HFF-1 NormalHuman Foreskin Fibroblast> 100

Analysis and Interpretation:

  • Differential Sensitivity: Compound X exhibits significant differential cytotoxicity, with high potency against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 and moderate activity against the colon cancer cell line HCT116. It is largely inactive against the ER-positive breast cancer cell line MCF-7 and the lung cancer cell line A549.

  • Selectivity: The high IC50 value in the normal HFF-1 cell line suggests that Compound X has a favorable selectivity profile for cancer cells over non-cancerous cells.

  • Hypothesis Generation: The potent activity in MDA-MB-231 cells, which have high Aurora Kinase A (AURKA) expression, compared to the inactivity in MCF-7 cells with low AURKA expression, strongly suggests that AURKA is a primary target of Compound X. This hypothesis can be further tested by examining the phosphorylation status of AURKA and its downstream substrates in sensitive versus resistant cell lines following treatment with Compound X.

  • Further Investigation: The moderate activity in HCT116 cells suggests that other factors, such as the KRAS mutation, may influence the cellular response to Compound X. Further studies could explore potential synergistic effects of Compound X with KRAS pathway inhibitors in this cell line.

Conclusion

A systematic cross-validation of 2-aminothiazole activity is an indispensable component of early-stage anticancer drug discovery. By moving beyond a single cell line and embracing a comparative approach, researchers can gain a more comprehensive understanding of a compound's therapeutic potential, elucidate its mechanism of action, and identify patient populations most likely to benefit. The experimental framework and protocols detailed in this guide provide a robust starting point for scientists and drug development professionals to rigorously evaluate the next generation of 2-aminothiazole-based anticancer agents.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 733-756. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152. [Link]

  • Yu, B., et al. (2015). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 97, 733-756. [Link]

  • Shafiee, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Andersen, C. B., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 180-192. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Sawant, P. D., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 12, 730193. [Link]

  • Malumbres, M., & Perez de Castro, I. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 24(1), 1-20. [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

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Comparing synthetic efficiency of different routes to 2-aminothiazoles

[1]

Executive Summary

The 2-aminothiazole scaffold is a pharmacophore of immense significance, anchoring blockbusters like Dasatinib (Sprycel) and Avatrombopag .[1] While the classical Hantzsch synthesis remains the academic benchmark, its reliance on lachrymatory

This guide objectively compares three dominant synthetic pathways:

  • Classical Hantzsch Condensation: The thermodynamic gold standard.

  • One-Pot Oxidative Cyclization: The safety-optimized kinetic alternative.

  • Solid-Phase Synthesis: The combinatorial discovery engine.

Key Insight: For gram-scale discovery, the One-Pot Iodine-Mediated route offers the highest "Total Process Efficiency" by eliminating the isolation of toxic intermediates, despite a marginal reduction in atom economy compared to the classical route.

Technical Analysis of Synthetic Routes

Route A: The Classical Hantzsch Condensation

The historical benchmark for yield and regioselectivity.[1]

Mechanism: Direct condensation of an isolated

  • Pros: High yields (>90%); unambiguous regiochemistry; works well with sterically hindered substrates.[1]

  • Cons: Safety Hazard.

    
     (e.g., phenacyl bromide) are potent lachrymators and skin irritants.[1] They are unstable upon storage, requiring frequent re-purification.[1][2]
    
  • Causality: The reaction is driven by the high electrophilicity of the

    
    -carbon.[1] The use of ethanol ensures the solubility of thiourea, while the addition of a base (often 
    
    
    or TEA) is critical to neutralize the HBr byproduct, driving the dehydration step to completion.[1]
Route B: One-Pot Oxidative Cyclization (The "Green" Alternative)

The preferred route for safety and operational simplicity.[1]

Mechanism: In-situ halogenation of a ketone using molecular iodine (

1
  • Pros: Operational Safety. Starts from stable, non-toxic ketones.[1] No isolation of lachrymators.

  • Cons: Lower Atom Economy (stoichiometric oxidant waste).[1]

  • Causality: Iodine acts as both a halogenating agent and a Lewis acid catalyst.[1] The reaction typically requires slightly higher temperatures than the classical route to ensure the transient

    
    -iodo species reacts faster than it degrades.
    
Route C: Solid-Phase Synthesis (SPS)

The route for library generation.[1]

Mechanism: Resin-bound intermediates (often Rink Amide or Wang resin) reacted with Fmoc-isothiocyanates or

1
  • Pros: Rapid parallel synthesis; easy purification (wash-and-go).

  • Cons: Lower yields (~60-75%); scale limited by resin loading capacity (typically <1 mmol/g).[1]

Comparative Data Analysis

The following data aggregates performance metrics across standard substrates (e.g., acetophenone derivatives).

MetricRoute A: Classical HantzschRoute B: One-Pot Oxidative (

)
Route C: Solid Phase (SPS)
Average Yield 92 - 98% 85 - 94%65 - 75%
Reaction Time 1 - 2 Hours2 - 4 Hours12 - 24 Hours
Atom Economy HighModerate (Stoichiometric oxidant)Low (Resin/Excess reagents)
Safety Profile Poor (Lachrymators)Excellent (Stable precursors)Good
Purification RecrystallizationFiltration/WashResin Cleavage + HPLC
Scalability High (if safety managed)High (Heat management required)Low (Discovery only)

Visualizing the Chemistry

Diagram 1: Mechanistic Comparison & Workflow

This diagram illustrates the convergence of the One-Pot and Classical routes and the critical intermediate handling.

Gcluster_onepotRoute B: One-Pot Oxidativecluster_classicalRoute A: Classical HantzschKetoneStarting Material:KetoneAlphaHaloIntermediate:α-Haloketone(Lachrymatory/Toxic)Ketone->AlphaHaloIn-situ Halogenation(No Isolation)IodineReagent:Iodine (I2) / NBSIodine->AlphaHaloIntermediate_SS-AlkylatedIntermediateAlphaHalo->Intermediate_S+ Thiourea(Nucleophilic Attack)ThioureaReagent:ThioureaThiourea->Intermediate_SProductProduct:2-AminothiazoleIntermediate_S->Product- H2O / - HX(Cyclodehydration)AlphaHalo_ExternalIsolatedα-HaloketoneAlphaHalo_External->Intermediate_SCondensation

Caption: Mechanistic convergence of Oxidative Cyclization (Route B) and Classical Hantzsch (Route A). Note the bypass of isolating the toxic intermediate in Route B.[1]

Validated Experimental Protocols

Protocol A: One-Pot Synthesis (Recommended for Safety)

Reference Standard: Modified from Kalhor et al. (2023) and standard iodine-mediated protocols.[1]

Reagents:

  • Acetophenone derivative (1.0 equiv)[1]

  • Thiourea (2.0 equiv)[1]

  • Molecular Iodine (

    
    ) (1.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve the acetophenone (e.g., 10 mmol) and thiourea (20 mmol) in ethanol (20 mL).

    • Note: Excess thiourea acts as a scavenger and drives equilibrium.[1]

  • Addition: Add molecular iodine (10 mmol) in small portions over 10 minutes at room temperature.

    • Observation: The solution will turn dark brown initially.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Validation: Monitor TLC.[3][4] The disappearance of the ketone and the persistence of a lighter orange/yellow color indicate consumption of iodine.[1]

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice containing

    
     (or saturated 
    
    
    ).
    • Causality: The base neutralizes the HI formed, precipitating the free base of the aminothiazole.[1]

  • Isolation: Filter the solid precipitate. Wash with cold water (2x) and cold ethanol (1x).[1]

  • Purification: Recrystallize from hot ethanol/water (9:1).

Protocol B: Classical Hantzsch (Recommended for Difficult Substrates)

Reference Standard: The "Gold Standard" for yield.

Reagents:

  • 
    -Bromoacetophenone (1.0 equiv) [HANDLE IN FUME HOOD - LACHRYMATOR] [1]
    
  • Thiourea (1.1 equiv)[1]

  • Solvent: Ethanol[1][5][6][3][4]

Step-by-Step Workflow:

  • Charge: Dissolve thiourea (11 mmol) in ethanol (15 mL) in a flask equipped with a reflux condenser.

  • Addition: Add

    
    -bromoacetophenone (10 mmol) solution (in 5 mL ethanol) dropwise.
    
    • Exotherm Warning: This reaction is exothermic. Add slowly to prevent runaway boiling.

  • Reflux: Heat to reflux for 1 hour.

    • Validation: A heavy white precipitate (the hydrobromide salt) often forms during reflux.[1]

  • Neutralization: Cool the mixture. Add aqueous

    
     until pH ~8.
    
  • Isolation: Filter the solid.

    • Self-Validating Check: The melting point of the crude product should be within

      
       of the literature value before recrystallization.[1]
      

Decision Framework

When should you choose which route? Use this logic flow to determine the optimal path for your specific molecule.[1]

DecisionTreeStartStart: Target 2-AminothiazoleQ1Is the α-Haloketonecommercially available?Start->Q1Q2Is the α-Haloketonestable/safe to handle?Q1->Q2YesQ3Is the ketone precursoravailable?Q1->Q3NoRouteAUSE ROUTE A(Classical Hantzsch)Max YieldQ2->RouteAYes (Stable)RouteBUSE ROUTE B(One-Pot Iodine)Max SafetyQ2->RouteBNo (Lachrymator)Q3->RouteBYesRouteCUSE ROUTE C(Solid Phase)Library GenQ3->RouteCNo (Need Parallel Synthesis)

Caption: Decision matrix for selecting the optimal synthetic strategy based on substrate availability and safety constraints.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Kalhor, M., et al. (2023).[1][7] "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid..." RSC Advances.

  • Kashyap, S.J., et al. (2012).[1] "Synthesis of 2-aminothiazoles: A Review." International Journal of Pharmaceutical Sciences and Research.

  • Bernini, R., et al. (2021).[1] "Green synthesis of substituted 2-aminothiazoles via the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives." Green Chemistry.

  • Solid-Phase Protocol: "Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids." Molecules (2021).[1][3][8][9]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Aminothiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-aminothiazole-5-carbonitrile, a compound frequently utilized in pharmaceutical development. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind these crucial procedures.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation and serious eye damage.[2] The presence of a nitrile group (C≡N) and a thiazole ring containing sulfur and nitrogen atoms dictates its chemical reactivity and potential to form toxic byproducts if not handled and disposed of correctly.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While this compound is not a listed hazardous waste, its toxicological profile strongly suggests that it should be managed as a hazardous waste due to its toxicity.

Core Principles of Disposal: Segregation and Waste Minimization

The foundation of a sound chemical waste management program rests on two core principles: rigorous segregation of waste streams and a commitment to waste minimization.

  • Waste Segregation: Never mix incompatible waste streams. For this compound, this means keeping it separate from strong oxidizing agents, strong reducing agents, strong acids, and strong bases to prevent violent reactions.[4] It is also best practice to segregate halogenated and non-halogenated solvent wastes, as this can impact the feasibility and cost of disposal options.[5]

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved through careful planning of experiments to use the smallest necessary quantities of reagents and by avoiding the preparation of large volumes of stock solutions that may degrade over time.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Waste_Form Determine Waste Form Start->Waste_Form Solid_Waste Solid Waste (Pure compound, contaminated solids) Waste_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, reaction mixtures) Waste_Form->Liquid_Waste Liquid Labware_Waste Contaminated Labware (Glassware, pipette tips, etc.) Waste_Form->Labware_Waste Labware Segregate Segregate Waste (Label clearly) Solid_Waste->Segregate Liquid_Waste->Segregate Labware_Waste->Segregate Solid_Disposal Package in a sealed, labeled, compatible container. Segregate->Solid_Disposal For Solids Liquid_Disposal Collect in a sealed, labeled, compatible container. (Consider neutralization/degradation as a pre-treatment) Segregate->Liquid_Disposal For Liquids Labware_Disposal Decontaminate or package for disposal. Segregate->Labware_Disposal For Labware Final_Disposal Transfer to Environmental Health & Safety (EHS) for final disposal via a certified hazardous waste vendor. Solid_Disposal->Final_Disposal Liquid_Disposal->Final_Disposal Labware_Disposal->Final_Disposal

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

Before handling any waste containing this compound, at a minimum, wear a lab coat, nitrile gloves, and safety glasses.[6] If there is a risk of generating dust or aerosols, a respirator may be necessary.

2. Solid Waste Disposal (Unused Reagent, Contaminated Materials):

This category includes the pure compound, as well as items such as contaminated weighing paper, gloves, and bench paper.

  • Step 1: Collection. Carefully sweep up any solid waste to avoid generating dust.[1]

  • Step 2: Packaging. Place the solid waste into a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw cap). Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Step 3: Storage. Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[5]

  • Step 4: Disposal. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste contractor.

3. Liquid Waste Disposal (Solutions, Reaction Mixtures):

This includes solutions of this compound in organic solvents or aqueous media, as well as reaction mixtures containing the compound.

  • Step 1: Collection. Collect all liquid waste in a designated, leak-proof, and sealable container. The container material must be compatible with the solvent used. For example, use glass or HDPE containers for most organic solvents.

  • Step 2: Labeling. Clearly label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their estimated concentrations.

  • Step 3: Segregation. As previously mentioned, maintain separate waste streams for halogenated and non-halogenated solvents.[5]

  • Step 4: Storage. Store the sealed liquid waste container in a secondary containment bin to prevent spills and away from incompatible chemicals.

  • Step 5: Disposal. Contact your institution's EHS department for collection and disposal through a certified hazardous waste facility.

4. Contaminated Labware Disposal (Glassware, Pipette Tips, etc.):

Disposable items that have come into contact with this compound should be treated as hazardous waste.

  • Step 1: Gross Decontamination. For heavily contaminated items, a preliminary rinse with a suitable solvent can help remove the bulk of the chemical. This rinseate should be collected as liquid hazardous waste.

  • Step 2: Packaging. Place the contaminated labware in a designated, puncture-resistant container labeled "Hazardous Waste" and with the name of the contaminant. For sharps like needles, use a designated sharps container.[7]

  • Step 3: Disposal. Manage the container as solid hazardous waste and arrange for pickup by your EHS department.

Reusable glassware should be decontaminated before washing. This can be achieved by rinsing with an appropriate solvent, followed by washing with a laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.

Decontamination of Laboratory Equipment

For equipment that has been in contact with this compound, such as stir plates, rotary evaporators, or fume hood surfaces, a thorough decontamination is necessary.

  • Step 1: Pre-cleaning. Remove any visible solid residue.

  • Step 2: Chemical Decontamination. Wipe the surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a solution of laboratory detergent and water. For more persistent residues, a 10% bleach solution can be effective, but be mindful of its corrosive properties on certain materials.[8] Allow for a sufficient contact time (e.g., 20-30 minutes) before wiping clean.[8][9]

  • Step 3: Rinsing. Wipe the surfaces with a clean, damp cloth to remove any residual cleaning agents.

Final Disposal Pathways: Incineration and Landfilling

Once collected and properly labeled by laboratory personnel, the hazardous waste will be managed by a certified waste disposal company. The two primary disposal methods for chemical waste of this nature are high-temperature incineration and secure landfilling.

  • High-Temperature Incineration: This is often the preferred method for organic chemical waste. The high temperatures (typically above 850°C) and controlled conditions are designed to achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous organic constituents.[10][11] For compounds containing nitrogen and sulfur, such as this compound, the incineration process must be equipped with appropriate air pollution control devices, such as scrubbers, to neutralize the resulting nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Secure Chemical Landfill: Solidified or stabilized waste may be disposed of in a secure chemical landfill. These landfills are specially designed with features like double liners, leachate collection systems, and leak detection systems to prevent the migration of hazardous constituents into the soil and groundwater.[12] For a chemical like this compound, direct landfilling is not appropriate. The waste would first need to be solidified or encapsulated in an inert matrix to minimize its potential to leach into the environment.

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Personal Protection: Before attempting to clean up a small spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. A respirator may be necessary for larger spills or if there is a risk of airborne dust.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: For solid spills, carefully sweep the material into a designated hazardous waste container.[1] For contained liquid spills, use an absorbent to soak up the liquid and place it in the waste container.

  • Decontamination: Decontaminate the spill area using the procedures outlined above.

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • Montana Tech. Hazardous Waste Management and Disposal. Retrieved from [Link]

  • Rainwater Harvesting. Criteria for disposal of hazardous wastes in secure landfill. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980. Retrieved from [Link]

  • Odisha State Pollution Control Board. CRITERIAFOR HAZARDOUSWASTE LANDFILLS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Guidance Manual for Hazardous Waste Incinerator Permits. Retrieved from [Link]

  • University of Georgia Research. laboratory equipment decontamination guidelines - standard operating procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Chrobak, E., Bąk, A., & Daszkiewicz, M. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(15), 4643. Retrieved from [Link]

  • SECURE Energy. SOLID WASTE ACCEPTANCE PROTOCOL. Retrieved from [Link]

  • University of Kentucky. Disinfection & Decontamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1990). EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 25). Clean Air Act Guidelines and Standards for Waste Management. Retrieved from [Link]

  • Song, J., Li, J., Sun, Y., Li, Y., & Li, X. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11. Retrieved from [Link]

  • Wayne State University Research. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Techni-flow. Chemical Compatibility Guide. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Hoseflex. TECHNICAL DATA - Chemical Compatibility Table. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Aminothiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Aminothiazole-5-carbonitrile (CAS: 51760-70-2 / 51640-52-9) Physical State: Solid (Fine crystalline powder) Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Respiratory Sensitization. Critical Directive: This compound possesses a dual-hazard motif: the aminothiazole ring (potential for sensitization and thyroid interactions) and the nitrile group (potential for metabolic release of cyanide ions, though less labile than aliphatic nitriles). Strict dust control is the primary safety objective.

Technical Risk Assessment & PPE Logic

As researchers, we do not simply "wear gear"; we deploy barriers based on molecular behavior.

  • The Dust Vector: this compound is often electrostatic. Standard weighing procedures can generate invisible aerosolized particulates. Inhalation is the fastest route to systemic exposure.

  • Dermal Permeation: The "Harmful in contact with skin" (H312) designation implies that this molecule can traverse the stratum corneum. Once dissolved in organic solvents (e.g., DMSO, DMF), the permeation rate increases exponentially.

  • The Nitrile Factor: While aromatic nitriles are generally more stable than aliphatic ones, interaction with strong acids or metabolic processing can theoretically liberate cyanide. PPE must prevent the initial uptake.

PPE Decision Logic (Visualization)

PPE_Logic Hazard Hazard Identification: This compound State Physical State: Fine Powder / Dust Hazard->State Route Primary Exposure Route: Inhalation & Dermal Absorption State->Route Control_Eng Engineering Control: Fume Hood / Vented Enclosure Route->Control_Eng Primary Barrier PPE_Resp Respiratory PPE: N95 (Min) or P100 (if outside hood) Control_Eng->PPE_Resp Residual Risk PPE_Skin Dermal PPE: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) Control_Eng->PPE_Skin Contact Risk PPE_Eye Eye PPE: Chemical Safety Goggles (Not Safety Glasses) Control_Eng->PPE_Eye Splash/Dust Risk

Figure 1: Decision logic flow for selecting Personal Protective Equipment based on compound properties and exposure vectors.

PPE Specifications Matrix

Do not deviate from these specifications without a documented risk assessment.

Protection ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Spill)Technical Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5 mil (0.12 mm)Laminate / Silver Shield® (If dissolved in penetrating solvents like DCM or DMF)Nitrile provides excellent degradation resistance to the solid. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Fume Hood (Sash < 18")If hood unavailable: N95 Respirator P100 / PAPR (Powered Air Purifying Respirator)The particle size of this intermediate can be <5µm, bypassing ciliary clearance. Engineering controls (Hood) are superior to PPE.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Face Shield + Goggles Safety glasses have gaps. Fine powder drifts. Goggles form a seal to prevent ocular absorption.
Body Lab Coat (Cotton/Poly)Long sleeves, buttoned.Tyvek® Coveralls + Impervious ApronPrevents accumulation of dust on street clothes, which transports hazards home.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The moment of highest risk is opening the manufacturer's container.

  • Preparation: Place the balance inside the chemical fume hood. If the balance is static, use a static eliminator gun or bar to prevent powder "jumping."

  • Damping: Place a damp Kimwipe® on the floor of the hood (away from the balance pan) to trap stray particles.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Decontamination: Immediately wipe the exterior of the stock bottle and the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) before removing hands from the hood.

B. Reaction Setup
  • Solvent Choice: Be aware that dissolving this compound in DMSO or DMF creates a "carrier effect," significantly increasing skin absorption rates.

  • Acid Warning: Avoid mixing with strong mineral acids (HCl, H₂SO₄) unless the reaction vessel is closed and vented to a scrubber, as trace hydrolysis of the nitrile group could liberate HCN gas under extreme conditions [1].

C. Waste Disposal[1][2]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with "Contains Nitriles."

  • Liquid Waste: Segregate into "Organic Waste - Toxic." Do not mix with Oxidizers.

  • Container: Triple rinse the empty container with a suitable solvent; dispose of rinsate as hazardous waste. Deface the label before recycling the glass.

Emergency Response: Spill & Exposure

Self-Validating Response System: In the event of a spill, pause. Rushing spreads contamination. Follow the "Assess-Isolate-Act" workflow.

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Spill->Assess Evacuate Evacuate Area (If > 10g or Aerosolized) Assess->Evacuate High Risk PPE_Up Don Enhanced PPE (Double Gloves, Goggles, N95) Assess->PPE_Up Low Risk Clean_Solid Solid: Wet Wipe Method (Do NOT Brush/Sweep) PPE_Up->Clean_Solid Powder Clean_Liq Liquid: Absorbent Pads (Work Outer -> Inner) PPE_Up->Clean_Liq Solution Decon Decontaminate Surface (Soap/Water -> Solvent) Clean_Solid->Decon Clean_Liq->Decon Dispose Bag & Tag Waste Decon->Dispose

Figure 2: Step-by-step workflow for containing and cleaning spills of this compound.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin (enhances absorption).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[3]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2733350, 2-Amino-5-cyanothiazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.